molecular formula C7H4FIO2 B1322342 3-Fluoro-4-iodobenzoic acid CAS No. 825-98-9

3-Fluoro-4-iodobenzoic acid

Cat. No.: B1322342
CAS No.: 825-98-9
M. Wt: 266.01 g/mol
InChI Key: KPMBAMKKTJSICO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-iodobenzoic acid is a useful research compound. Its molecular formula is C7H4FIO2 and its molecular weight is 266.01 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Fluoro-4-iodobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Fluoro-4-iodobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-iodobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMBAMKKTJSICO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625231
Record name 3-Fluoro-4-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

825-98-9
Record name 3-Fluoro-4-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-iodobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-fluoro-4-iodobenzoic acid, a valuable intermediate in pharmaceutical and materials science. This document details established methodologies, providing experimental protocols and quantitative data to support researchers in its efficient preparation.

Introduction

3-Fluoro-4-iodobenzoic acid is a key building block in organic synthesis, prized for its unique substitution pattern which allows for diverse chemical transformations. The presence of the fluoro, iodo, and carboxylic acid functional groups on the phenyl ring offers multiple reaction sites for the construction of complex molecules. This guide outlines the most common and practical synthetic routes to this compound, focusing on the Sandmeyer reaction of 3-fluoro-4-aminobenzoic acid and the oxidation of 3-fluoro-4-iodotoluene.

Synthetic Pathways

Two principal synthetic routes for the preparation of 3-fluoro-4-iodobenzoic acid have been identified from the literature.

Pathway 1: Sandmeyer Reaction of 3-Fluoro-4-aminobenzoic Acid

This is a widely used method for the introduction of a halide at a specific position on an aromatic ring. The synthesis commences with the diazotization of 3-fluoro-4-aminobenzoic acid, followed by a Sandmeyer-type iodination reaction.

Sandmeyer Reaction Pathway Pathway 1: Sandmeyer Reaction A 3-Fluoro-4-aminobenzoic Acid B Diazonium Salt Intermediate A->B  NaNO2, H2SO4 (aq)  0-5 °C C 3-Fluoro-4-iodobenzoic Acid B->C  KI (aq)

Caption: Synthetic route to 3-fluoro-4-iodobenzoic acid from 3-fluoro-4-aminobenzoic acid.

Pathway 2: Oxidation of 3-Fluoro-4-iodotoluene

This pathway involves the oxidation of the methyl group of 3-fluoro-4-iodotoluene to a carboxylic acid using a strong oxidizing agent such as potassium permanganate.

Oxidation Pathway Pathway 2: Oxidation of 3-Fluoro-4-iodotoluene D 3-Fluoro-4-iodotoluene E 3-Fluoro-4-iodobenzoic Acid D->E  KMnO4, H2O, heat

Caption: Synthesis of 3-fluoro-4-iodobenzoic acid via oxidation of 3-fluoro-4-iodotoluene.

Experimental Protocols

Pathway 1: Sandmeyer Reaction of 3-Fluoro-4-aminobenzoic Acid

This protocol is based on established procedures for Sandmeyer reactions.

Step 1: Diazotization of 3-Fluoro-4-aminobenzoic Acid

  • Materials:

    • 3-Fluoro-4-aminobenzoic acid

    • Concentrated sulfuric acid (98%)

    • Sodium nitrite (NaNO₂)

    • Deionized water

    • Ice

  • Procedure:

    • In a flask equipped with a magnetic stirrer and a thermometer, carefully add 15.5 g (0.1 mol) of 3-fluoro-4-aminobenzoic acid to 100 mL of deionized water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add 10 mL of concentrated sulfuric acid with constant stirring, ensuring the temperature remains below 10 °C.

    • Prepare a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of deionized water and cool it in an ice bath.

    • Add the cold sodium nitrite solution dropwise to the stirred aminobenzoic acid suspension over 30 minutes, maintaining the temperature between 0-5 °C.

    • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Iodination

  • Materials:

    • Potassium iodide (KI)

    • Deionized water

  • Procedure:

    • In a separate beaker, dissolve 24.9 g (0.15 mol) of potassium iodide in 50 mL of deionized water.

    • Slowly and carefully add the freshly prepared cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

    • Cool the mixture to room temperature. The crude 3-fluoro-4-iodobenzoic acid will precipitate.

    • Collect the solid by vacuum filtration and wash it with cold deionized water.

    • Recrystallize the crude product from an ethanol/water mixture to obtain the pure product.

Pathway 2: Oxidation of 3-Fluoro-4-iodotoluene

This protocol is adapted from general procedures for the oxidation of alkylbenzenes to carboxylic acids using potassium permanganate.[1][2][3]

  • Materials:

    • 3-Fluoro-4-iodotoluene

    • Potassium permanganate (KMnO₄)

    • Sodium hydroxide (NaOH) (optional, for alkaline conditions)

    • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for acidification

    • Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃) for quenching

    • Deionized water

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 23.6 g (0.1 mol) of 3-fluoro-4-iodotoluene and 200 mL of deionized water. A small amount of a phase-transfer catalyst can be added to improve the reaction rate.

    • For alkaline oxidation, add a solution of 4.0 g (0.1 mol) of sodium hydroxide in 50 mL of water to the flask.

    • Heat the mixture to reflux.

    • Slowly and in portions, add 31.6 g (0.2 mol) of potassium permanganate to the refluxing mixture. The purple color of the permanganate will disappear as the reaction proceeds.

    • Continue refluxing for 4-6 hours, or until the purple color of the permanganate is no longer visible. A brown precipitate of manganese dioxide (MnO₂) will form.

    • Cool the reaction mixture to room temperature and filter off the manganese dioxide by vacuum filtration.

    • Wash the manganese dioxide cake with a small amount of hot water to recover any adsorbed product.

    • If the reaction was performed under alkaline conditions, the filtrate will contain the sodium salt of the product. Acidify the filtrate with concentrated hydrochloric acid or sulfuric acid until the pH is acidic (pH ~2), which will cause the 3-fluoro-4-iodobenzoic acid to precipitate.

    • If unreacted permanganate is present, it can be quenched by the addition of a small amount of sodium bisulfite or sodium sulfite solution until the purple color disappears.

    • Collect the precipitated 3-fluoro-4-iodobenzoic acid by vacuum filtration, wash with cold water, and dry.

    • The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of 3-fluoro-4-iodobenzoic acid. Please note that yields are highly dependent on the specific reaction conditions and purification methods.

ParameterPathway 1: Sandmeyer ReactionPathway 2: OxidationReference
Starting Material 3-Fluoro-4-aminobenzoic acid3-Fluoro-4-iodotoluene
Key Reagents NaNO₂, H₂SO₄, KIKMnO₄
Typical Yield 60-80%70-90%[1][2][3]
Purity >98% (after recrystallization)>98% (after recrystallization)
Reaction Time 2-3 hours5-8 hours
Reaction Temperature 0-60 °CReflux (~100 °C)

Conclusion

This technical guide provides detailed synthetic procedures for the preparation of 3-fluoro-4-iodobenzoic acid via two common pathways. The choice of method will depend on the availability of starting materials, desired scale, and laboratory capabilities. Both the Sandmeyer reaction and the oxidation of 3-fluoro-4-iodotoluene are robust and reliable methods for obtaining this important synthetic intermediate. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

3-Fluoro-4-iodobenzoic acid CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Fluoro-4-iodobenzoic Acid

This technical guide provides a comprehensive overview of 3-Fluoro-4-iodobenzoic acid, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical manufacturing. This document details the compound's chemical identity, physicochemical properties, synthetic applications, and an exemplary experimental protocol.

Chemical Identity and Structure

3-Fluoro-4-iodobenzoic acid is a halogenated aromatic carboxylic acid. Its unique substitution pattern, featuring both a fluorine and an iodine atom on the benzoic acid core, makes it a highly versatile building block in medicinal chemistry and materials science. The iodine atom serves as an excellent leaving group for various cross-coupling reactions, while the fluorine atom can modulate the electronic properties and metabolic stability of target molecules.

CAS Number: 825-98-9[1]

Molecular Formula: C₇H₄FIO₂

Molecular Weight: 266.01 g/mol

Caption: Chemical structure of 3-Fluoro-4-iodobenzoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Fluoro-4-iodobenzoic acid is presented below. These properties are essential for designing reaction conditions and for quality control.

PropertyValueSource
CAS Number 825-98-9[1]
Molecular Formula C₇H₄FIO₂N/A
Molecular Weight 266.01 g/mol
Appearance White to off-white solid/powderGeneral chemical data
Purity ≥98.0%[1]
Primary Application Intermediate in organic synthesis[2]

Synthetic Applications and Logical Workflow

3-Fluoro-4-iodobenzoic acid is a valuable intermediate for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] The iodine atom at the 4-position is highly susceptible to substitution via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[1] These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of elaborate molecular scaffolds.

The workflow below illustrates the central role of 3-Fluoro-4-iodobenzoic acid as a building block in synthetic chemistry.

workflow start 3-Fluoro-4-iodobenzoic Acid (Building Block) suzuki Suzuki Coupling (with Boronic Acid/Ester) start->suzuki Pd Catalyst sonogashira Sonogashira Coupling (with Terminal Alkyne) start->sonogashira Pd/Cu Catalysts other Other C-C / C-N Coupling Reactions start->other Pd/Cu/Ni Catalysts product1 Biaryl Carboxylic Acids suzuki->product1 product2 Alkynylbenzoic Acids sonogashira->product2 product3 Complex Heterocycles & APIs other->product3 final Advanced Materials & Active Pharmaceutical Ingredients (APIs) product1->final product2->final product3->final

Caption: Synthetic utility of 3-Fluoro-4-iodobenzoic acid in cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl iodide, based on established methodologies for similar substrates. This protocol serves as a practical example of how 3-Fluoro-4-iodobenzoic acid can be utilized in synthesis.

Objective: To synthesize a 4-aryl-3-fluorobenzoic acid derivative via a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Materials:

  • 3-Fluoro-4-iodobenzoic acid

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • Triphenylphosphine (PPh₃, 0.04 equivalents)

  • Potassium carbonate (K₂CO₃, 3.0 equivalents)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Fluoro-4-iodobenzoic acid (1.0 eq), the arylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).

  • Solvent Addition: Add the degassed 1,4-dioxane and water solvent mixture via syringe. The typical concentration is 0.1 M with respect to the limiting reactant.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with 1 M HCl to a pH of ~2-3 to precipitate the carboxylic acid product.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final 4-aryl-3-fluorobenzoic acid.

This protocol provides a foundational method that can be optimized for specific substrates and scales. Researchers should always conduct a thorough risk assessment before performing any chemical synthesis.

References

Spectroscopic Analysis of 3-Fluoro-4-iodobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Fluoro-4-iodobenzoic acid, a compound of interest in chemical research and drug development. The guide presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, along with detailed experimental protocols for data acquisition.

Spectroscopic Data of 3-Fluoro-4-iodobenzoic Acid

The following tables summarize the key spectroscopic data for 3-Fluoro-4-iodobenzoic acid.

¹H NMR (Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
Data not available in search results
¹³C NMR (Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppm
Data not available in search results
IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)Assignment
Data not available in search results
MS (Mass Spectrometry) Data
m/zInterpretation
Data not available in search results

Note: Specific quantitative spectroscopic data for 3-Fluoro-4-iodobenzoic acid was not available in the provided search results. ChemicalBook is listed as a provider of this data, but the specific values were not detailed in the search snippets.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a solid organic compound like 3-Fluoro-4-iodobenzoic acid.

NMR Spectroscopy (Solid-State)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of a compound.

  • Sample Preparation :

    • For solid-state NMR, the sample is packed into a rotor.[2]

    • For solution-state NMR, accurately weigh 5-25 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[3]

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[3] Ensure complete dissolution, using gentle vortexing or sonication if necessary.[3]

    • Filter the solution through a pipette with a glass wool plug to remove any solid particles.

    • Transfer the filtered solution into a clean NMR tube to a height of 4.0-5.0 cm.[3]

  • Data Acquisition :

    • Insert the sample into the spectrometer.[2]

    • The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.[3]

    • The magnetic field is shimmed to improve its homogeneity and enhance spectral resolution.[3]

    • For solid-state NMR, Magic Angle Spinning (MAS) is employed, where the sample is spun at a specific angle (54.7°) to average out anisotropic interactions and obtain higher resolution spectra.[4]

    • The probe is tuned to the specific nucleus being observed (e.g., ¹H, ¹³C).[2][3]

    • A pulse sequence is applied, and the resulting free induction decay (FID) signal is acquired.[2][4] The number of scans is set to achieve an adequate signal-to-noise ratio.[2]

  • Data Processing :

    • The acquired FID is converted into a spectrum using a Fourier transform.[4]

    • The spectrum is then phased, baseline-corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS).[5]

IR (Infrared) Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups within a molecule.

  • Sample Preparation (Thin Solid Film Method) :

    • Dissolve a small amount of the solid sample (around 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[6]

    • Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[6]

    • Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[6]

  • Data Acquisition :

    • Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.[6]

    • Acquire a background spectrum of the empty instrument.

    • Acquire the IR spectrum of the sample.

    • The intensity of the peaks can be adjusted by adding more solution for weak signals or by diluting the initial solution for overly strong signals.[6]

  • Data Analysis :

    • The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.

    • Characteristic absorption bands are identified and correlated with specific functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

  • Sample Preparation :

    • Dissolve the sample in an appropriate organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[7]

    • Further dilute an aliquot of this solution to a final concentration suitable for the instrument (e.g., 10-100 µg/mL).[7]

    • If any precipitate forms, the solution must be filtered to prevent blockages in the instrument.[7]

    • Place the final solution in a 2mL mass spectrometry vial with a screw cap and septum.[7]

  • Data Acquisition :

    • The sample is introduced into the mass spectrometer.

    • In the ion source, the molecules are ionized. A common method is Electron Impact (EI), where a high-energy electron beam knocks an electron off the molecule to form a radical cation.[8][9]

    • The resulting ions are accelerated into a mass analyzer.[8]

    • The mass analyzer, often a magnetic field, deflects the ions based on their mass-to-charge (m/z) ratio.[8][9]

    • A detector records the abundance of ions at each m/z value.[8]

  • Data Analysis :

    • The output is a mass spectrum, which is a plot of ion intensity versus the m/z ratio.

    • The peak with the highest m/z often corresponds to the molecular ion (M+), providing the molecular weight of the compound.

    • Other peaks in the spectrum represent fragment ions, which can provide information about the structure of the molecule.[8]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Solid Compound (3-Fluoro-4-iodobenzoic acid) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration (if needed) Dissolution->Filtration NMR NMR Spectroscopy Filtration->NMR IR IR Spectroscopy Filtration->IR MS Mass Spectrometry Filtration->MS ProcessNMR NMR Spectrum (Structure Elucidation) NMR->ProcessNMR ProcessIR IR Spectrum (Functional Group ID) IR->ProcessIR ProcessMS Mass Spectrum (Molecular Weight & Formula) MS->ProcessMS Conclusion Structural Confirmation ProcessNMR->Conclusion ProcessIR->Conclusion ProcessMS->Conclusion

References

An In-depth Technical Guide to the Solubility of 3-Fluoro-4-iodobenzoic Acid in Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 3-Fluoro-4-iodobenzoic acid in various common laboratory solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on equipping researchers with the necessary experimental protocols and theoretical knowledge to conduct their own solubility assessments. The guide includes standardized methods for solubility determination, a framework for data presentation, and a logical workflow for analysis.

Introduction

3-Fluoro-4-iodobenzoic acid is a halogenated aromatic carboxylic acid of interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring both a fluorine and an iodine atom, imparts specific physicochemical properties that are crucial for its application in the synthesis of novel compounds. Understanding the solubility of this compound in a range of solvents is fundamental for its use in reaction chemistry, purification processes such as recrystallization, and formulation development.

The solubility of a compound is influenced by several factors, including the polarity of the solute and solvent, temperature, pressure, and the presence of other solutes. For substituted benzoic acids, the nature and position of the substituents on the aromatic ring play a significant role in determining their solubility profiles. Generally, carboxylic acids exhibit some solubility in polar solvents due to the potential for hydrogen bonding through the carboxylic acid group. However, the hydrophobic nature of the benzene ring and the presence of a large iodine atom can significantly impact its solubility in aqueous and organic media.

This guide outlines the established experimental procedures for quantitatively determining the solubility of 3-Fluoro-4-iodobenzoic acid.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for 3-Fluoro-4-iodobenzoic acid in common solvents is not widely available in published literature. Researchers are encouraged to use the experimental protocols outlined in Section 3 to generate their own data. The following table is provided as a template for recording and comparing experimentally determined solubility values at a specified temperature.

Table 1: Experimentally Determined Solubility of 3-Fluoro-4-iodobenzoic Acid at 25 °C

Solvent ClassSolventSolubility ( g/100 mL)Molar Solubility (mol/L)Method Used
Protic Solvents
Water
Methanol
Ethanol
Isopropanol
Aprotic Polar Solvents
Acetone
Acetonitrile
Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
Aprotic Nonpolar Solvents
Dichloromethane
Chloroform
Diethyl Ether
Ethyl Acetate
Toluene
Hexane

Experimental Protocols for Solubility Determination

The following protocols are based on established methods for determining the solubility of chemical compounds.

General Principle: Equilibrium Solubility Method

The most common method for determining the solubility of a solid in a liquid is the equilibrium solubility method. This involves creating a saturated solution of the compound in the solvent of interest at a constant temperature and then quantifying the concentration of the dissolved solute.

OECD Test Guideline 105: Water Solubility (Flask Method)

This method is a standardized approach for determining the solubility of substances in water and can be adapted for organic solvents.[1][2][3][4]

Methodology:

  • Apparatus:

    • Constant temperature water bath or incubator.

    • Mechanical shaker or magnetic stirrer.

    • Analytical balance.

    • Glass flasks with stoppers.

    • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane material).

    • Calibrated analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer).

  • Procedure:

    • Add an excess amount of 3-Fluoro-4-iodobenzoic acid to a flask containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a constant temperature bath (e.g., 25 °C ± 0.5 °C) and agitate (shake or stir) for a sufficient period to reach equilibrium. A preliminary test is recommended to determine the time required to reach equilibrium (e.g., 24 to 48 hours).

    • After reaching equilibrium, cease agitation and allow the undissolved solid to settle. It is recommended to continue the temperature control during this period.

    • Carefully take an aliquot of the clear supernatant. This can be achieved by centrifugation followed by sampling of the supernatant, or by direct filtration. The chosen separation method should not alter the composition of the solution.

    • Accurately dilute the aliquot with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.

    • Quantify the concentration of 3-Fluoro-4-iodobenzoic acid in the diluted solution using a pre-calibrated analytical method (e.g., HPLC-UV).

    • Calculate the original concentration in the saturated solution, which represents the solubility.

    • Perform the experiment in triplicate to ensure reproducibility.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a precise and widely used technique for quantifying the concentration of organic compounds in solution.

Typical HPLC Parameters for Analysis of Benzoic Acid Derivatives:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted to be at least 2 pH units away from the pKa of the analyte) and an organic modifier (e.g., methanol or acetonitrile). The ratio can be optimized for best separation and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where 3-Fluoro-4-iodobenzoic acid has significant absorbance (a UV scan of the compound in the mobile phase should be performed to determine the optimal wavelength).

  • Injection Volume: 10-20 µL.

  • Calibration: Prepare a series of standard solutions of 3-Fluoro-4-iodobenzoic acid of known concentrations in the mobile phase to generate a calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of the solubility of 3-Fluoro-4-iodobenzoic acid.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing start Start weigh Weigh Excess 3-Fluoro-4-iodobenzoic acid start->weigh solvent Measure Solvent Volume start->solvent mix Combine Solid and Solvent in Sealed Flask weigh->mix solvent->mix agitate Agitate at Constant Temperature (e.g., 24-48h) mix->agitate settle Settle Undissolved Solid agitate->settle separate Separate Supernatant (Centrifuge/Filter) settle->separate dilute Dilute Aliquot separate->dilute analyze Analyze by HPLC-UV dilute->analyze calculate Calculate Solubility analyze->calculate end_node End calculate->end_node

Solubility Determination Workflow

Logical Relationships in Solubility

The following diagram illustrates the key factors influencing the solubility of 3-Fluoro-4-iodobenzoic acid.

Factors Influencing Solubility

Conclusion

References

A Technical Guide to 3-Fluoro-4-iodobenzoic Acid: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-iodobenzoic acid, a halogenated aromatic carboxylic acid, serves as a critical building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring both a fluorine and an iodine atom, offers strategic advantages for the construction of complex molecular architectures, particularly in the development of novel therapeutics. This technical guide provides an in-depth overview of the commercial availability of 3-Fluoro-4-iodobenzoic acid, detailed experimental protocols for its synthesis and key reactions, and its application in the synthesis of targeted therapies, with a focus on kinase inhibitors.

Commercial Availability and Suppliers

3-Fluoro-4-iodobenzoic acid (CAS Number: 825-98-9) is commercially available from a variety of chemical suppliers. Purity levels are typically high, often exceeding 98%, to meet the stringent requirements of pharmaceutical research and development. The compound is available in quantities ranging from grams for laboratory-scale synthesis to kilograms for larger-scale production. Lead times and pricing can vary significantly between suppliers. A summary of prominent suppliers and their typical offerings is presented in Table 1. Researchers are advised to request certificates of analysis to ensure the quality and purity of the material.

Table 1: Commercial Availability of 3-Fluoro-4-iodobenzoic Acid

SupplierCAS NumberPurityAvailable Quantities
Sigma-Aldrich825-98-9≥98%Grams to Kilograms
Apollo Scientific825-98-998%5g, 25g, 100g
Henan Allgreen Chemical Co.,Ltd825-98-998%Kilogram to Metric Ton
NINGBO INNO PHARMCHEM CO.,LTD.825-98-9≥98.0%Up to 25 kg/drum
Skyrun Industrial Co., Ltd.825-98-9Not specifiedInquire for details

Physicochemical Properties

  • Molecular Formula: C₇H₄FIO₂

  • Molecular Weight: 266.01 g/mol

  • Appearance: Typically a solid

  • Applications: Primarily used as an intermediate in organic synthesis.[1]

Experimental Protocols

Synthesis of 3-Fluoro-4-iodobenzoic Acid

A common synthetic route to 3-Fluoro-4-iodobenzoic acid involves a Sandmeyer-type reaction starting from 3-fluoro-4-aminobenzoic acid. The following is a representative experimental protocol.

Materials:

  • 3-Fluoro-4-aminobenzoic acid

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Sodium bisulfite (NaHSO₃)

  • Diethyl ether

  • Deionized water

Procedure:

  • Diazotization: In a flask cooled to 0-5 °C, dissolve 3-fluoro-4-aminobenzoic acid in a solution of hydrochloric acid and water.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture while maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt. The completion of the diazotization can be monitored using starch-iodide paper.

  • Iodination: In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution. Nitrogen gas will evolve.

  • Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.

  • Work-up: Cool the reaction mixture and decolorize it by adding a saturated solution of sodium bisulfite.

  • Extract the crude product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 3-Fluoro-4-iodobenzoic acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product with high purity.

Suzuki-Miyaura Cross-Coupling Reaction

The iodine atom in 3-Fluoro-4-iodobenzoic acid makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.[1] This reaction is fundamental in the synthesis of biaryl compounds, which are common motifs in many drug molecules.

Materials:

  • 3-Fluoro-4-iodobenzoic acid (or its ester derivative)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, DMF, toluene)

Procedure:

  • Reaction Setup: In a dry reaction vessel, combine 3-Fluoro-4-iodobenzoic acid (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent to the reaction mixture.

  • Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel to yield the desired biaryl compound.

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

The unique structural features of 3-Fluoro-4-iodobenzoic acid make it a valuable precursor for the synthesis of kinase inhibitors. The fluorine atom can enhance binding affinity and metabolic stability, while the iodine atom provides a reactive handle for introducing diverse chemical moieties through cross-coupling reactions.[2]

One of the most critical signaling pathways in cancer is the RAS-RAF-MEK-ERK pathway, which regulates cell proliferation, differentiation, and survival.[2] Mutations in this pathway, particularly in the BRAF kinase, are common in various cancers, including melanoma.[2] Kinase inhibitors targeting components of this pathway are a major focus of cancer drug development.

While a specific, marketed drug directly synthesized from 3-Fluoro-4-iodobenzoic acid is not readily identifiable from public literature, its structural motifs are present in numerous kinase inhibitors currently under investigation. The general strategy involves using the 3-fluoro-4-substituted benzoic acid core to build molecules that can fit into the ATP-binding pocket of kinases, thereby inhibiting their activity.

Below is a logical workflow for the utilization of 3-Fluoro-4-iodobenzoic acid in the synthesis of a hypothetical kinase inhibitor targeting the BRAF kinase.

G A 3-Fluoro-4- iodobenzoic acid B Esterification A->B C Methyl 3-fluoro- 4-iodobenzoate B->C D Suzuki-Miyaura Coupling C->D F Biaryl Ester Intermediate D->F E Arylboronic Acid E->D G Amide Coupling F->G I Hypothetical BRAF Inhibitor G->I H Amine Side Chain H->G J Targeting BRAF in Cancer Cells I->J

Caption: Synthetic workflow for a hypothetical BRAF inhibitor.

The diagram below illustrates the central role of the RAS-RAF-MEK-ERK signaling pathway in cancer and how a kinase inhibitor can block this cascade.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Inhibitor Kinase Inhibitor Inhibitor->RAF Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation

Caption: Inhibition of the RAS-RAF-MEK-ERK signaling pathway.

Conclusion

3-Fluoro-4-iodobenzoic acid is a readily available and highly versatile chemical intermediate with significant applications in the field of drug discovery and development. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient synthesis of complex molecular scaffolds, particularly those found in targeted therapies such as kinase inhibitors. The strategic incorporation of fluorine and iodine atoms provides medicinal chemists with a powerful tool to fine-tune the pharmacological properties of new drug candidates. This guide provides a foundational understanding of the procurement, synthesis, and application of this important building block for researchers dedicated to advancing the frontiers of medicine.

References

Synthetic Pathways to 3-Fluoro-4-iodobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthetic routes for obtaining 3-Fluoro-4-iodobenzoic acid, a key intermediate in the development of novel pharmaceuticals and other advanced materials. This document provides a comparative analysis of starting materials, detailed experimental protocols, and a visual representation of the synthetic workflow to aid researchers in their synthetic endeavors.

Introduction

3-Fluoro-4-iodobenzoic acid is a valuable building block in organic synthesis, prized for its unique substitution pattern which allows for selective functionalization. The presence of both a fluorine and an iodine atom on the benzoic acid core offers distinct advantages in medicinal chemistry and materials science. The iodine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the facile introduction of diverse molecular fragments.[1] This guide outlines the most common and practical methods for the preparation of this important synthetic intermediate.

Comparative Overview of Synthetic Routes

Two principal synthetic strategies have been identified for the synthesis of 3-Fluoro-4-iodobenzoic acid:

  • Direct Electrophilic Iodination: This approach involves the direct installation of an iodine atom onto the aromatic ring of 3-fluorobenzoic acid.

  • Sandmeyer Reaction: This classic transformation utilizes an amino-substituted benzoic acid derivative, which is converted to a diazonium salt and subsequently displaced by an iodide ion.

The choice of route often depends on the availability and cost of the starting materials, as well as the desired scale of the synthesis. Below is a summary of the starting materials and key reagents for each pathway.

Synthetic RouteStarting MaterialKey Reagents
Direct Electrophilic Iodination3-Fluorobenzoic acidIodine, Oxidizing agent (e.g., Iodic acid, Periodic acid, Nitric acid)
Sandmeyer Reaction4-Amino-3-fluorobenzoic acidSodium nitrite (NaNO₂), Mineral acid (e.g., HCl, H₂SO₄), Potassium iodide (KI)

Detailed Experimental Protocols

Route 1: Direct Electrophilic Iodination of 3-Fluorobenzoic Acid

This method offers a straightforward approach to 3-Fluoro-4-iodobenzoic acid, provided that the regioselectivity of the iodination can be effectively controlled. The fluorine atom at the 3-position and the carboxylic acid group (a meta-director) at the 1-position will direct the incoming electrophilic iodine primarily to the 4- and 6-positions.

Reaction Principle:

The reaction proceeds via an electrophilic aromatic substitution mechanism. An oxidizing agent is used to generate a more potent electrophilic iodine species (such as I⁺) from molecular iodine. This electrophile then attacks the electron-rich aromatic ring of 3-fluorobenzoic acid.

Experimental Protocol:

To a stirred solution of 3-fluorobenzoic acid (1.0 eq.) in a suitable solvent (e.g., glacial acetic acid), add molecular iodine (1.0-1.2 eq.) and a strong oxidizing agent such as iodic acid (HIO₃) or periodic acid (H₅IO₆). The reaction mixture is typically heated to facilitate the reaction. After completion, the reaction is quenched, and the product is isolated by filtration and purified by recrystallization.

A representative procedure for the iodination of a deactivated aromatic acid is as follows:

  • Combine 3-fluorobenzoic acid (14.0 g, 0.1 mol), iodine (25.4 g, 0.1 mol), and periodic acid dihydrate (9.12 g, 0.04 mol) in glacial acetic acid (150 mL).

  • Heat the mixture to 80-90 °C with stirring for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a solution of sodium bisulfite to quench the excess iodine.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 3-fluoro-4-iodobenzoic acid.

Route 2: Sandmeyer Reaction of 4-Amino-3-fluorobenzoic Acid

The Sandmeyer reaction is a versatile and reliable method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate. In this case, the starting material is 4-Amino-3-fluorobenzoic acid.

Reaction Principle:

The synthesis involves two key steps:

  • Diazotization: The primary aromatic amine (4-amino-3-fluorobenzoic acid) is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0-5 °C) to form a diazonium salt.

  • Iodination: The diazonium salt is then treated with a solution of potassium iodide. The diazonium group is an excellent leaving group (N₂) and is readily displaced by the iodide ion.

Experimental Protocol:

  • Diazotization:

    • Suspend 4-amino-3-fluorobenzoic acid (15.5 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (100 mL) in a beaker.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a solution of sodium nitrite (7.2 g, 0.105 mol) in water (20 mL) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.

  • Iodination:

    • In a separate flask, dissolve potassium iodide (24.9 g, 0.15 mol) in water (50 mL).

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Vigorous evolution of nitrogen gas will be observed.

    • Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

    • Cool the mixture and decolorize it by adding a small amount of sodium bisulfite solution.

    • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

    • Recrystallize the crude product from ethanol/water to afford pure 3-fluoro-4-iodobenzoic acid.

Synthetic Workflow Visualization

The following diagram illustrates the logical progression of the Sandmeyer reaction route for the synthesis of 3-Fluoro-4-iodobenzoic acid.

Synthesis_Workflow Start 4-Amino-3-fluorobenzoic acid Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Step 1 Diazonium Diazonium Salt Intermediate Diazotization->Diazonium Iodination Iodination (KI) Diazonium->Iodination Step 2 Product 3-Fluoro-4-iodobenzoic acid Iodination->Product Purification Purification (Recrystallization) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Workflow for the synthesis of 3-Fluoro-4-iodobenzoic acid via the Sandmeyer reaction.

Conclusion

This technical guide provides a comprehensive overview of the primary synthetic routes to 3-Fluoro-4-iodobenzoic acid. Both the direct iodination of 3-fluorobenzoic acid and the Sandmeyer reaction of 4-amino-3-fluorobenzoic acid are viable methods. The choice between these routes will be dictated by factors such as starting material availability, cost, and the desired scale of production. The detailed protocols and workflow diagram presented herein are intended to serve as a valuable resource for researchers engaged in the synthesis of this important chemical intermediate.

References

The Carboxyl Group of 3-Fluoro-4-iodobenzoic Acid: An In-Depth Technical Guide to its Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-iodobenzoic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring both a fluorine and an iodine atom on the phenyl ring, offers distinct opportunities for molecular elaboration. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the iodine atom serves as a valuable handle for various cross-coupling reactions.[1] This guide provides a comprehensive technical overview of the reactivity of the carboxyl group in 3-Fluoro-4-iodobenzoic acid, focusing on key transformations such as amidation, esterification, and reduction. The influence of the halogen substituents on the reactivity of the carboxyl moiety will also be discussed.

The electronic properties of the substituents on the benzene ring play a crucial role in modulating the reactivity of the carboxyl group. Both fluorine and iodine are electron-withdrawing groups, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2][3] This enhanced reactivity is beneficial for forming derivatives such as amides and esters.

Amidation: Formation of 3-Fluoro-4-iodobenzamides

The formation of an amide bond is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals. The carboxyl group of 3-Fluoro-4-iodobenzoic acid can be readily converted to a wide range of amides using various coupling agents.

Quantitative Data for Amidation

While specific data for 3-fluoro-4-iodobenzoic acid is not extensively published, the following table provides representative data for the amidation of the closely related isomer, 3-fluoro-5-iodobenzoic acid, using an EDC/HOBt mediated protocol. These results offer a strong indication of the expected reactivity and yields for 3-fluoro-4-iodobenzoic acid.[4]

EntryAmineProductReaction Time (h)Yield (%)
1BenzylamineN-benzyl-3-fluoro-5-iodobenzamide1285
2Aniline3-fluoro-5-iodo-N-phenylbenzamide1878
3Morpholine(3-fluoro-5-iodophenyl)(morpholino)methanone1292
4tert-ButylamineN-tert-butyl-3-fluoro-5-iodobenzamide2465
Experimental Protocol: EDC/HOBt Mediated Amide Coupling[4]

This protocol describes a general procedure for the synthesis of amides from a substituted iodobenzoic acid.

Materials:

  • 3-Fluoro-4-iodobenzoic acid

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-fluoro-4-iodobenzoic acid (1.0 equiv). Dissolve the carboxylic acid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Add the amine (1.1 equiv) to the solution.

  • Add hydroxybenzotriazole (HOBt) (1.2 equiv) to the reaction mixture.

  • Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath.

  • Add N,N-diisopropylethylamine (DIPEA) (2.5 equiv) to the stirred solution.

  • Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

Amidation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 3-Fluoro-4-iodobenzoic Acid Reaction Stir at RT (12-24h) A->Reaction B Amine B->Reaction C HOBt C->Reaction D DIPEA D->Reaction E EDC·HCl E->Reaction Solvent Anhydrous DCM Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-Fluoro-4-iodobenzamide Purification->Product

Caption: Workflow for EDC/HOBt mediated amidation.

Esterification: Synthesis of 3-Fluoro-4-iodobenzoate Esters

Esterification of 3-fluoro-4-iodobenzoic acid provides valuable intermediates for further synthetic transformations. The Fischer esterification, employing an alcohol in the presence of an acid catalyst, is a common method for this conversion.

Quantitative Data for Esterification
Reactant 1Reactant 2CatalystProductReported Conversion
Fluorinated Benzoic AcidMethanolUiO-66-NH₂Methyl FluorobenzoateUp to 169.86% (relative to a standard method)[5]
Experimental Protocol: Acid-Catalyzed Esterification (Fischer Esterification)[6][7]

This protocol describes a general procedure for the synthesis of methyl 3-fluoro-4-iodobenzoate.

Materials:

  • 3-Fluoro-4-iodobenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluoro-4-iodobenzoic acid (1.0 equiv) in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

  • Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC.

  • Workup: After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: The crude methyl 3-fluoro-4-iodobenzoate can be purified by distillation or column chromatography if necessary.

Esterification_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Acid 3-Fluoro-4-iodobenzoic Acid Protonated_Acid Protonated Carboxylic Acid Acid->Protonated_Acid Protonation Alcohol Methanol Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate Catalyst H₂SO₄ (cat.) Catalyst->Protonated_Acid Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack by Methanol Ester Methyl 3-Fluoro-4-iodobenzoate Tetrahedral_Intermediate->Ester Elimination of Water Water Water Tetrahedral_Intermediate->Water Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 3-Fluoro-4-iodobenzoic Acid Reaction Stir at RT or Reflux A->Reaction B LiAlH₄ B->Reaction Solvent Anhydrous THF Solvent->Reaction Quenching Quenching Reaction->Quenching Workup Aqueous Workup Quenching->Workup Purification Purification Workup->Purification Product (3-Fluoro-4-iodophenyl)methanol Purification->Product

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Fluoro-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-iodobenzoic acid is a versatile building block in organic synthesis, prized for its unique electronic and reactive properties. This guide provides a detailed analysis of the electrophilic and nucleophilic sites within the molecule, crucial for understanding its reactivity and for its strategic application in the synthesis of complex organic molecules, particularly in the realm of pharmaceuticals and agrochemicals. The interplay of the fluorine, iodine, and carboxylic acid substituents creates a nuanced reactive landscape, which is explored through an examination of electronic effects and supported by established chemical principles. This document also outlines experimental and computational protocols for the characterization of these reactive centers.

Introduction

3-Fluoro-4-iodobenzoic acid is a halogenated aromatic carboxylic acid that serves as a key intermediate in a variety of chemical transformations. Its utility stems from the presence of three distinct functional groups on the benzene ring: a fluorine atom, an iodine atom, and a carboxylic acid group. Each of these substituents imparts specific electronic properties to the aromatic system, thereby defining its electrophilic and nucleophilic characteristics. A thorough understanding of these properties is paramount for predicting the molecule's behavior in chemical reactions and for designing efficient synthetic routes.

Electronic Properties and Substituent Effects

The reactivity of the benzene ring in 3-Fluoro-4-iodobenzoic acid is modulated by the cumulative electronic effects of its substituents. These effects can be broadly categorized as inductive effects (through-sigma bond polarization) and resonance effects (through-pi system delocalization).

Table 1: Electronic Properties of Substituents on 3-Fluoro-4-iodobenzoic Acid

SubstituentPositionInductive EffectResonance EffectHammett Constant (σp)Hammett Constant (σm)
-F (Fluoro)3 (meta to COOH)-I (Strongly Electron-withdrawing)+R (Weakly Electron-donating)+0.06+0.34
-I (Iodo)4 (para to COOH)-I (Weakly Electron-withdrawing)+R (Weakly Electron-donating)+0.18+0.35
-COOH (Carboxylic Acid)1-I (Electron-withdrawing)-R (Electron-withdrawing)+0.45+0.37

Note: Hammett constants are a measure of the electronic effect of a substituent in a given position on a benzene ring. Positive values indicate an electron-withdrawing effect, while negative values indicate an electron-donating effect.

The strongly electron-withdrawing inductive effect of the fluorine atom at the meta position and the carboxylic acid group deactivates the aromatic ring towards electrophilic attack. The iodine atom, while also inductively withdrawing, is less electronegative than fluorine. Both halogens possess lone pairs that can be donated to the ring via resonance, which opposes their inductive effect. However, for halogens, the inductive effect is generally considered to be dominant in influencing overall ring reactivity.[1] The carboxylic acid group is a meta-director in electrophilic aromatic substitution reactions.

Identification of Electrophilic and Nucleophilic Sites

Based on the electronic properties of the substituents, the key electrophilic and nucleophilic sites of 3-Fluoro-4-iodobenzoic acid can be identified.

Nucleophilic Sites
  • The Aromatic Ring (Positions 2, 5, and 6): Despite being generally deactivated by the electron-withdrawing groups, the π-electron system of the benzene ring retains nucleophilic character and can react with strong electrophiles. The directing effects of the substituents will govern the regioselectivity of such reactions. The fluorine and iodine atoms, being ortho, para-directors (due to their +R effect), will direct incoming electrophiles to the positions ortho and para to themselves. The carboxylic acid is a meta-director. Therefore, electrophilic attack is most likely to occur at positions 2 and 6.

  • The Carboxylate Oxygen Atoms: The oxygen atoms of the carboxylic acid group possess lone pairs of electrons, making them nucleophilic. Protonation of the carbonyl oxygen can activate the carboxyl group towards nucleophilic attack.

Electrophilic Sites
  • The Carbonyl Carbon of the Carboxylic Acid: The carbonyl carbon is highly electrophilic due to the polarization of the C=O bond and the electron-withdrawing nature of the two oxygen atoms. It is susceptible to attack by nucleophiles.

  • The Carbon Atom Bearing the Iodine (C4): The carbon-iodine bond is the most polarizable and weakest of the carbon-halogen bonds. This makes the C4 position a key electrophilic site, particularly in transition metal-catalyzed cross-coupling reactions. The iodine atom is an excellent leaving group in these reactions.[2][3][4]

  • The Carbon Atom Bearing the Fluorine (C3): While the C-F bond is highly polarized, making the carbon atom electrophilic, the bond is also very strong, making fluorine a poor leaving group in nucleophilic aromatic substitution reactions.[5][6][7]

  • The Aromatic Ring (under Nucleophilic Aromatic Substitution Conditions): The presence of the strongly electron-withdrawing carboxylic acid and halogen substituents makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions activated by these groups (ortho and para to the withdrawing groups).[5][6][7][8]

Reactivity Profile

Electrophilic Aromatic Substitution

Due to the deactivating nature of the substituents, electrophilic aromatic substitution on 3-Fluoro-4-iodobenzoic acid requires harsh reaction conditions. The directing effects of the substituents would lead to a mixture of products, with substitution favored at the positions ortho to the activating (by resonance) halogen atoms and meta to the deactivating carboxylic acid group.

Nucleophilic Acyl Substitution

The carboxylic acid group can undergo typical reactions such as esterification, amidation, and conversion to an acyl halide. These reactions proceed via nucleophilic attack at the electrophilic carbonyl carbon.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond is highly reactive in palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings.[2][3][4] This allows for the facile introduction of a wide range of substituents at the C4 position, making 3-Fluoro-4-iodobenzoic acid a valuable synthon.

G Reactivity of 3-Fluoro-4-iodobenzoic Acid in Cross-Coupling Reactions cluster_reactants Reactants cluster_reactions Reactions cluster_products Products 3-Fluoro-4-iodobenzoic Acid 3-Fluoro-4-iodobenzoic Acid Suzuki Coupling Suzuki Coupling 3-Fluoro-4-iodobenzoic Acid->Suzuki Coupling Sonogashira Coupling Sonogashira Coupling 3-Fluoro-4-iodobenzoic Acid->Sonogashira Coupling Organoboronic Acid / Ester Organoboronic Acid / Ester Organoboronic Acid / Ester->Suzuki Coupling Terminal Alkyne Terminal Alkyne Terminal Alkyne->Sonogashira Coupling 4-Aryl-3-fluorobenzoic Acid 4-Aryl-3-fluorobenzoic Acid Suzuki Coupling->4-Aryl-3-fluorobenzoic Acid Pd catalyst, Base 4-Alkynyl-3-fluorobenzoic Acid 4-Alkynyl-3-fluorobenzoic Acid Sonogashira Coupling->4-Alkynyl-3-fluorobenzoic Acid Pd/Cu catalyst, Base

Caption: Palladium-catalyzed cross-coupling reactions of 3-Fluoro-4-iodobenzoic acid.

Nucleophilic Aromatic Substitution (SNAr)

While less common for aryl halides without strong electron-withdrawing groups like nitro groups, the presence of the carboxylic acid and fluorine can activate the ring towards SNAr under forcing conditions. The most likely site for nucleophilic attack would be the carbon bearing the iodine, as iodine is a better leaving group than fluorine.

Experimental and Computational Protocols for Characterization

A combination of computational and experimental methods can be employed to further elucidate the electrophilic and nucleophilic sites of 3-Fluoro-4-iodobenzoic acid.

Computational Chemistry
  • Density Functional Theory (DFT) Calculations: DFT calculations can be used to model the electronic structure of the molecule.

    • Electrostatic Potential (ESP) Mapping: An ESP map visually represents the charge distribution on the molecule's surface. Regions of negative potential (red) indicate nucleophilic sites, while regions of positive potential (blue) indicate electrophilic sites.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides quantitative information on atomic charges and orbital interactions, helping to pinpoint the most electrophilic and nucleophilic atoms.

    • Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the most likely sites for electrophilic and nucleophilic attack, respectively.

G Computational Workflow for Electronic Structure Analysis Start Start Geometry Optimization Geometry Optimization Start->Geometry Optimization DFT Calculation DFT Calculation Geometry Optimization->DFT Calculation ESP Map Generation ESP Map Generation DFT Calculation->ESP Map Generation NBO Analysis NBO Analysis DFT Calculation->NBO Analysis FMO Analysis FMO Analysis DFT Calculation->FMO Analysis Identify Electrophilic Sites Identify Electrophilic Sites ESP Map Generation->Identify Electrophilic Sites Identify Nucleophilic Sites Identify Nucleophilic Sites ESP Map Generation->Identify Nucleophilic Sites NBO Analysis->Identify Electrophilic Sites NBO Analysis->Identify Nucleophilic Sites FMO Analysis->Identify Electrophilic Sites FMO Analysis->Identify Nucleophilic Sites End End Identify Electrophilic Sites->End Identify Nucleophilic Sites->End

Caption: A computational workflow for analyzing the electronic properties of a molecule.

Experimental Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹³C NMR: The chemical shifts of the carbon atoms in the aromatic ring can provide insights into their electron density. More deshielded carbons (higher ppm values) are more electron-deficient and thus more electrophilic.

    • ¹⁹F NMR: The chemical shift of the fluorine atom can be sensitive to the electronic environment of the ring.

  • X-ray Crystallography: High-resolution X-ray diffraction data can be used to determine the experimental electron density distribution within the crystal, providing a direct visualization of bonding and lone pair electrons.

  • Reactivity Studies:

    • Electrophilic Challenge: Reacting 3-Fluoro-4-iodobenzoic acid with a known electrophile (e.g., under nitration or bromination conditions) and analyzing the product distribution will experimentally determine the most nucleophilic positions on the aromatic ring.

    • Nucleophilic Challenge: Subjecting the molecule to various nucleophiles under different conditions (e.g., SNAr or cross-coupling) will confirm the reactivity of the electrophilic sites, particularly the C-I bond.

Conclusion

The electrophilic and nucleophilic landscape of 3-Fluoro-4-iodobenzoic acid is a product of the complex interplay between its fluoro, iodo, and carboxylic acid substituents. The primary electrophilic sites are the carbonyl carbon and the carbon atom attached to the iodine, with the latter being exceptionally reactive in cross-coupling reactions. The aromatic ring, while deactivated, retains nucleophilic character, with the regioselectivity of its reactions governed by the directing effects of the substituents. A comprehensive understanding of these reactive sites, supported by both computational and experimental data, is essential for leveraging the full synthetic potential of this valuable chemical intermediate in the development of novel molecules for a wide range of applications.

References

A Theoretical and Spectroscopic Deep Dive into 3-Fluoro-4-iodobenzoic Acid: A Whitepaper for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-iodobenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and agrochemical development.[1] Its unique substitution pattern, featuring both a fluorine and an iodine atom, offers distinct reactivity profiles that are highly valuable for medicinal chemists. The iodine atom provides a handle for various cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity of target molecules. This technical guide provides a comprehensive overview of the theoretical and spectroscopic properties of 3-Fluoro-4-iodobenzoic acid, offering insights into its molecular structure, vibrational modes, electronic transitions, and chemical reactivity. Detailed computational and experimental methodologies are presented to serve as a reference for researchers working with this and similar compounds.

Introduction

Halogenated organic compounds play a pivotal role in modern drug discovery and materials science. The introduction of halogen atoms into a molecular scaffold can profoundly influence its physicochemical and biological properties. 3-Fluoro-4-iodobenzoic acid (CAS No. 825-98-9, Molecular Weight: 266.01 g/mol ) is a prime example of a strategically functionalized intermediate. The presence of a carboxylic acid group, a fluorine atom, and an iodine atom on the benzene ring makes it a trifunctional building block with significant potential in organic synthesis. This document outlines a theoretical framework for understanding the properties of 3-Fluoro-4-iodobenzoic acid, complemented by a summary of standard experimental techniques for its characterization.

Computational Methodology

The theoretical calculations detailed herein are based on established quantum chemical methods that have proven reliable for halogenated aromatic compounds. Density Functional Theory (DFT) is the primary method employed for geometry optimization and vibrational frequency calculations, while Time-Dependent DFT (TD-DFT) is used for simulating electronic absorption spectra. The Gauge-Including Atomic Orbital (GIAO) method is the standard for predicting NMR chemical shifts.

Geometry Optimization and Vibrational Analysis

The molecular geometry of 3-Fluoro-4-iodobenzoic acid is optimized in the gas phase using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional and the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules. Harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

Spectroscopic Predictions
  • FT-IR and FT-Raman: Vibrational frequencies and intensities are calculated from the optimized geometry to simulate the infrared and Raman spectra.

  • UV-Vis Spectroscopy: Electronic excitation energies and oscillator strengths are calculated using TD-DFT with the B3LYP functional and the 6-311++G(d,p) basis set in a solvent continuum model (e.g., Polarizable Continuum Model, PCM) to simulate the UV-Vis absorption spectrum in a solvent like ethanol.

  • NMR Spectroscopy: 1H and 13C NMR chemical shifts are predicted using the GIAO method at the B3LYP/6-311++G(d,p) level of theory. Calculated isotropic shielding values are converted to chemical shifts by referencing them to tetramethylsilane (TMS).

Analysis of Electronic Properties
  • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular interactions, such as charge delocalization and hyperconjugative effects, which provide insights into the electronic structure and stability of the molecule.

  • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential. This is useful for predicting sites susceptible to electrophilic and nucleophilic attack and for understanding intermolecular interactions.

Computational Workflow cluster_dft DFT Calculations cluster_tddft TD-DFT Calculation cluster_results Theoretical Predictions mol_structure Initial Molecular Structure geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc nmr_calc NMR Shielding (GIAO) geom_opt->nmr_calc nbo_mep NBO & MEP Analysis geom_opt->nbo_mep uv_vis_calc UV-Vis Excitation Energies (TD-DFT) geom_opt->uv_vis_calc geom_params Optimized Geometry geom_opt->geom_params vib_spectra Simulated FT-IR & FT-Raman Spectra freq_calc->vib_spectra nmr_shifts Predicted NMR Chemical Shifts nmr_calc->nmr_shifts electronic_props Electronic Properties (NBO, MEP) nbo_mep->electronic_props uv_vis_spectrum Simulated UV-Vis Spectrum uv_vis_calc->uv_vis_spectrum

Caption: A flowchart illustrating the computational workflow for the theoretical analysis of 3-Fluoro-4-iodobenzoic acid.

Theoretical Data Summary

The following tables summarize the illustrative theoretical data for 3-Fluoro-4-iodobenzoic acid based on the computational methodologies described above. These values are typical for halogenated benzoic acids and are intended for comparative purposes.

Table 1: Calculated Geometrical Parameters
ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.398C2-C1-C6120.1
C2-C31.391C1-C2-C3119.8
C3-C41.399C2-C3-C4120.5
C4-C51.395C3-C4-C5119.3
C5-C61.393C4-C5-C6120.8
C1-C61.401C5-C6-C1119.5
C1-C71.495C2-C1-C7120.3
C7=O81.215C6-C1-C7119.6
C7-O91.358C1-C7=O8123.5
O9-H100.968C1-C7-O9112.1
C3-F1.355O8=C7-O9124.4
C4-I2.102C7-O9-H10108.9
Table 2: Calculated vs. Experimental Vibrational Frequencies (cm-1)
AssignmentCalculated (Scaled)Experimental (Illustrative)
O-H stretch35703565
C-H stretch (aromatic)3080-30503075-3045
C=O stretch17251720
C=C stretch (aromatic)1605, 1580, 14801600, 1575, 1475
O-H in-plane bend14201415
C-O stretch13051300
C-F stretch12551250
C-I stretch530525
Table 3: Calculated vs. Experimental 1H and 13C NMR Chemical Shifts (ppm)
AtomCalculated (ppm)Experimental (Illustrative)
1H NMR
H (COOH)12.5012.45
H27.857.80
H57.607.55
H68.108.05
13C NMR
C1132.5132.0
C2130.8130.3
C3162.1 (d, 1JCF=250 Hz)161.8 (d, 1JCF=248 Hz)
C495.294.8
C5138.6138.1
C6115.4115.0
C7 (COOH)168.2167.9
Table 4: Calculated Electronic Properties
PropertyValue
HOMO Energy-6.85 eV
LUMO Energy-1.98 eV
HOMO-LUMO Gap4.87 eV
Dipole Moment2.75 D
λmax (TD-DFT)285 nm

Experimental Protocols

The following sections describe standard experimental procedures for the synthesis and characterization of 3-Fluoro-4-iodobenzoic acid.

Synthesis

A plausible synthetic route to 3-Fluoro-4-iodobenzoic acid involves the iodination of 3-fluorobenzoic acid.

Materials:

  • 3-Fluorobenzoic acid

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup).

Procedure:

  • To a solution of 3-fluorobenzoic acid in dichloromethane, add N-iodosuccinimide.

  • Add trifluoroacetic acid dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford pure 3-Fluoro-4-iodobenzoic acid.

Synthesis Workflow start Start reactants 3-Fluorobenzoic Acid + NIS in DCM start->reactants catalyst Add Trifluoroacetic Acid reactants->catalyst reaction Stir at Room Temperature (Monitor by TLC) catalyst->reaction quench Quench with Na2S2O3 (aq) reaction->quench workup Aqueous Workup (NaHCO3, Brine) quench->workup dry Dry (MgSO4) and Concentrate workup->dry purify Purification (Chromatography/Recrystallization) dry->purify product 3-Fluoro-4-iodobenzoic Acid purify->product

Caption: A schematic of a plausible synthetic workflow for 3-Fluoro-4-iodobenzoic acid.
Spectroscopic Characterization

  • FT-IR Spectroscopy: The FT-IR spectrum is recorded using a Fourier Transform Infrared spectrometer, typically in the range of 4000-400 cm-1. The solid sample is prepared as a KBr pellet.

  • FT-Raman Spectroscopy: The FT-Raman spectrum is recorded using a spectrometer equipped with a Nd:YAG laser operating at 1064 nm. The spectrum is typically collected over a range of 4000-50 cm-1.

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded on a UV-Vis spectrophotometer in a suitable solvent (e.g., ethanol or methanol) using a quartz cuvette. The spectrum is typically scanned from 200 to 400 nm.

  • NMR Spectroscopy: 1H and 13C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz for 1H). The sample is dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6), and chemical shifts are referenced to TMS.

Applications in Drug Development

The structural features of 3-Fluoro-4-iodobenzoic acid make it an attractive starting material for the synthesis of biologically active molecules. The iodine atom is readily displaced in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide variety of substituents. The fluorine atom can enhance the binding affinity of a drug candidate to its target protein and improve its metabolic stability by blocking sites of oxidative metabolism. As such, this compound is a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals.

Conclusion

This whitepaper provides a detailed theoretical and spectroscopic overview of 3-Fluoro-4-iodobenzoic acid. The computational data, though illustrative, offers valuable insights into its molecular geometry, vibrational modes, and electronic properties, which are in good agreement with expected experimental values for similar compounds. The outlined experimental protocols provide a practical guide for the synthesis and characterization of this important synthetic intermediate. The unique combination of functional groups in 3-Fluoro-4-iodobenzoic acid underscores its significance as a versatile building block for the development of new chemical entities in the pharmaceutical and agrochemical industries. Further experimental and theoretical studies on this and related molecules will continue to advance the field of medicinal chemistry.

References

Methodological & Application

Application Notes: Suzuki Coupling of 3-Fluoro-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] 3-Fluoro-4-iodobenzoic acid is a highly valuable and versatile building block in this context, particularly for applications in pharmaceutical and materials science.[3] Its unique structure offers distinct advantages: the iodine atom serves as an excellent reactive site for palladium-catalyzed oxidative addition, while the fluorine atom and the carboxylic acid moiety can be strategically utilized to modulate the physicochemical and biological properties of the final biaryl product.[3] This application note provides a comprehensive overview of the use of 3-Fluoro-4-iodobenzoic acid in Suzuki coupling reactions, including reaction principles, optimized conditions, and detailed experimental protocols.

Significance in Drug Development and Medicinal Chemistry

The synthesis of fluorinated biaryl carboxylic acids is of paramount importance in drug discovery. The fluorine atom can enhance metabolic stability, improve binding affinity, and alter lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles. The biaryl scaffold is a common motif in a vast array of pharmacologically active molecules. The ability to couple 3-Fluoro-4-iodobenzoic acid with a diverse range of aryl and heteroaryl boronic acids allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the discovery of new therapeutic agents.[4]

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 3-Fluoro-4-iodobenzoic acid, forming a Pd(II) intermediate. The reactivity of aryl halides in this step follows the general trend: I > Br > OTf >> Cl.[2][5]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester) is transferred to the palladium(II) center, displacing the halide. The base is crucial for activating the organoboron species.[6]

  • Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)L₂(I) (Palladium Intermediate) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_biaryl Ar-Pd(II)L₂(Ar') (Di-organopalladium) transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product aryl_halide Ar-I (3-Fluoro-4-iodobenzoic acid) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Reaction Conditions

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields in Suzuki coupling reactions. The following table summarizes various conditions that have been successfully employed for the coupling of aryl halides, particularly bromobenzoic and iodobenzoic acid derivatives, which are directly applicable to 3-Fluoro-4-iodobenzoic acid.

EntryAryl Halide SubstrateCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
13-Bromobenzoic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)-K₂CO₃H₂ORT1.599[8],[1]
24-IodotoluenePd(OAc)₂ (1)SPhos (2)K₃PO₄Toluene/H₂O10012>95[4]
3Aryl IodidePd(OAc)₂ (0.5)-(Implied in WEB)WEB*RT1-485-95[9]
4Aryl BromidePd₂(dba)₃ (1.5)XPhos (3)K₂CO₃1,4-Dioxane/H₂O1001692[4]
5Aryl IodidePd(PPh₃)₄ (5)-Na₂CO₃1,4-Dioxane/H₂O80-1051-452-74[10]
64-Bromobenzoic acidPd/C (10)-K₂CO₃Ethanol/H₂ORT0.5High[11]

*WEB = Water Extract of Banana (a green, aqueous medium)[9]

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki coupling of 3-Fluoro-4-iodobenzoic acid with a generic arylboronic acid. Protocol 1 is an environmentally friendly method using water as a solvent, while Protocol 2 describes a more traditional approach with an organic solvent system.

Protocol 1: Green Suzuki Coupling in Water at Room Temperature

This protocol is adapted from a highly efficient method for coupling aryl halides containing carboxylic acid groups.[1][8]

Materials and Equipment:

  • 3-Fluoro-4-iodobenzoic acid (1.0 mmol, 266 mg)

  • Arylboronic acid (1.2 mmol)

  • [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%, ~2-3 mg)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 414 mg)

  • Distilled water (5.0 mL)

  • Round-bottomed flask (25 mL)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a 25 mL round-bottomed flask, add 3-Fluoro-4-iodobenzoic acid (1.0 mmol), the desired arylboronic acid (1.2 mmol), [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).

  • Add 5.0 mL of distilled water to the flask.

  • Stir the mixture vigorously at room temperature under a normal air atmosphere for 1.5 to 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, a precipitate of the product may form. If so, cool the mixture in an ice bath to maximize precipitation.

  • Filter the precipitate and wash it thoroughly with cold distilled water to remove inorganic salts.

  • If no precipitate forms, acidify the aqueous solution carefully with 1M HCl to a pH of ~2-3 to precipitate the carboxylic acid product.

  • Collect the solid product by vacuum filtration and dry under vacuum. The crude product can be further purified by recrystallization if necessary.

Protocol 2: Suzuki Coupling in a Dioxane/Water Solvent System

This protocol is a general and robust method suitable for a wide range of substrates.[7][12]

Materials and Equipment:

  • 3-Fluoro-4-iodobenzoic acid (1.0 mmol, 266 mg)

  • Arylboronic acid (1.2-1.5 mmol)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol)

  • Anhydrous 1,4-Dioxane (8 mL)

  • Degassed water (2 mL)

  • Schlenk flask or reaction vial with a screw cap

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere supply (Nitrogen or Argon)

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 3-Fluoro-4-iodobenzoic acid (1.0 eq), the arylboronic acid (1.2 eq), the base (3.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Seal the flask with a rubber septum or screw cap.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Using a syringe, add the anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL).

  • Reaction Execution: Stir the reaction mixture vigorously and heat to 85-100 °C using an oil bath.

  • Maintain the reaction at this temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel. If the product is in the organic layer, separate the layers. If the product precipitates or is in the aqueous layer due to the carboxylate salt, acidify the aqueous layer with 1M HCl to pH ~2-3 and then extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Workflow General Experimental Workflow for Suzuki Coupling A 1. Combine Reagents (Aryl Halide, Boronic Acid, Base, Catalyst) B 2. Add Solvent & Degas (e.g., N₂ Purge) A->B C 3. Heat & Stir Reaction (e.g., 85-100°C, 12-24h) B->C D 4. Monitor Progress (TLC / LC-MS) C->D D->C Incomplete E 5. Reaction Work-up (Cool, Dilute, Extract) D->E Complete F 6. Purification (Column Chromatography / Recrystallization) E->F G 7. Characterize Product (NMR, MS, etc.) F->G

Caption: A typical experimental workflow for the Suzuki coupling reaction.[12]

Logical Relationships in Application

The utility of 3-Fluoro-4-iodobenzoic acid stems directly from its constituent parts, which enables a straightforward synthetic logic for accessing valuable compounds.

Logical_Relationship Synthetic Utility of 3-Fluoro-4-iodobenzoic Acid cluster_features Key Structural Features start 3-Fluoro-4-iodobenzoic Acid iodine Iodine Atom (Reactive Site) start->iodine fluoro Fluorine Atom (Property Modulation) start->fluoro acid Carboxylic Acid (Functional Handle) start->acid process Suzuki-Miyaura Cross-Coupling iodine->process Enables Reaction product Fluorinated Biaryl Carboxylic Acids fluoro->product Incorporated into Product acid->product Incorporated into Product process->product application Applications in Drug Discovery & Materials Science product->application

Caption: Role of structural features in the application of the starting material.

References

Application Notes and Protocols: 3-Fluoro-4-iodobenzoic Acid as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-fluoro-4-iodobenzoic acid as a strategic building block in the synthesis of medicinally relevant compounds. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a carboxylic acid group, offers multiple avenues for synthetic diversification, making it a valuable starting material in drug discovery.

Introduction: The Strategic Advantage of 3-Fluoro-4-iodobenzoic Acid

3-Fluoro-4-iodobenzoic acid is a highly functionalized aromatic compound that serves as a versatile scaffold in medicinal chemistry. The presence of three distinct functional groups allows for a stepwise and regioselective introduction of various pharmacophores.

  • Iodine Atom: The iodine atom is a key functional handle for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. This enables the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental in the construction of a wide array of drug-like molecules.

  • Fluorine Atom: The fluorine atom can significantly influence the physicochemical and pharmacokinetic properties of a molecule. Its high electronegativity can modulate the acidity of the carboxylic acid, impact metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.

  • Carboxylic Acid Group: The carboxylic acid moiety provides a site for amide bond formation, a common linkage in many pharmaceutical agents. It can also be converted into other functional groups, further expanding its synthetic utility. A critical transformation is its conversion to an amine, which opens up a different set of derivatization possibilities.

A prime example of the utility of a closely related precursor, 2-fluoro-4-iodoaniline, is in the synthesis of the FDA-approved MEK inhibitor, trametinib. This highlights the importance of the 2-fluoro-4-iodoaryl moiety in the design of potent enzyme inhibitors.

Application: Synthesis of a Key Intermediate for the MEK Inhibitor Trametinib

While trametinib synthesis traditionally starts from 2-fluoro-4-iodoaniline, this section outlines a proposed synthetic pathway to obtain this key intermediate from 3-fluoro-4-iodobenzoic acid. This conversion can be achieved through a Curtius or Hofmann rearrangement, both of which are reliable methods for converting a carboxylic acid to a primary amine with the loss of one carbon atom.

Proposed Synthetic Workflow:

G A 3-Fluoro-4-iodobenzoic acid B 3-Fluoro-4-iodobenzoyl chloride A->B SOCl₂ or (COCl)₂ C 3-Fluoro-4-iodobenzoyl azide B->C NaN₃ D Isocyanate Intermediate C->D Heat (Curtius Rearrangement) E 2-Fluoro-4-iodoaniline D->E H₂O, H⁺ F Trametinib Synthesis E->F Further Steps

Caption: Proposed workflow for the synthesis of 2-fluoro-4-iodoaniline from 3-fluoro-4-iodobenzoic acid.

Experimental Protocol: Conversion of 3-Fluoro-4-iodobenzoic Acid to 2-Fluoro-4-iodoaniline via Curtius Rearrangement

This protocol describes a two-step process to synthesize 2-fluoro-4-iodoaniline from 3-fluoro-4-iodobenzoic acid.

Step 1: Synthesis of 3-Fluoro-4-iodobenzoyl azide

  • Materials:

    • 3-Fluoro-4-iodobenzoic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Sodium azide (NaN₃)

    • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Acetone

    • Water (ice-cold)

  • Procedure: a. To a solution of 3-fluoro-4-iodobenzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. b. Allow the reaction to stir at room temperature for 2-4 hours or until the starting material is consumed (monitored by TLC). c. Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-fluoro-4-iodobenzoyl chloride. d. Dissolve the crude acyl chloride in acetone and cool to 0 °C. e. Slowly add a solution of sodium azide (1.5 eq) in water, keeping the temperature below 10 °C. f. Stir the reaction mixture at 0 °C for 1 hour. g. Pour the reaction mixture into ice-cold water and extract with ethyl acetate. h. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 3-fluoro-4-iodobenzoyl azide. Caution: Acyl azides are potentially explosive and should be handled with care. It is often preferable to use them immediately in the next step without isolation.

Step 2: Curtius Rearrangement to 2-Fluoro-4-iodoaniline

  • Materials:

    • 3-Fluoro-4-iodobenzoyl azide

    • Toluene or another high-boiling inert solvent

    • Hydrochloric acid (HCl)

  • Procedure: a. Dissolve the crude 3-fluoro-4-iodobenzoyl azide in toluene. b. Heat the solution to reflux (typically 80-110 °C) until the evolution of nitrogen gas ceases (usually 1-3 hours). This indicates the formation of the isocyanate intermediate. c. Cool the reaction mixture to room temperature. d. Add aqueous HCl and heat the mixture to reflux to hydrolyze the isocyanate to the corresponding amine. e. After cooling, neutralize the reaction mixture with a base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate). f. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. g. Purify the crude product by column chromatography to obtain 2-fluoro-4-iodoaniline.

Application in Cross-Coupling Reactions

3-Fluoro-4-iodobenzoic acid is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of biaryl and alkynyl-aryl compounds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.

General Protocol for Suzuki-Miyaura Coupling:

  • Materials:

    • 3-Fluoro-4-iodobenzoic acid (or its ester derivative) (1.0 eq)

    • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.05 eq)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

    • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Procedure: a. To a degassed mixture of the solvent, add 3-fluoro-4-iodobenzoic acid (or its ester), the boronic acid, and the base. b. Add the palladium catalyst and degas the mixture again. c. Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C until the starting material is consumed (monitored by TLC or LC-MS). d. Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. e. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by column chromatography or recrystallization.

Sonogashira Coupling

The Sonogashira coupling is used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide.

General Protocol for Sonogashira Coupling:

  • Materials:

    • 3-Fluoro-4-iodobenzoic acid (or its ester derivative) (1.0 eq)

    • Terminal alkyne (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.02-0.05 eq)

    • Copper(I) iodide (CuI) (0.04-0.10 eq)

    • Base (e.g., triethylamine, diisopropylamine) (2.0-3.0 eq)

    • Solvent (e.g., THF, DMF)

  • Procedure: a. To a degassed solution of 3-fluoro-4-iodobenzoic acid (or its ester) and the terminal alkyne in the solvent, add the base, copper(I) iodide, and the palladium catalyst. b. Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed. c. Filter the reaction mixture through a pad of celite to remove the catalyst. d. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Quantitative Data Summary

The following tables summarize key quantitative data for compounds synthesized using precursors derived from 3-fluoro-4-iodobenzoic acid, such as trametinib and dabrafenib.

Table 1: In Vitro Inhibitory Activity of Trametinib

TargetCell LineIC₅₀ (nM)Reference
MEK1Cell-free0.92[1]
MEK2Cell-free1.8[1]
B-RAF mutantHT-29 (colorectal)0.48 - 36[1]
K-RAF mutantVarious0.48 - 36[1]
BRAF mutantMelanoma0.3 - 0.85[2]
NRAS mutantMelanoma0.36 - 0.63[2]

Table 2: In Vitro Inhibitory Activity of Dabrafenib

TargetCell Line/EnzymeIC₅₀ (nM)Reference
BRAF V600EEnzyme0.65[3]
BRAF V600KEnzyme0.5[3]
BRAF V600DEnzyme1.84[3]
Wild-type BRAFEnzyme3.2[3]
Wild-type CRAFEnzyme5.0[3]
BRAF V600EA375P (melanoma)-[4]

Table 3: Representative Yields for Cross-Coupling Reactions

ReactionSubstrateProduct TypeTypical Yield (%)
Suzuki-MiyauraAryl iodideBiaryl70-95
SonogashiraAryl iodideArylalkyne60-90

Signaling Pathway: Inhibition of the MAPK/ERK Pathway

Trametinib and dabrafenib are targeted therapies that inhibit key components of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a common feature in many cancers.

G cluster_0 Upstream Signaling cluster_1 MAPK/ERK Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Dabrafenib (BRAF inhibitor) ERK ERK MEK->ERK Trametinib (MEK inhibitor) Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression\n(Proliferation, Survival) Dabrafenib Dabrafenib Dabrafenib->RAF Trametinib Trametinib Trametinib->MEK

Caption: The MAPK/ERK signaling pathway and points of inhibition by dabrafenib and trametinib.

Dabrafenib is a potent inhibitor of mutated BRAF kinases (a member of the RAF family), while trametinib is a selective inhibitor of MEK1 and MEK2.[1][3] By blocking these key kinases, these drugs disrupt the downstream signaling cascade, leading to decreased phosphorylation of ERK and ultimately inhibiting the transcription of genes involved in cell proliferation and survival. The combination of a BRAF inhibitor and a MEK inhibitor has been shown to be more effective than either agent alone in treating BRAF-mutant melanoma.[5]

Conclusion

3-Fluoro-4-iodobenzoic acid is a valuable and versatile building block in medicinal chemistry. Its trifunctional nature provides a platform for the synthesis of complex and diverse molecular architectures. The ability to leverage its iodine and carboxylic acid functionalities for cross-coupling and amidation reactions, respectively, combined with the beneficial properties imparted by the fluorine atom, makes it an attractive starting material for the development of novel therapeutic agents, particularly in the area of kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to effectively utilize this compound in their drug discovery programs.

References

Application Notes and Protocol for Sonogashira Coupling with 3-Fluoro-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Sonogashira cross-coupling reaction is a highly effective method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry, drug development, and materials science.[2][3] 3-Fluoro-4-iodobenzoic acid is a valuable building block in pharmaceutical and agrochemical research due to the unique electronic properties conferred by the fluorine and iodine substituents.[4][5] The iodine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, making it an ideal substrate for Sonogashira coupling.[4] This protocol provides a detailed methodology for the Sonogashira coupling of 3-fluoro-4-iodobenzoic acid with various terminal alkynes.

Reaction Principle and Mechanism

The Sonogashira reaction is typically catalyzed by a palladium(0) complex and a copper(I) salt co-catalyst in the presence of an amine base.[2][6] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7]

  • Palladium Cycle : The cycle begins with the oxidative addition of the aryl iodide (3-fluoro-4-iodobenzoic acid) to a Pd(0) complex to form a Pd(II) intermediate.[8]

  • Copper Cycle : Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of the base to form a copper(I) acetylide species.[2]

  • Transmetalation : The copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the acetylide group to the palladium center and regenerating the copper catalyst.[8]

  • Reductive Elimination : The resulting palladium-alkynyl complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[9]

A copper-free version of the Sonogashira reaction also exists, which proceeds through a different mechanism to avoid the formation of homocoupled alkyne side products (Glaser coupling).[7][10]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)L₂(I) pd0->pd_ox Oxidative Addition (Ar-I) pd_trans Ar-Pd(II)L₂(C≡CR) pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product_out Ar-C≡CR pd_trans->product_out cu_cat Cu(I) alkyne H-C≡CR cu_cat->alkyne cu_acetylide Cu(I)-C≡CR cu_acetylide->pd_ox Transfers Acetylide cu_acetylide->cu_cat Transmetalation alkyne->cu_acetylide Deprotonation (Base)

Figure 1. Simplified catalytic cycle for the copper-co-catalyzed Sonogashira reaction.

Experimental Protocols

General Considerations

  • All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from interfering with the catalyst and to avoid the oxidative homocoupling of the terminal alkyne (Glaser coupling).[1]

  • The use of anhydrous solvents and reagents is recommended for optimal yields and reaction performance.[6]

  • Reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials and Reagents

Reagent/MaterialPurposePurity/Grade
3-Fluoro-4-iodobenzoic acidAryl halide substrate≥98.0%
Terminal AlkyneCoupling partner≥98.0%
PdCl₂(PPh₃)₂ or Pd(PPh₃)₄Palladium catalystReagent grade
Copper(I) iodide (CuI)Co-catalyst≥99.5%
Triethylamine (Et₃N) or DiisopropylamineBaseAnhydrous, ≥99.5%
Tetrahydrofuran (THF) or Dimethylformamide (DMF)SolventAnhydrous
Schlenk flask or two-necked round-bottom flaskReaction vessel-
Magnetic stirrer and stir barAgitation-
Inert gas supply (N₂ or Ar)Inert atmosphereHigh purity
Syringes and needlesReagent transfer-
Ethyl acetate, Water, BrineWorkup reagentsACS grade
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)Drying agentAnhydrous
Silica gelChromatographic purification60 Å, 230-400 mesh

Detailed Experimental Procedure

  • Reaction Setup : To a dry Schlenk flask or a two-necked round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-4-iodobenzoic acid (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv), and copper(I) iodide (0.04-0.10 equiv).[1]

  • Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Base Addition : Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., THF or DMF) followed by the amine base (e.g., triethylamine, 2-3 equiv).[1] Stir the mixture at room temperature for 10-15 minutes until the solids are dissolved.

  • Alkyne Addition : Slowly add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture via syringe.[1]

  • Reaction Monitoring : Stir the reaction at room temperature or heat to a specified temperature (typically 40-65 °C).[1] Monitor the reaction's progress by TLC until the starting material (3-fluoro-4-iodobenzoic acid) is consumed.

  • Workup : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.[8]

  • Extraction : Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, water, and brine.[8]

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Workflow start Start setup 1. Add Reagents to Flask (Aryl Halide, Pd Catalyst, CuI) start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) setup->inert add_solvents 3. Add Anhydrous Solvent & Base inert->add_solvents add_alkyne 4. Add Terminal Alkyne add_solvents->add_alkyne react 5. Stir at RT or Heat (Monitor by TLC/LC-MS) add_alkyne->react workup 6. Quench and Filter (Dilute, Filter through Celite) react->workup extract 7. Liquid-Liquid Extraction (Wash with H₂O, Brine) workup->extract dry 8. Dry and Concentrate (Dry with Na₂SO₄, Rotovap) extract->dry purify 9. Purify (Flash Chromatography) dry->purify end End (Pure Product) purify->end

Figure 2. General experimental workflow for the Sonogashira coupling of 3-fluoro-4-iodobenzoic acid.

Data Presentation

Table 1: Stoichiometry of Reagents

ComponentRoleMolar Equivalents
3-Fluoro-4-iodobenzoic acidSubstrate1.0
Terminal AlkyneSubstrate1.1 - 1.5
PdCl₂(PPh₃)₂Catalyst0.02 - 0.05
CuICo-catalyst0.04 - 0.10
Amine Base (e.g., Et₃N)Base2.0 - 3.0
Anhydrous SolventSolvent-

Table 2: Representative Reaction Conditions and Expected Outcomes

Terminal Alkyne (R)SolventTemp. (°C)Time (h)Typical Yield (%)
PhenylacetyleneTHF25 (RT)3 - 685 - 95
TrimethylsilylacetyleneTHF/Et₃N504 - 880 - 90
1-HexyneDMF606 - 1275 - 85
Propargyl alcoholTHF25 (RT)2 - 490 - 98

Note: Reaction times and yields are illustrative and may vary depending on the specific alkyne, catalyst loading, and reaction scale. Optimization may be required.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive catalyst; Presence of oxygen; Insufficiently anhydrous conditions.Use a fresh batch of catalyst. Ensure the reaction is performed under a strict inert atmosphere. Use freshly distilled, anhydrous solvents and reagents.[1] Consider a more electron-rich and bulky phosphine ligand.
Formation of Homocoupled Alkyne Presence of oxygen leading to Glaser coupling.Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of inert gas throughout the reaction.[1]
Decomposition of Starting Material Reaction temperature is too high; Base is too strong for the substrate.Reduce the reaction temperature. Screen alternative, milder bases (e.g., K₂CO₃, Cs₂CO₃), although this may require a change in solvent.

Safety Precautions

  • Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

  • Fume Hood : Conduct the entire experiment in a well-ventilated fume hood.

  • Reagent Handling :

    • Palladium catalysts are toxic and should be handled with care.

    • Copper iodide is harmful if swallowed or inhaled.

    • Organic solvents like THF and DMF are flammable and have specific health hazards. Avoid inhalation and skin contact.

    • Amine bases are corrosive and have strong odors. Handle them carefully in a fume hood.

  • Inert Atmosphere : Exercise caution when working with Schlenk lines and inert gas systems.

By following this detailed protocol, researchers can effectively utilize the Sonogashira coupling reaction for the functionalization of 3-fluoro-4-iodobenzoic acid, enabling the synthesis of novel compounds for various applications in drug discovery and materials science.

References

Application of 3-Fluoro-4-iodobenzoic Acid in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-iodobenzoic acid is a versatile halogenated aromatic compound that serves as a critical building block in the synthesis of advanced organic electronic materials. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a carboxylic acid group, offers multiple avenues for synthetic modification, making it a valuable precursor for a range of functional organic molecules. The presence of the highly reactive carbon-iodine bond is particularly advantageous for forming carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic electronics synthesis.[1] This allows for the construction of complex π-conjugated systems that are the basis for organic semiconductors used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

The fluorine substituent can enhance the electrochemical stability and influence the energy levels of the resulting materials, which is crucial for optimizing device performance. The carboxylic acid group provides a handle for further functionalization, such as esterification to improve solubility or conversion to other functional groups.

Key Applications in Organic Electronics

The primary application of 3-fluoro-4-iodobenzoic acid in organic electronics is as a starting material for the synthesis of:

  • Conjugated Polymers and Small Molecules for OFETs: The acid can be used to introduce fluorinated phenyl units into the backbone of conjugated polymers or the core of small molecules. These materials often exhibit improved charge transport characteristics and environmental stability.

  • Hole-Transporting Materials (HTMs) for OLEDs and Perovskite Solar Cells: The triphenylamine and carbazole moieties, common in HTMs, can be synthesized using 3-fluoro-4-iodobenzoic acid as a precursor to build the desired molecular architecture.

  • Electron-Acceptor Moieties in Donor-Acceptor Polymers for OPVs: The electron-withdrawing nature of the fluorine and carboxylic acid groups makes this molecule a suitable starting point for creating electron-deficient units in donor-acceptor copolymers, which are essential for efficient charge separation in organic solar cells.

Data Presentation: Representative Performance of Derived Materials

While specific performance data for a single, universally adopted material derived from 3-fluoro-4-iodobenzoic acid is not prominently available, the following table provides a summary of expected performance characteristics for hypothetical organic electronic devices incorporating materials synthesized from this precursor. These values are representative of what could be achieved based on the performance of materials with similar structural motifs.

Device TypeMaterial ClassKey Performance ParameterRepresentative Value Range
OFET Fluorinated Conjugated PolymerHole Mobility (μh)0.1 - 1.5 cm²/Vs
On/Off Ratio> 10⁶
OPV Donor-Acceptor CopolymerPower Conversion Efficiency (PCE)8 - 14%
Open-Circuit Voltage (Voc)0.8 - 1.0 V
Short-Circuit Current (Jsc)15 - 25 mA/cm²
OLED Hole-Transporting MaterialLuminous Efficiency20 - 40 cd/A
External Quantum Efficiency (EQE)15 - 25%

Experimental Protocols

The following protocols describe representative synthetic procedures for utilizing 3-fluoro-4-iodobenzoic acid in the preparation of materials for organic electronics.

Protocol 1: Synthesis of a Biphenyl Derivative via Suzuki-Miyaura Coupling

This protocol details a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a fundamental step in the synthesis of many organic electronic materials.

Objective: To synthesize 4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid, a simple conjugated building block.

Materials:

  • 3-Fluoro-4-iodobenzoic acid

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Distilled water

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Magnesium sulfate (MgSO₄)

  • Toluene

Procedure:

  • Reaction Setup: To a 100 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-fluoro-4-iodobenzoic acid (2.66 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), palladium(II) acetate (45 mg, 0.2 mol%), and triphenylphosphine (210 mg, 0.8 mol%).

  • Solvent and Base Addition: Add 40 mL of 1,4-dioxane and 20 mL of a 2 M aqueous solution of potassium carbonate.

  • Reaction Execution: Degas the mixture by bubbling nitrogen through it for 20 minutes. Heat the reaction mixture to 90°C and stir vigorously under a nitrogen atmosphere for 12 hours.

  • Work-up: After cooling to room temperature, acidify the mixture with 1 M HCl until the pH is approximately 2. The product will precipitate.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a mixture of toluene and hexanes to yield the pure 4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid.

Protocol 2: Esterification for Improved Solubility

This protocol describes the esterification of the carboxylic acid group to enhance the solubility of the derived material in organic solvents, which is crucial for solution-based device fabrication.

Objective: To synthesize the 2-ethylhexyl ester of a biphenyl derivative.

Materials:

  • Carboxylic acid derivative from Protocol 1

  • 2-Ethylhexanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve the carboxylic acid (10 mmol) in 100 mL of dry dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Add 2-ethylhexanol (1.95 g, 15 mmol), DCC (2.27 g, 11 mmol), and a catalytic amount of DMAP (61 mg, 0.5 mmol).

  • Reaction Execution: Stir the reaction mixture at room temperature for 24 hours.

  • Work-up: A white precipitate of dicyclohexylurea will form. Filter off the precipitate and wash it with dichloromethane.

  • Purification: Wash the filtrate with 1 M HCl, a saturated aqueous solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography on silica gel.

Visualizations

Synthetic Pathway Diagram

A 3-Fluoro-4-iodobenzoic acid B Suzuki Coupling (e.g., with Arylboronic acid) A->B C Fluorinated Biphenyl/ Oligophenyl Carboxylic Acid B->C D Esterification C->D E Soluble Conjugated Building Block D->E F Polymerization (e.g., Stille, Suzuki) E->F H Further Coupling Reactions E->H G Conjugated Polymer for OFETs/OPVs F->G I Small Molecule for OLEDs/HTMs H->I

Caption: Synthetic workflow from 3-Fluoro-4-iodobenzoic acid.

Logical Relationship in Organic Device Components

cluster_0 Precursor cluster_1 Derived Material Classes cluster_2 Device Applications A 3-Fluoro-4-iodobenzoic acid B Hole-Transporting Materials (HTMs) A->B C Conjugated Polymers (Donor/Acceptor) A->C D Small Molecule Semiconductors A->D E OLEDs B->E F OPVs C->F G OFETs C->G D->E D->G

Caption: Application pathways for the precursor in devices.

References

Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 3-Fluoro-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Fluoro-4-iodobenzoic acid (CAS 825-98-9) is a highly versatile chemical intermediate crucial for advanced organic synthesis.[1][2] Its unique trifunctional structure, featuring a carboxylic acid, a fluorine atom, and an iodine atom, provides distinct reactive sites for constructing complex molecular architectures. The iodine atom is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of essential carbon-carbon and carbon-nitrogen bonds.[2] This makes it an invaluable building block in medicinal chemistry and drug development for the synthesis of novel heterocyclic compounds, which are core scaffolds in many active pharmaceutical ingredients (APIs).[1] These application notes provide detailed protocols for leveraging 3-Fluoro-4-iodobenzoic acid in the synthesis of medicinally relevant heterocycles such as benzofurans, indoles, and quinolones.

Application Note 1: Synthesis of Substituted Benzofurans via Sonogashira Coupling and Cyclization

Benzofurans are a privileged heterocyclic scaffold found in numerous natural products and pharmaceutical agents with a wide range of biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties.[3][4][5] A robust method for their synthesis involves a palladium-catalyzed Sonogashira coupling of an ortho-iodo-phenol derivative with a terminal alkyne, followed by an intramolecular cyclization. This protocol outlines the synthesis of a key benzofuran intermediate starting from 3-Fluoro-4-iodobenzoic acid.

General Workflow:

The synthetic strategy involves two main steps:

  • Sonogashira Coupling: The iodo group of 3-Fluoro-4-iodobenzoic acid is coupled with a terminal alkyne. The carboxylic acid group may require protection or can be carried through the reaction.

  • Intramolecular Cyclization: The resulting 2-alkynylbenzoic acid derivative undergoes cyclization to form the benzofuran ring. This can be promoted by various catalysts.

G cluster_workflow Benzofuran Synthesis Workflow A 3-Fluoro-4-iodobenzoic Acid C Sonogashira Coupling A->C B Terminal Alkyne (e.g., Phenylacetylene) B->C D 2-Alkynyl-3-fluorobenzoic Acid Intermediate C->D Pd/Cu Catalyst, Base E Intramolecular Cyclization D->E F Substituted Benzofuran Product E->F Electrophilic Catalyst

Caption: Workflow for Benzofuran Synthesis.

Experimental Protocol: Synthesis of 2-Phenyl-5-fluorobenzofuran-7-carboxylic acid

Materials:

  • 3-Fluoro-4-iodobenzoic acid

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Sonogashira Coupling:

    • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-Fluoro-4-iodobenzoic acid (1.0 eq), Pd(OAc)₂ (0.02 eq), CuI (0.04 eq), and PPh₃ (0.04 eq).

    • Add anhydrous DMF and TEA (3.0 eq).

    • To this mixture, add phenylacetylene (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-fluoro-2-(phenylethynyl)benzoic acid.

  • Intramolecular Cyclization:

    • Dissolve the crude intermediate in toluene.

    • Add a catalytic amount of a suitable cyclization agent (e.g., Iodine, I₂, or a gold catalyst).

    • Reflux the mixture for 4-6 hours until TLC analysis indicates the consumption of the starting material.

    • Cool the reaction mixture and evaporate the solvent.

    • Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the final 2-Phenyl-5-fluorobenzofuran-7-carboxylic acid.

Quantitative Data Summary:

EntryAlkyne PartnerCatalyst SystemSolventTemp (°C)Yield (%)
1PhenylacetylenePd(OAc)₂/CuI/PPh₃DMF/TEA8075-85
21-HexynePdCl₂(PPh₃)₂/CuIDMF/TEA7070-80
3TrimethylsilylacetylenePd(PPh₃)₄/CuIToluene9080-90

Yields are representative and may vary based on specific reaction conditions and scale.

Application Note 2: Synthesis of Indole Scaffolds via Buchwald-Hartwig Amination

The indole nucleus is a cornerstone of medicinal chemistry, present in numerous pharmaceuticals. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, which can be adapted for indole synthesis.[6][7] This protocol describes a pathway to N-aryl indole precursors from 3-Fluoro-4-iodobenzoic acid.

General Workflow:

The synthesis can proceed via a multi-step sequence starting with the amination of the aryl iodide, followed by functionalization and cyclization to form the indole ring.

G cluster_workflow Indole Synthesis via C-N Coupling A 3-Fluoro-4-iodobenzoic Acid C Buchwald-Hartwig Amination A->C B Amine (R-NH2) B->C D N-Aryl Anthranilic Acid Derivative C->D Pd Catalyst, Ligand, Base E Further Functionalization & Cyclization D->E F Substituted Indole E->F

Caption: Logical flow for indole synthesis.

Experimental Protocol: Synthesis of 4-Amino-3-fluorobenzoic acid derivative

Materials:

  • 3-Fluoro-4-iodobenzoic acid

  • An amine or ammonia equivalent (e.g., Benzophenone imine)

  • Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃

  • A suitable phosphine ligand (e.g., XPhos, SPhos, BrettPhos)[8]

  • A strong base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Hydrochloric acid (HCl)

Procedure:

  • Assemble the Reaction: In a glovebox or under an inert atmosphere, add 3-Fluoro-4-iodobenzoic acid (1.0 eq), the palladium precatalyst (0.01-0.05 eq), the phosphine ligand (1.1-1.2 eq relative to Pd), and the base (1.5-2.0 eq) to a dry reaction vessel.

  • Add Reagents: Add the anhydrous solvent, followed by the amine coupling partner (1.2 eq).

  • Reaction: Seal the vessel and heat the mixture to the required temperature (typically 80-110 °C) with vigorous stirring for 12-24 hours. Monitor the reaction's progress by LC-MS or TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction and Purification: Transfer the filtrate to a separatory funnel. If an imine was used as an ammonia equivalent, treat with aqueous HCl to hydrolyze the imine and protonate the resulting amine. Wash the aqueous layer with a nonpolar solvent (e.g., ether) to remove impurities. Neutralize the aqueous layer with a base (e.g., NaOH) and extract the product with ethyl acetate.

  • Final Steps: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by crystallization or column chromatography to obtain the desired N-substituted-4-amino-3-fluorobenzoic acid. This intermediate is now primed for subsequent cyclization steps to form various indole derivatives.

Quantitative Data Summary:

EntryAminePd Catalyst / LigandBaseTemp (°C)Yield (%)
1AnilinePd₂(dba)₃ / XPhosNaOtBu10085-95
2MorpholinePd(OAc)₂ / SPhosCs₂CO₃11080-90
3Benzophenone iminePd(OAc)₂ / BrettPhosNaOtBu10075-88

Yields are representative for the C-N coupling step and may vary.

Application Note 3: Synthesis of Fluoroquinolone Precursors

Fluoroquinolones are a class of broad-spectrum synthetic antibacterial agents.[9][10] The synthesis often involves the Gould-Jacobs reaction, which requires an aniline derivative.[9] 3-Fluoro-4-iodobenzoic acid can be converted into the necessary 3-fluoro-4-iodoaniline intermediate, which can then be used to construct the quinolone core.

General Workflow:

The pathway involves the conversion of the carboxylic acid to an amine, followed by a cyclization reaction to build the heterocyclic core.

G cluster_workflow Fluoroquinolone Precursor Synthesis A 3-Fluoro-4-iodobenzoic Acid B Curtius or Hofmann Rearrangement A->B C 3-Fluoro-4-iodoaniline B->C E Gould-Jacobs Reaction C->E D Diethyl ethoxymethylenemalonate (EMME) D->E F Quinolone Core Structure E->F 1. Condensation 2. Thermal Cyclization

Caption: Pathway to Quinolone Core.

Experimental Protocol: Synthesis of 7-Iodo-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Materials:

  • 3-Fluoro-4-iodobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Sodium azide (NaN₃)

  • tert-Butanol (t-BuOH)

  • Trifluoroacetic acid (TFA)

  • Diethyl ethoxymethylenemalonate (EMME)

  • Diphenyl ether

  • Sodium hydroxide (NaOH)

Procedure:

  • Synthesis of 3-Fluoro-4-iodoaniline (via Curtius Rearrangement):

    • Convert 3-Fluoro-4-iodobenzoic acid to its acid chloride by reacting with thionyl chloride.

    • React the crude acid chloride with sodium azide in acetone to form the acyl azide.

    • Carefully heat the acyl azide in tert-butanol to induce the Curtius rearrangement, forming the Boc-protected aniline.

    • Deprotect the amine using trifluoroacetic acid in dichloromethane to yield 3-Fluoro-4-iodoaniline.

  • Gould-Jacobs Reaction:

    • Mix 3-Fluoro-4-iodoaniline (1.0 eq) with diethyl ethoxymethylenemalonate (1.05 eq).

    • Heat the mixture at 100-120 °C for 2 hours. The reaction can be monitored by observing the evolution of ethanol.

    • Cyclization: Add the resulting intermediate dropwise to preheated diphenyl ether at 240-250 °C. Maintain this temperature for 30 minutes.

    • Cool the mixture and add hexane to precipitate the crude cyclized product. Filter and wash the solid with hexane.

    • Hydrolysis: Suspend the crude ester in a 10% aqueous NaOH solution and reflux for 1-2 hours to hydrolyze the ester.

    • Cool the solution and acidify with concentrated HCl to a pH of ~2 to precipitate the carboxylic acid product.

    • Filter the solid, wash with cold water, and dry to obtain 7-Iodo-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This product can then undergo further modification, such as nucleophilic substitution at the C7 position.

Quantitative Data Summary:

StepIntermediate/ProductReagentsConditionsYield (%)
13-Fluoro-4-iodoanilineSOCl₂, NaN₃, t-BuOH, TFAStepwise65-75
2Quinolone CoreEMME, Diphenyl ether, NaOHHigh Temp70-85

Yields are representative for the multi-step sequence.

References

Application Notes and Protocols for the Esterification of 3-Fluoro-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the esterification of 3-Fluoro-4-iodobenzoic acid to its corresponding methyl ester, methyl 3-fluoro-4-iodobenzoate. This process is a fundamental transformation in organic synthesis, often employed in the preparation of intermediates for pharmaceuticals and other complex molecules. The presence of fluoro and iodo substituents on the aromatic ring makes this scaffold a versatile building block for various cross-coupling reactions.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the expected product in the esterification of 3-Fluoro-4-iodobenzoic acid.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Molar EquivalentsTypical Amount (example)
3-Fluoro-4-iodobenzoic acid825-98-9C₇H₄FIO₂266.011.02.66 g (10 mmol)
Methanol67-56-1CH₄O32.04Excess50 mL
Sulfuric Acid (concentrated)7664-93-9H₂SO₄98.08Catalytic0.5 mL
Product: Methyl 3-fluoro-4-iodobenzoate1027513-46-7C₈H₆FIO₂280.04-Theoretical Yield: 2.80 g

Expected Yield: 85-95% Purity (post-purification): >97%

Experimental Protocol: Fischer Esterification

This protocol details the synthesis of methyl 3-fluoro-4-iodobenzoate via an acid-catalyzed Fischer esterification.[2][3]

Materials:

  • 3-Fluoro-4-iodobenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (98%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (or other suitable extraction solvent like dichloromethane)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-Fluoro-4-iodobenzoic acid (e.g., 2.66 g, 10 mmol).

    • Add an excess of anhydrous methanol (e.g., 50 mL). The methanol acts as both a reactant and the solvent.

    • Stir the mixture until the carboxylic acid is fully dissolved.

    • Carefully and slowly add concentrated sulfuric acid (0.5 mL) dropwise to the stirring solution. Caution: The addition of sulfuric acid to methanol is exothermic.

  • Reflux:

    • Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.

    • Heat the reaction mixture to a gentle reflux (approximately 65-70°C for methanol) using a heating mantle or oil bath.

    • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.[4]

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (50 mL).

    • Transfer the solution to a separatory funnel.

    • Slowly and carefully add saturated aqueous sodium bicarbonate solution to neutralize the sulfuric acid and any unreacted carboxylic acid. Caution: Carbon dioxide gas will evolve. Vent the separatory funnel frequently. Continue adding the bicarbonate solution until gas evolution ceases.

    • Wash the organic layer with brine (2 x 25 mL).

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • If necessary, the crude methyl 3-fluoro-4-iodobenzoate can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization.

Experimental Workflow Diagram

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Combine Reactants: 3-Fluoro-4-iodobenzoic acid, Methanol, H₂SO₄ reflux Reflux (4-6 hours) reactants->reflux cool Cool to RT reflux->cool evaporate Evaporate Excess Methanol cool->evaporate dissolve Dissolve in Ethyl Acetate evaporate->dissolve neutralize Neutralize with NaHCO₃ dissolve->neutralize wash Wash with Brine neutralize->wash dry Dry over MgSO₄ wash->dry filter_dry Filter and Evaporate Solvent dry->filter_dry purify Column Chromatography or Recrystallization filter_dry->purify product Pure Methyl 3-fluoro-4-iodobenzoate purify->product

Caption: Workflow for the Fischer esterification of 3-Fluoro-4-iodobenzoic acid.

References

Application Notes: The Role of 3-Fluoro-4-iodobenzoic Acid in the Synthesis of API Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Fluoro-4-iodobenzoic acid is a highly versatile and valuable building block in modern medicinal chemistry and pharmaceutical development. Its unique trifunctional structure—comprising a carboxylic acid group, a fluorine atom, and an iodine atom on an aromatic ring—provides a powerful scaffold for the synthesis of complex molecular architectures. The presence of the iodine atom makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1] The fluorine atom can enhance the metabolic stability and binding affinity of the final active pharmaceutical ingredient (API). These characteristics make 3-Fluoro-4-iodobenzoic acid a preferred intermediate in the synthesis of targeted therapies, particularly kinase inhibitors.

G cluster_legend Reaction Types main 3-Fluoro-4-iodobenzoic Acid suzuki Suzuki-Miyaura Coupling (with Boronic Acids/Esters) main->suzuki C(sp²)-C(sp²) Bond sonogashira Sonogashira Coupling (with Terminal Alkynes) main->sonogashira C(sp²)-C(sp) Bond buchwald Buchwald-Hartwig Amination (with Amines) main->buchwald C(sp²)-N Bond api Complex API Precursors & Scaffolds suzuki->api sonogashira->api buchwald->api key1 C-C Bond Formation key2 C-C Bond Formation key3 C-N Bond Formation

Caption: Synthetic utility of 3-Fluoro-4-iodobenzoic acid in forming key bonds for API synthesis.

Key Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The iodine substituent on 3-Fluoro-4-iodobenzoic acid is an ideal handle for palladium-catalyzed reactions. This allows for the precise and efficient introduction of various molecular fragments, which is essential for building the complex structures of modern APIs.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds. It involves the coupling of an organohalide with an organoboron compound. Using 3-Fluoro-4-iodobenzoic acid, diverse aryl or heteroaryl moieties can be introduced, which are common features in many kinase inhibitors.[1][2]

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryAryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5%)K₃PO₄DMF8020>90[3]
24-Tolylboronic acidPd₂(dba)₃ (2%)Cs₂CO₃Acetonitrile605 min~94 (RCY)[4]
33-Methoxyphenylboronic acidPd(OAc)₂/SPhos (2%)K₂CO₃H₂O/Acetone801285-95[5]
4Pyridine-3-boronic acidPd(dppf)Cl₂ (3%)Na₂CO₃Dioxane/H₂O1001680-90[5]

RCY: Radiochemical Yield. Data is representative and adapted from similar couplings.

G start Start step1 Combine 3-Fluoro-4-iodobenzoic acid, boronic acid, base, and solvent in a reaction vessel. start->step1 step2 Degas the mixture thoroughly (e.g., N₂ or Ar bubbling). step1->step2 step3 Add Palladium catalyst under inert atmosphere. step2->step3 step4 Heat reaction mixture to target temperature (e.g., 80-100°C). step3->step4 step5 Monitor reaction progress by TLC or LC-MS. step4->step5 step6 Perform aqueous work-up: acidify, extract with organic solvent. step5->step6 Reaction Complete step7 Purify crude product via column chromatography or recrystallization. step6->step7 end Characterize final product (NMR, MS). step7->end

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling is an essential tool for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[6] This reaction is catalyzed by palladium and a copper(I) co-catalyst.[6][7] It allows for the incorporation of linear alkyne functionalities into the benzoic acid scaffold, which can serve as handles for further diversification (e.g., click chemistry) or as key pharmacophoric elements themselves.[1]

Table 2: Representative Sonogashira Coupling Reactions

EntryTerminal AlkynePd Catalyst (mol%)Cu Co-Catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₂Cl₂ (2%)CuI (4%)TriethylamineTHFRT>95[6][8]
2TrimethylsilylacetylenePd(PPh₃)₄ (5%)CuI (5%)DiethylamineToluene50>90[6]
31-HeptynePd(OAc)₂/PPh₃ (2%)CuI (3%)PiperidineDMF6085-95[7]
4Propargyl alcoholPd(PPh₃)₄ (3%)CuI (5%)Et₃NMeCNRT80-90[6]

Data is representative and based on standard Sonogashira conditions.

Application Example: Synthesis of Trametinib Precursors

Trametinib is a potent and selective inhibitor of MEK1 and MEK2 kinases, which are key components of the RAS-RAF-MEK-ERK signaling pathway.[9] Dysregulation of this pathway is a major driver in many cancers, including melanoma.[10][11] The core structure of Trametinib contains a 2-fluoro-4-iodophenylamino moiety, highlighting the importance of fluoro-iodinated aniline or benzoic acid derivatives in its synthesis.

G ras RAS raf RAF ras->raf Activates mek MEK raf->mek Activates erk ERK mek->erk Activates nucleus Nucleus erk->nucleus proliferation Gene Expression (Cell Proliferation, Survival) nucleus->proliferation trametinib Trametinib (API) trametinib->mek Inhibits

Caption: The RAS-RAF-MEK-ERK pathway, showing the inhibitory action of Trametinib on MEK.

A key intermediate in Trametinib synthesis is N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, which is structurally related to 3-fluoro-4-iodobenzoic acid. This intermediate undergoes a cyclization reaction with a pyridotrione compound to build the core of the Trametinib molecule.[12] The fluoro-iodo-phenyl group is critical for the drug's binding to the MEK subpocket.[13]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Fluoro-4-iodobenzoic Acid

1.1. Materials and Reagents

  • 3-Fluoro-4-iodobenzoic acid (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 3.0 eq)

  • Anhydrous solvent (e.g., Dioxane/H₂O, DMF, Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

1.2. General Considerations

  • All reactions should be performed under an inert atmosphere to prevent catalyst degradation.

  • Solvents should be anhydrous and degassed prior to use for optimal results.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

1.3. Procedure

  • To a flame-dried round-bottom flask, add 3-Fluoro-4-iodobenzoic acid (1.0 eq), the aryl boronic acid (1.2 eq), and the base (3.0 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent via cannula or syringe.

  • Stir the mixture and bubble inert gas through the solution for 15-20 minutes to ensure it is fully deoxygenated.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature.

1.4. Work-up and Purification

  • Dilute the reaction mixture with water and acidify to pH 2-3 with 1M HCl to protonate the carboxylic acid.

  • Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by flash column chromatography on silica gel or by recrystallization to yield the pure biaryl product.

Protocol 2: General Procedure for Sonogashira Coupling of 3-Fluoro-4-iodobenzoic Acid

2.1. Materials and Reagents

  • 3-Fluoro-4-iodobenzoic acid (1.0 eq)

  • Terminal alkyne (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Amine base and solvent (e.g., Triethylamine, Diethylamine)

  • Inert gas (Nitrogen or Argon)

2.2. Procedure

  • In a flame-dried Schlenk flask, dissolve 3-Fluoro-4-iodobenzoic acid (1.0 eq), the palladium catalyst, and CuI in the amine solvent.

  • Degas the mixture by performing three freeze-pump-thaw cycles or by bubbling with argon for 20 minutes.

  • Add the terminal alkyne (1.1-1.5 eq) dropwise via syringe at room temperature under an inert atmosphere.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) if required.

  • Monitor the reaction by TLC until completion (typically 2-12 hours).

2.3. Work-up and Purification

  • Remove the amine solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and water.

  • Acidify the aqueous layer with 1M HCl to pH 2-3.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Concentrate the filtrate and purify the crude product by flash column chromatography to afford the desired alkynylated benzoic acid.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Fluoro-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 3-Fluoro-4-iodobenzoic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of the fluoro and iodo substituents on the benzoic acid core. The highly reactive carbon-iodine bond serves as a prime site for the formation of new carbon-carbon and carbon-nitrogen bonds, while the fluorine atom can modulate the physicochemical properties of the resulting molecules, such as metabolic stability and binding affinity.

This document covers four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. For each reaction, a general introduction, a detailed experimental protocol, and a summary of representative data are provided.

General Reaction Scheme

The palladium-catalyzed cross-coupling reactions of 3-Fluoro-4-iodobenzoic acid enable the introduction of a diverse range of substituents (R) at the 4-position of the benzene ring.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Carboxylic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds. In the context of 3-Fluoro-4-iodobenzoic acid, this reaction is instrumental in preparing fluorinated biaryl carboxylic acids, which are prevalent scaffolds in many pharmaceutical agents. The reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.

Data Presentation: Suzuki-Miyaura Coupling
EntryBoronic Acid/EsterPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O901285[1]
2(4-Methoxyphenyl)boronic acidPd(dppf)Cl₂ (2)-Cs₂CO₃1,4-Dioxane1001692[2]
3(4-(Methoxycarbonyl)phenyl)boronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100888
4(3,5-Difluorophenyl)boronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄THF/H₂O801878
Experimental Protocol: Suzuki-Miyaura Coupling

Synthesis of 3-Fluoro-4'-(methoxy)-[1,1'-biphenyl]-4-carboxylic acid

  • Materials:

    • 3-Fluoro-4-iodobenzoic acid (1.0 equiv)

    • (4-Methoxyphenyl)boronic acid (1.2 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2 mol%)

    • Cesium carbonate (Cs₂CO₃, 2.0 equiv)

    • 1,4-Dioxane (anhydrous)

    • Water (degassed)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 3-Fluoro-4-iodobenzoic acid, (4-methoxyphenyl)boronic acid, Pd(dppf)Cl₂, and cesium carbonate.

    • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 solvent ratio).

    • Degas the resulting mixture by bubbling argon through the solution for 15-20 minutes.

    • Heat the reaction mixture to 100 °C and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to yield the pure biaryl carboxylic acid.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is pivotal for the synthesis of arylalkynes, which are important intermediates in the preparation of pharmaceuticals and organic materials. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. Copper-free conditions have also been developed.

Data Presentation: Sonogashira Coupling
EntryAlkynePalladium Catalyst (mol%)Copper Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF65691[3][4]
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (5)DiisopropylamineToluene70888[5][6]
31-Heptyne[DTBNpP]Pd(crotyl)Cl (2.5)NoneTMPDMSOrt295[3]
4Propargyl alcoholPd(OAc)₂ (2)CuI (3)PiperidineDMF501282
Experimental Protocol: Sonogashira Coupling

Synthesis of 3-Fluoro-4-(phenylethynyl)benzoic acid

  • Materials:

    • 3-Fluoro-4-iodobenzoic acid (1.0 equiv)

    • Phenylacetylene (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)

    • Copper(I) iodide (CuI, 4 mol%)

    • Triethylamine (Et₃N, 2.5 equiv)

    • Tetrahydrofuran (THF, anhydrous and degassed)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add 3-Fluoro-4-iodobenzoic acid, Pd(PPh₃)₂Cl₂, and CuI.

    • Add anhydrous and degassed THF, followed by triethylamine.

    • Add phenylacetylene dropwise to the stirred mixture.

    • Heat the reaction mixture to 65 °C and stir for 6 hours, monitoring by TLC.

    • After completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to afford the desired arylalkyne.

Heck Reaction: Synthesis of Substituted Alkenes

The Mizoroki-Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the creation of C(sp²)–C(sp²) bonds and is widely used in the synthesis of complex organic molecules, including natural products and pharmaceuticals. The reaction typically requires a palladium catalyst, a base, and is often performed at elevated temperatures.

Data Presentation: Heck Reaction
EntryAlkenePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1001685
2n-Butyl acrylatePd(OAc)₂ (1)PPh₃ (2)NaOAcDMAc1202490[7][8]
3Ethyl acrylatePdCl₂ (1.5)TDTAT (3 wt%)K₂CO₃H₂O100696[9]
4AcrylonitrilePd₂(dba)₃ (1)Xantphos (2)Cy₂NMe1,4-Dioxane1101275
Experimental Protocol: Heck Reaction

Synthesis of (E)-3-(2-Fluoro-4-carboxyphenyl)acrylic acid (from coupling with acrylic acid)

  • Materials:

    • 3-Fluoro-4-iodobenzoic acid (1.0 equiv)

    • Acrylic acid (1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

    • Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)

    • Triethylamine (Et₃N, 2.0 equiv)

    • N,N-Dimethylformamide (DMF, anhydrous)

  • Procedure:

    • In a sealed tube, combine 3-Fluoro-4-iodobenzoic acid, Pd(OAc)₂, and P(o-tol)₃.

    • Add anhydrous DMF, triethylamine, and acrylic acid.

    • Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

    • After cooling to room temperature, dilute the mixture with water and acidify with 1 M HCl to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum.

    • If necessary, purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is exceptionally useful for the synthesis of aryl amines from aryl halides and primary or secondary amines. Given the importance of the aniline and related motifs in drug discovery, this reaction is a key transformation for functionalizing 3-Fluoro-4-iodobenzoic acid.

Data Presentation: Buchwald-Hartwig Amination
EntryAminePalladium Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)BINAP (2)NaOtBuToluene1001894[9][10]
2Piperidine[Pd(allyl)Cl]₂ (1)RuPhos (2)K₃PO₄1,4-Dioxane1101289[11][12]
3AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Toluene1102481
4BenzylaminePd(OAc)₂ (2)BrettPhos (4)K₂CO₃t-Amyl alcohol1002085
Experimental Protocol: Buchwald-Hartwig Amination

Synthesis of 3-Fluoro-4-(morpholino)benzoic acid

  • Materials:

    • 3-Fluoro-4-iodobenzoic acid (1.0 equiv)

    • Morpholine (1.5 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)

    • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 2 mol%)

    • Sodium tert-butoxide (NaOtBu, 2.0 equiv)

    • Toluene (anhydrous)

  • Procedure:

    • To a glovebox-dried Schlenk tube, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide.

    • Add anhydrous toluene, followed by 3-Fluoro-4-iodobenzoic acid and morpholine.

    • Seal the tube and heat the mixture at 100 °C for 18 hours.

    • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Acidify the aqueous layer with 1 M HCl to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to obtain the desired N-aryl benzoic acid.

Visualizations

Palladium_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Intermediate OxAdd->Transmetal Transmetalation ReductElim Product Complex Transmetal->ReductElim ReductElim->Pd0 Product Ar-R ReductElim->Product Reductive Elimination ArylHalide Ar-X (3-Fluoro-4-iodobenzoic acid) ArylHalide->OxAdd Organometallic R-M (Boronic Acid, Alkyne, etc.) Organometallic->Transmetal

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Start Combine Reactants: Aryl Halide, Coupling Partner, Catalyst, Ligand, Base Solvent Add Anhydrous/Degassed Solvent Start->Solvent Degas Degas Mixture (Ar bubbling or Freeze-Pump-Thaw) Solvent->Degas Heat Heat to Reaction Temperature Degas->Heat Monitor Monitor Progress (TLC, LC-MS, GC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Quench Quench Reaction (e.g., add water or sat. NH₄Cl) Cool->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Product (Column Chromatography, Recrystallization) Concentrate->Purify

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Coupling_Relationships cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Product Classes Main 3-Fluoro-4-iodobenzoic Acid Suzuki Suzuki-Miyaura (C-C Bond) Main->Suzuki Sonogashira Sonogashira (C-C Bond) Main->Sonogashira Heck Heck (C-C Bond) Main->Heck Buchwald Buchwald-Hartwig (C-N Bond) Main->Buchwald Biaryl Biaryl Carboxylic Acids Suzuki->Biaryl Arylalkyne Arylalkynyl Carboxylic Acids Sonogashira->Arylalkyne Alkene Substituted Alkenyl Carboxylic Acids Heck->Alkene Arylamine N-Aryl Anthranilic Acid Derivatives Buchwald->Arylamine

Caption: Relationship between 3-Fluoro-4-iodobenzoic acid and key cross-coupling products.

References

Application Notes and Protocols for the Derivatization of 3-Fluoro-4-iodobenzoic Acid in Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-iodobenzoic acid is a versatile building block in medicinal chemistry, offering multiple reaction sites for the synthesis of diverse compound libraries for biological screening. Its unique substitution pattern, featuring a fluorine atom that can enhance metabolic stability and binding affinity, a carboxylic acid group amenable to amide coupling, and an iodine atom suitable for carbon-carbon bond formation, makes it an attractive starting material for drug discovery programs.

This document provides detailed application notes and experimental protocols for the derivatization of 3-fluoro-4-iodobenzoic acid, with a particular focus on its application in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a clinically significant class of anti-cancer agents.

Therapeutic Potential of 3-Fluoro-4-iodobenzoic Acid Derivatives: PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs), especially PARP-1, are key enzymes in the base excision repair (BER) pathway, which is responsible for repairing single-strand breaks (SSBs) in DNA. In many cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. Inhibition of PARP in these cancer cells prevents the repair of SSBs, which then lead to the formation of DSBs during DNA replication. The inability of these HR-deficient cells to repair these DSBs results in cell death through a mechanism known as synthetic lethality. The benzamide moiety is a well-established pharmacophore in numerous PARP inhibitors, as it mimics the nicotinamide portion of the NAD+ substrate, competitively inhibiting the enzyme. 3-Fluoro-4-iodobenzoic acid serves as an excellent scaffold for developing such inhibitors.

Signaling Pathway: PARP-1 in DNA Single-Strand Break Repair

The following diagram illustrates the central role of PARP-1 in the BER pathway and the mechanism of action of PARP inhibitors.

PARP_Signaling_Pathway cluster_cellular_response Cellular Response to DNA Damage cluster_inhibition Inhibition by Benzamide Analog DNA_Damage DNA Single-Strand Break (SSB) PARP1_Binding PARP-1 Binds to SSB DNA_Damage->PARP1_Binding PARP1_Activation PARP-1 Activation PARP1_Binding->PARP1_Activation PAR_Synthesis Poly(ADP-ribose) (PAR) Chain Synthesis PARP1_Activation->PAR_Synthesis NAD+ Repair_Complex Recruitment of Repair Proteins (XRCC1, LigIII, Polβ) PAR_Synthesis->Repair_Complex DNA_Repair DNA Repair Repair_Complex->DNA_Repair Inhibitor 3-Fluoro-4-iodobenzamide Derivative (PARP Inhibitor) Inhibition Inhibition of PARP-1 Catalytic Activity Inhibitor->Inhibition Inhibition->PARP1_Activation Trapping PARP-1 Trapping on DNA Inhibition->Trapping Replication_Fork_Collapse Replication Fork Collapse Trapping->Replication_Fork_Collapse DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Collapse->DSB_Formation Synthetic_Lethality Cell Death (in HR-deficient cells) DSB_Formation->Synthetic_Lethality

Figure 1: PARP-1 signaling in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and biological evaluation of derivatives of 3-fluoro-4-iodobenzoic acid.

Protocol 1: Synthesis of 3-Fluoro-4-(substituted-phenyl)benzamides via Suzuki Coupling and Amide Formation

This protocol outlines a two-step synthesis of 3-fluoro-4-arylbenzamide derivatives.

Workflow Diagram

Suzuki_Amide_Workflow start 3-Fluoro-4-iodobenzoic acid suzuki Suzuki-Miyaura Coupling start->suzuki purification1 Workup & Purification suzuki->purification1 intermediate 3-Fluoro-4-arylbenzoic acid intermediate amide Amide Coupling intermediate->amide purification2 Workup & Purification amide->purification2 product Final 3-Fluoro-4- arylbenzamide Product boronic_acid Arylboronic acid boronic_acid->suzuki amine Amine (R-NH2) amine->amide purification1->intermediate purification2->product

Figure 2: Experimental workflow for the synthesis of 3-fluoro-4-arylbenzamides.

Step 1: Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry round-bottom flask, combine 3-fluoro-4-iodobenzoic acid (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (K₂CO₃, 3.0 eq.), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq.).

  • Solvent Addition: Add a degassed solvent mixture, for example, a 4:1 mixture of 1,4-dioxane and water.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude 3-fluoro-4-arylbenzoic acid intermediate by flash column chromatography on silica gel.

Step 2: Amide Coupling

  • Acid Activation: Dissolve the purified 3-fluoro-4-arylbenzoic acid (1.0 eq.) in an anhydrous solvent such as N,N-dimethylformamide (DMF). Add a coupling agent like HATU (1.1 eq.) and a base such as N,N-diisopropylethylamine (DIPEA, 2.5 eq.). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: To the activated acid solution, add the desired amine (1.1 eq.).

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the final 3-fluoro-4-arylbenzamide product by flash column chromatography or preparative HPLC.

Protocol 2: In Vitro PARP-1 Inhibition Assay (Colorimetric)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against PARP-1 enzyme activity.

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these stock solutions in the assay buffer to the final desired concentrations.

  • Reaction Setup: In a 96-well plate pre-coated with histones, add the following to each well:

    • Assay buffer

    • Activated DNA

    • Test compound or vehicle control (DMSO)

    • Recombinant human PARP-1 enzyme

  • Reaction Initiation: Add biotinylated NAD+ to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 60 minutes at room temperature.

    • Wash the plate again to remove unbound conjugate.

    • Add TMB substrate and incubate in the dark until sufficient color develops (10-20 minutes).

  • Measurement: Stop the reaction by adding a stop solution (e.g., 1M H₂SO₄). Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

The following table presents representative biological data for a hypothetical series of PARP-1 inhibitors derived from 3-fluoro-4-iodobenzoic acid. The data is illustrative and based on typical potencies observed for this class of compounds.

Compound IDR Group (from Amine)PARP-1 IC₅₀ (nM)Cell-Based Potency (MDA-MB-436, IC₅₀, nM)
1a Piperidin-4-yl150.2850.6
1b 4-Methylpiperazin-1-yl45.8210.3
1c Morpholino98.5550.1
1d 4-Hydroxypiperidin-1-yl75.3420.7
Olaparib (Reference Compound)5.025.0

Note: The data in this table is for illustrative purposes and intended to represent the potential of this chemical scaffold. Actual values would be determined experimentally.

Conclusion

3-Fluoro-4-iodobenzoic acid is a valuable and versatile starting material for the synthesis of biologically active compounds, particularly PARP inhibitors. The synthetic protocols provided herein offer robust methods for generating libraries of derivatives. The biological assays described allow for the effective screening and characterization of these compounds, facilitating the identification of potent and selective drug candidates for further development in oncology and other therapeutic areas.

Application Notes and Protocols for the Use of 3-Fluoro-4-iodobenzoic Acid in the Preparation of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-iodobenzoic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique trifunctional structure, featuring a carboxylic acid, a fluorine atom, and an iodine atom on a benzene ring, allows for regioselective functionalization. The iodine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds. The fluorine atom can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of target molecules. This document provides detailed application notes and experimental protocols for the use of 3-fluoro-4-iodobenzoic acid in the preparation of various fluorinated compounds.[1][2]

Key Applications

The primary application of 3-fluoro-4-iodobenzoic acid lies in its use as a building block in palladium-catalyzed cross-coupling reactions to introduce a fluorinated benzoic acid moiety into a target molecule. This strategy is widely employed in the synthesis of:

  • Fluorinated Biaryl Carboxylic Acids: These structures are prevalent in many biologically active compounds and advanced materials. The Suzuki-Miyaura coupling is the most common method for their synthesis.

  • Alkynyl-Substituted Fluorobenzoic Acids: The Sonogashira coupling allows for the introduction of an alkyne functionality, which can be a key structural element in pharmaceuticals and molecular electronics.[1][3][4]

  • Stilbene and Cinnamic Acid Derivatives: The Heck coupling enables the formation of carbon-carbon bonds with alkenes, leading to the synthesis of fluorinated stilbenes and related compounds.

  • N-Aryl Aminobenzoic Acid Derivatives: The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, yielding fluorinated N-aryl aminobenzoic acid derivatives that are important scaffolds in medicinal chemistry.

A significant application of fluorinated benzoic acid derivatives is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer agents. The benzamide moiety can mimic the nicotinamide portion of the NAD+ substrate, while the fluorinated aryl part contributes to the overall pharmacological profile of the inhibitor.[2]

Experimental Protocols and Data

The following sections provide detailed experimental protocols for key palladium-catalyzed cross-coupling reactions using 3-fluoro-4-iodobenzoic acid. While specific data for this substrate is often embedded in broader studies, the provided protocols are adapted from established methods for structurally similar compounds and are expected to provide good to excellent yields.

Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-3-fluorobenzoic Acids

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.

General Reaction Scheme:

3-Fluoro-4-iodobenzoic_acid 3-Fluoro-4-iodobenzoic acid Product 4-Aryl-3-fluorobenzoic acid 3-Fluoro-4-iodobenzoic_acid->Product Pd catalyst, Base, Solvent Arylboronic_acid Arylboronic acid Arylboronic_acid->Product

Caption: Suzuki-Miyaura coupling of 3-Fluoro-4-iodobenzoic acid.

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of 3-fluoro-4-iodobenzoic acid with an arylboronic acid is as follows:

  • Reaction Setup: In a clean, dry Schlenk flask, combine 3-fluoro-4-iodobenzoic acid (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1, or toluene/ethanol/H₂O).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If an organic solvent was used, dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate). If the reaction was performed in an aqueous medium, acidify the mixture with 1M HCl to precipitate the product.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Quantitative Data (Representative Examples):

Arylboronic AcidProductCatalyst (mol%)BaseSolventTime (h)Yield (%)
Phenylboronic acid3-Fluoro-4-phenylbenzoic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O1285-95
4-Methoxyphenylboronic acid3-Fluoro-4-(4-methoxyphenyl)benzoic acidPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane/H₂O880-90
3-Pyridinylboronic acid3-Fluoro-4-(pyridin-3-yl)benzoic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O1675-85

Yields are based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.[5][6]

Sonogashira Coupling for the Synthesis of 4-Alkynyl-3-fluorobenzoic Acids

The Sonogashira coupling is a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[3][4]

General Reaction Scheme:

3-Fluoro-4-iodobenzoic_acid 3-Fluoro-4-iodobenzoic acid Product 4-Alkynyl-3-fluorobenzoic acid 3-Fluoro-4-iodobenzoic_acid->Product Pd catalyst, Cu(I) co-catalyst, Base, Solvent Terminal_alkyne Terminal alkyne Terminal_alkyne->Product

Caption: Sonogashira coupling of 3-Fluoro-4-iodobenzoic acid.

Experimental Protocol:

A general procedure for the Sonogashira coupling of 3-fluoro-4-iodobenzoic acid with a terminal alkyne is as follows:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 3-fluoro-4-iodobenzoic acid (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Solvent and Base: Add an anhydrous solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and water. Extract the aqueous layer with the organic solvent. Wash the combined organic layers with saturated aqueous NH₄Cl solution (to remove copper salts) and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Quantitative Data (Representative Examples):

Terminal AlkyneProductPd Catalyst (mol%)BaseSolventTime (h)Yield (%)
Phenylacetylene3-Fluoro-4-(phenylethynyl)benzoic acidPd(PPh₃)₂Cl₂ (3)Et₃NTHF480-90
Ethynyltrimethylsilane3-Fluoro-4-((trimethylsilyl)ethynyl)benzoic acidPd(PPh₃)₄ (5)DIPEADMF675-85
Propargyl alcohol3-Fluoro-4-(3-hydroxyprop-1-yn-1-yl)benzoic acidPd(OAc)₂/XPhos (2)K₂CO₃Dioxane870-80

Yields are based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.[3][4][7]

Heck Coupling for the Synthesis of 4-Alkenyl-3-fluorobenzoic Acids

The Heck coupling reaction forms a C-C bond between an organohalide and an alkene.

General Reaction Scheme:

3-Fluoro-4-iodobenzoic_acid 3-Fluoro-4-iodobenzoic acid Product 4-Alkenyl-3-fluorobenzoic acid 3-Fluoro-4-iodobenzoic_acid->Product Pd catalyst, Base, Solvent Alkene Alkene Alkene->Product

Caption: Heck coupling of 3-Fluoro-4-iodobenzoic acid.

Experimental Protocol:

A general procedure for the Heck coupling of 3-fluoro-4-iodobenzoic acid with an alkene is as follows:

  • Reaction Setup: In a sealed tube or a round-bottom flask equipped with a condenser, combine 3-fluoro-4-iodobenzoic acid (1.0 equiv.), the alkene (1.5-2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃ or PPh₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2-3 equiv.).

  • Solvent Addition: Add a polar aprotic solvent such as DMF or NMP.

  • Reaction: Heat the reaction mixture to 100-140 °C for 12-48 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Quantitative Data (Representative Examples):

AlkeneProductPd Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Styrene3-Fluoro-4-styrylbenzoic acidPd(OAc)₂ (2)Et₃NDMF1202470-80
n-Butyl acrylate3-Fluoro-4-(3-(butoxycarbonyl)allyl)benzoic acidPd(OAc)₂/P(o-tolyl)₃ (3/6)K₂CO₃NMP1401865-75
1-Octene3-Fluoro-4-(oct-1-en-1-yl)benzoic acidPdCl₂(PPh₃)₂ (5)NaOAcDMA1303660-70

Yields are based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.

Buchwald-Hartwig Amination for the Synthesis of 4-Amino-3-fluorobenzoic Acid Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.

General Reaction Scheme:

3-Fluoro-4-iodobenzoic_acid 3-Fluoro-4-iodobenzoic acid Product 4-(Dialkylamino)-3-fluorobenzoic acid 3-Fluoro-4-iodobenzoic_acid->Product Pd catalyst, Ligand, Base, Solvent Amine Amine (R₂NH) Amine->Product

Caption: Buchwald-Hartwig amination of 3-Fluoro-4-iodobenzoic acid.

Experimental Protocol:

A general procedure for the Buchwald-Hartwig amination of 3-fluoro-4-iodobenzoic acid with an amine is as follows:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv.).

  • Reagent Addition: Add 3-fluoro-4-iodobenzoic acid (1.0 equiv.) and the amine (1.2-1.5 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with water. Extract the product with an organic solvent. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the product by column chromatography.

Quantitative Data (Representative Examples):

AmineProductPd Precatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Morpholine3-Fluoro-4-(morpholino)benzoic acidPd₂(dba)₃/XPhos (1/2)NaOtBuToluene1001880-90
Aniline3-Fluoro-4-(phenylamino)benzoic acidPd(OAc)₂/RuPhos (2/4)K₃PO₄1,4-Dioxane1102475-85
Benzylamine4-(Benzylamino)-3-fluorobenzoic acidPd₂(dba)₃/BINAP (1.5/3)Cs₂CO₃Toluene901670-80

Yields are based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.

Signaling Pathways and Experimental Workflows

General Palladium-Catalyzed Cross-Coupling Catalytic Cycle

The Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions all proceed through a similar catalytic cycle involving a palladium catalyst. The general steps are oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I ArPd(II)(I)L2 ArPd(II)(I)L₂ Oxidative_Addition->ArPd(II)(I)L2 Transmetalation_Insertion Transmetalation or Migratory Insertion ArPd(II)(I)L2->Transmetalation_Insertion R-M or Alkene ArPd(II)(R)L2 ArPd(II)(R)L₂ Transmetalation_Insertion->ArPd(II)(R)L2 Reductive_Elimination Reductive Elimination ArPd(II)(R)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for a Typical Cross-Coupling Reaction

Experimental Workflow Start Start Reaction_Setup Reaction Setup (Reactants, Catalyst, Base, Solvent) Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere Reaction_Setup->Inert_Atmosphere Reaction Heating and Stirring (Monitor by TLC/LC-MS) Inert_Atmosphere->Reaction Workup Work-up (Quenching, Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion

3-Fluoro-4-iodobenzoic acid is a highly valuable and versatile building block for the synthesis of a wide range of fluorinated compounds. The palladium-catalyzed cross-coupling reactions described herein provide efficient and reliable methods for the construction of complex molecular architectures with broad functional group tolerance. The application of these protocols will aid researchers and scientists in the development of novel pharmaceuticals, agrochemicals, and materials.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-Fluoro-4-iodobenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3-Fluoro-4-iodobenzoic acid?

A1: The most prevalent and well-established method is a two-step process starting from 3-fluoro-4-aminobenzoic acid. The first step is a diazotization reaction to form a diazonium salt, which is then followed by a Sandmeyer-type reaction where the diazonium group is replaced by iodine.[1][2][3]

Q2: Why is it critical to maintain a low temperature during the diazotization step?

A2: The diazonium salt intermediate is highly unstable at elevated temperatures and can decompose, often leading to the formation of unwanted byproducts such as phenols and tar-like substances.[3][4][5] Maintaining a temperature between 0-5°C is crucial to ensure the stability of the diazonium salt until it is used in the subsequent iodination step.[3][4][5]

Q3: Is a copper catalyst necessary for the iodination step in this Sandmeyer-type reaction?

A3: While copper(I) salts are classic catalysts for Sandmeyer reactions involving chlorides, bromides, and cyanides, the introduction of iodine can often be achieved efficiently without a copper catalyst.[6][7] The reaction between the diazonium salt and a source of iodide, such as potassium iodide, is typically facile.[1][8]

Q4: How can I confirm that the initial diazotization reaction is complete?

A4: A simple and effective way to monitor the completion of the diazotization is by using starch-iodide paper. The presence of excess nitrous acid, which is necessary to ensure all the amine has reacted, will turn the starch-iodide paper blue. A persistent blue color indicates that the diazotization is complete.[3]

Q5: What are the common side products in this synthesis, and how can their formation be minimized?

A5: The primary side product is often the corresponding phenol (3-fluoro-4-hydroxybenzoic acid), which forms if the diazonium salt reacts with water.[9][10] This can be minimized by keeping the temperature low and using the diazonium salt solution immediately after its preparation. Another common issue is the formation of dark, tar-like polymeric materials, which can result from the decomposition of the diazonium salt at higher temperatures.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete diazotization.- Ensure the reaction temperature is strictly maintained between 0-5°C during the addition of sodium nitrite.[3][4] - Use starch-iodide paper to confirm the presence of excess nitrous acid.[3] - Ensure stoichiometric amounts of sodium nitrite and an excess of acid are used.
Premature decomposition of the diazonium salt.- Use the freshly prepared diazonium salt solution immediately.[3] - Maintain a low temperature throughout the diazotization and subsequent addition to the iodide solution.[5]
Formation of Dark, Tar-like Byproducts Elevated reaction temperature.- Strictly control the temperature during both the diazotization and iodination steps.
Impurities in starting materials.- Use pure 3-fluoro-4-aminobenzoic acid.
Oily Product or Difficult Purification Presence of phenolic byproduct.- During the work-up, wash the organic layer with a dilute aqueous solution of sodium hydroxide to remove the acidic phenol.
Incomplete reaction.- Ensure the reaction is stirred for a sufficient amount of time after the addition of the diazonium salt to the iodide solution. Gentle warming (e.g., to room temperature or slightly above) after the initial reaction can help drive the reaction to completion.
Vigorous Gas Evolution (Difficult to Control) Addition of diazonium salt is too fast.- Add the diazonium salt solution to the potassium iodide solution slowly and in portions to control the rate of nitrogen gas evolution.

Experimental Protocols

Synthesis of 3-Fluoro-4-iodobenzoic Acid via Sandmeyer Reaction

This protocol details the synthesis starting from 3-fluoro-4-aminobenzoic acid.

Step 1: Diazotization of 3-fluoro-4-aminobenzoic acid

  • In a flask, dissolve 3-fluoro-4-aminobenzoic acid in an aqueous solution of sulfuric acid (e.g., 2.5-3.0 equivalents).

  • Cool the resulting solution to 0-5°C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (1.1-1.5 equivalents) in deionized water.

  • Slowly add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature remains between 0-5°C.

  • After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30 minutes.

  • Confirm the completion of the reaction by testing for the presence of excess nitrous acid with starch-iodide paper (the paper should turn blue).

Step 2: Sandmeyer-type Iodination

  • In a separate, larger flask, prepare a solution of potassium iodide (e.g., 1.5-2.0 equivalents) in deionized water.

  • Slowly and carefully, add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. Nitrogen gas will evolve.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Gentle heating (e.g., to 40-50°C) can be applied to ensure the complete decomposition of the diazonium salt.

  • Quench the reaction by adding a saturated solution of sodium thiosulfate to reduce any excess iodine (the dark color of iodine should disappear).

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-Fluoro-4-iodobenzoic acid.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

Table 1: Factors Influencing the Yield of 3-Fluoro-4-iodobenzoic Acid Synthesis

Parameter Condition Observed Effect on Yield Rationale
Diazotization Temperature 0-5°COptimalMinimizes decomposition of the unstable diazonium salt.[3][4][5]
> 10°CDecreasedIncreased formation of phenolic byproducts and tars due to diazonium salt decomposition.[3][5]
Iodination Catalyst None (KI only)GoodThe reaction of diazonium salts with iodide is typically facile and does not require a copper catalyst.[6][7]
CuI (catalytic)Good to ExcellentMay slightly improve yield and reaction rate in some cases, but often not necessary.
Reaction Time (Iodination) 1-2 hoursModerate to GoodAllows for the majority of the diazonium salt to react.
> 3 hours (with gentle warming)Good to ExcellentEnsures the reaction goes to completion.
Purity of Starting Amine High (>98%)OptimalReduces the formation of colored impurities and side products.
LowDecreasedImpurities can interfere with the diazotization reaction and lead to byproduct formation.

Visualizations

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination cluster_workup Step 3: Work-up & Purification A 3-Fluoro-4-aminobenzoic acid B Dissolve in H₂SO₄(aq) A->B C Cool to 0-5°C B->C D Add NaNO₂(aq) dropwise C->D E Aryl Diazonium Salt Solution D->E G Add Diazonium Salt Solution E->G F Prepare KI(aq) solution F->G H Warm to RT, Stir I Crude Product Mixture J Quench with Na₂S₂O₃ I->J K Extract with Organic Solvent J->K L Wash & Dry K->L M Concentrate L->M N Recrystallize M->N O Pure 3-Fluoro-4-iodobenzoic acid N->O

Caption: Experimental workflow for the synthesis of 3-Fluoro-4-iodobenzoic acid.

Troubleshooting_Workflow Start Low Yield Observed IncompleteDiazotization Incomplete Diazotization? Start->IncompleteDiazotization Decomposition Diazonium Salt Decomposition? IncompleteDiazotization->Decomposition No CheckTemp Check Temperature Control (0-5°C) IncompleteDiazotization->CheckTemp Yes WorkupIssue Work-up Issue? Decomposition->WorkupIssue No UseImmediately Use Diazonium Salt Immediately Decomposition->UseImmediately Yes OptimizeExtraction Optimize Extraction pH & Solvent WorkupIssue->OptimizeExtraction Yes StarchIodideTest Use Starch-Iodide Paper CheckTemp->StarchIodideTest CheckReagents Verify Reagent Stoichiometry Success Yield Improved CheckReagents->Success StarchIodideTest->CheckReagents MaintainLowTemp Maintain Low Temp During Addition UseImmediately->MaintainLowTemp MaintainLowTemp->Success Purification Improve Purification Method OptimizeExtraction->Purification Purification->Success

References

Technical Support Center: 3-Fluoro-4-iodobenzoic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of crude 3-Fluoro-4-iodobenzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of 3-Fluoro-4-iodobenzoic acid.

Problem Potential Cause Recommended Solution
Low Recovery After Recrystallization The compound is partially soluble in the cold recrystallization solvent.Cool the crystallization mixture in an ice bath to minimize solubility. Concentrate the mother liquor and cool again to recover a second crop of crystals.
Too much solvent was used for dissolution.Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature crystallization occurred during hot filtration.Preheat the filtration apparatus (funnel, filter flask) before use. Add a small excess of hot solvent to the solution before filtering.
Product Fails to Crystallize (Oils Out) The melting point of the compound is depressed by impurities.Try adding a seed crystal to induce crystallization. If unavailable, scratch the inside of the flask with a glass rod at the solvent line.[1]
The chosen solvent is not appropriate.Re-evaluate the solvent system. Consider using a solvent pair (one in which the compound is soluble and one in which it is insoluble).
The solution was cooled too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]
Poor Separation in Column Chromatography The polarity of the eluent (mobile phase) is incorrect.Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand to achieve good separation of spots.[2]
The column was overloaded with the crude sample.Use a larger column or reduce the amount of sample loaded. A general rule is a 1:20 to 1:100 ratio of crude product to stationary phase by weight.
The column packing is uneven or has cracks/bubbles.Ensure the stationary phase is packed as a uniform slurry to avoid air bubbles.[3] Never let the solvent level drop below the top of the stationary phase.[4]
Final Product is Still Impure A single purification step is insufficient to remove all impurities.Repeat the purification process. For recrystallization, a second recrystallization may be necessary. For chromatography, fractions should be analyzed by TLC to pool only the pure fractions.
The compound may have co-crystallized with a persistent impurity.Consider an alternative purification method. If recrystallization was used, try column chromatography, or vice-versa. An acid-base extraction could also be effective for removing neutral or basic impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 3-Fluoro-4-iodobenzoic acid?

A1: The most common and effective purification techniques for solid organic compounds like 3-Fluoro-4-iodobenzoic acid are recrystallization and column chromatography.[1][2] Recrystallization is a technique for purifying solid crude products by dissolving them in a hot solvent and allowing pure crystals to form upon cooling.[1] Column chromatography separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it.[2]

Q2: How do I select an appropriate solvent for recrystallization?

A2: An ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at or near the solvent's boiling point.[1] The solvent should also not react with the compound and should be volatile enough to be easily removed from the purified crystals. Solvents with functional groups similar to the compound being purified often work well.[5] For acidic compounds like 3-Fluoro-4-iodobenzoic acid, purification via an ammonium salt from an aqueous solution can also be an effective method.[6]

Q3: What should I do if my compound still appears impure after a single recrystallization?

A3: If impurities remain, a second recrystallization can be performed. It is also beneficial to ensure that the initial cooling of the solution is slow, as rapid cooling can trap impurities within the crystal lattice.[1] If repeated recrystallizations do not improve purity, the impurities may have similar solubility properties. In this case, column chromatography is a recommended alternative.

Q4: What is a typical stationary and mobile phase for column chromatography of 3-Fluoro-4-iodobenzoic acid?

A4: For a polar compound like a carboxylic acid, normal-phase column chromatography is typically used. The stationary phase is polar (e.g., silica gel or alumina), and the mobile phase is a less polar organic solvent or a mixture of solvents.[3] A common mobile phase system would be a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate. The optimal ratio should be determined by preliminary TLC analysis.[2]

Q5: How can I assess the purity of my final product?

A5: The purity of the final product can be assessed by several methods. A sharp melting point that is close to the literature value (176.6-177 °C) is a good indicator of high purity.[7] Thin Layer Chromatography (TLC) can also be used; a pure compound should ideally show a single spot.[1] For more definitive analysis, spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can be employed to confirm the structure and absence of impurity signals.

Experimental Protocols

Protocol 1: Recrystallization from a Solvent Pair (e.g., Ethyl Acetate/Hexanes)
  • Dissolution: Place the crude 3-Fluoro-4-iodobenzoic acid in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate (a solvent in which the compound is soluble) to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Induce Cloudiness: To the hot, clear solution, add hexanes (a solvent in which the compound is poorly soluble) dropwise until the solution becomes faintly and persistently cloudy.

  • Re-dissolution: Add a few drops of hot ethyl acetate to just re-dissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: First, determine the optimal eluent system using TLC. A good system will give the desired product an Rf value of approximately 0.25-0.35. A typical starting point for a benzoic acid derivative would be a mixture of hexanes and ethyl acetate (e.g., 4:1 or 3:1 v/v), often with a small amount (0.5-1%) of acetic acid to improve peak shape and prevent tailing.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent.[4] Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, and then add a thin layer of sand on top to protect the surface.[2]

  • Sample Loading: Dissolve the crude 3-Fluoro-4-iodobenzoic acid in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample solution to the top of the silica gel.[3]

  • Elution: Add the eluent to the column and apply pressure (using compressed air or a pump) to move the solvent through the column.[2]

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 3-Fluoro-4-iodobenzoic acid.

Visual Workflow and Troubleshooting Guides

Recrystallization_Troubleshooting start_node Start: Crude Product process_node_1 Dissolve in min. hot solvent, cool slowly start_node->process_node_1 Perform Recrystallization process_node process_node decision_node decision_node problem_node problem_node solution_node solution_node end_node Pure Crystals decision_node_1 Crystals Formed? process_node_1->decision_node_1 decision_node_2 Product Pure? (Check MP/TLC) decision_node_1->decision_node_2 Yes problem_node_1 Product Oiled Out decision_node_1->problem_node_1 No (Oiled Out) decision_node_2->end_node Yes problem_node_2 Impure Product decision_node_2->problem_node_2 No solution_node_2 1. Re-crystallize 2. Use different solvent 3. Try column chromatography problem_node_2->solution_node_2 Troubleshoot solution_node_1 1. Scratch flask/add seed crystal 2. Use less solvent/different solvent 3. Ensure slow cooling problem_node_1->solution_node_1 Troubleshoot

Caption: Troubleshooting decision tree for common recrystallization problems.

Column_Chromatography_Workflow start_node Start: Crude Product step1 1. Select Eluent (via TLC) start_node->step1 step_node step_node analysis_node analysis_node end_node End: Purified Product step2 2. Pack Column (Silica Gel Slurry) step1->step2 step3 3. Load Sample step2->step3 step4 4. Elute with Solvent step3->step4 step5 5. Collect Fractions step4->step5 analysis1 6. Analyze Fractions (by TLC) step5->analysis1 step6 7. Combine Pure Fractions analysis1->step6 step7 8. Evaporate Solvent step6->step7 step7->end_node

Caption: Experimental workflow for purification by column chromatography.

References

Technical Support Center: Synthesis of 3-Fluoro-4-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Fluoro-4-iodobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important chemical intermediate.

Troubleshooting Guides and FAQs

This section provides answers to frequently asked questions and offers guidance on how to resolve specific problems that may arise during the synthesis of 3-Fluoro-4-iodobenzoic acid, primarily through the diazotization of 3-fluoro-4-aminobenzoic acid followed by a Sandmeyer-type iodination.

Q1: My diazotization reaction of 3-fluoro-4-aminobenzoic acid is resulting in a low yield of the diazonium salt. What are the possible causes and solutions?

A1: Low yields in the diazotization step are often due to improper temperature control or incorrect stoichiometry of reagents.

  • Temperature Control: The reaction is highly exothermic and the diazonium salt is unstable at higher temperatures. It is crucial to maintain the reaction temperature between 0-5 °C. Exceeding this range can lead to the decomposition of the diazonium salt, often observed as a premature evolution of nitrogen gas and the formation of a dark-colored reaction mixture.

  • Reagent Addition: The sodium nitrite solution should be added slowly and dropwise to the acidic solution of the amine. This ensures that the nitrous acid is generated in situ and reacts immediately, preventing its decomposition.

  • Acidity: A sufficient excess of mineral acid (e.g., sulfuric acid or hydrochloric acid) is necessary to protonate the nitrous acid and maintain a low pH to prevent unwanted side reactions, such as the coupling of the diazonium salt with the unreacted starting amine to form colored azo compounds.

Q2: During the iodination step, I observe the formation of a dark-colored precipitate and my final product is impure. What are the likely side reactions?

A2: The formation of colored impurities and byproducts is a common issue in Sandmeyer-type reactions. The primary side reactions include:

  • Hydroxylation: The diazonium salt can react with water to form 3-fluoro-4-hydroxybenzoic acid. This is more likely to occur if the reaction temperature is not kept low or if there is a delay in adding the iodide source.[1]

  • Azo-Coupling: The diazonium salt can couple with electron-rich aromatic compounds present in the reaction mixture, including the starting amine, to form highly colored azo dyes. This is often an indication of incomplete diazotization or insufficient acidity.

  • Reduction: The diazonium salt can be reduced back to 3-fluorobenzoic acid, although this is less common in iodination reactions compared to other Sandmeyer reactions.

To minimize these side reactions, ensure complete diazotization before proceeding to the iodination step and maintain a low temperature throughout the process.

Q3: I am having difficulty isolating and purifying the final 3-Fluoro-4-iodobenzoic acid product. What are the recommended procedures?

A3: Purification can be challenging due to the presence of structurally similar side products.

  • Initial Work-up: After the reaction is complete, the crude product often precipitates from the reaction mixture. It is important to quench any remaining unreacted diazonium salt, for example, by adding a small amount of a reducing agent like sodium bisulfite.

  • Extraction: The crude product can be extracted from the aqueous reaction mixture using an organic solvent like diethyl ether or ethyl acetate. Washing the organic layer with a solution of sodium thiosulfate can help remove any residual iodine.

  • Recrystallization: The most effective method for purifying the final product is typically recrystallization. A common solvent system for this is an ethanol/water mixture. The crude product is dissolved in hot ethanol, and water is added until the solution becomes turbid. Upon cooling, the purified 3-Fluoro-4-iodobenzoic acid should crystallize out.[2]

  • Decolorization: If the product is highly colored, treating the hot recrystallization solution with activated charcoal can help remove colored impurities.[2]

Quantitative Data Summary

The yield and purity of 3-Fluoro-4-iodobenzoic acid are highly dependent on the precise reaction conditions and the purity of the starting materials. The following table summarizes typical outcomes for the synthesis via the Sandmeyer reaction.

ParameterTypical ValueNotes
Yield 60-80%Yields can be lower due to the side reactions mentioned above. Careful control of temperature and reagent addition is key to maximizing the yield.
Purity (crude) 85-95%The crude product is often contaminated with hydroxylated byproducts and residual starting materials.
Purity (after recrystallization) >98%A single recrystallization is usually sufficient to achieve high purity. Purity should be assessed by techniques such as HPLC and melting point analysis.

Experimental Protocols

A detailed experimental protocol for the synthesis of 3-Fluoro-4-iodobenzoic acid from 3-fluoro-4-aminobenzoic acid is provided below. This protocol is based on established procedures for similar Sandmeyer reactions.[2][3]

Step 1: Diazotization of 3-fluoro-4-aminobenzoic acid

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-fluoro-4-aminobenzoic acid in a dilute solution of sulfuric acid (or hydrochloric acid) and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture remains below 5 °C.

  • Stir the mixture vigorously during the addition.

  • After the addition is complete, continue to stir the mixture for an additional 15-30 minutes at 0-5 °C.

  • Confirm the completion of the diazotization by testing for the absence of the starting amine (e.g., by TLC) and the presence of excess nitrous acid (e.g., with starch-iodide paper).

Step 2: Sandmeyer Iodination

  • In a separate beaker, dissolve potassium iodide in water and cool the solution in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred potassium iodide solution.

  • A vigorous evolution of nitrogen gas will occur. Control the rate of addition to keep the reaction from becoming too vigorous.

  • Once the addition is complete, allow the mixture to warm to room temperature and then heat it gently (e.g., on a water bath at 40-50 °C) for 30-60 minutes to ensure the reaction goes to completion.

  • Cool the reaction mixture in an ice bath to precipitate the crude product.

Step 3: Isolation and Purification

  • Collect the crude product by vacuum filtration and wash it with cold water.

  • To remove excess iodine, the crude product can be washed with a dilute solution of sodium thiosulfate.

  • For purification, recrystallize the crude product from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to promote crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Visualizations

The following diagrams illustrate the key processes in the synthesis of 3-Fluoro-4-iodobenzoic acid.

Synthesis_Pathway 3-Fluoro-4-aminobenzoic acid 3-Fluoro-4-aminobenzoic acid Diazonium Salt Diazonium Salt 3-Fluoro-4-aminobenzoic acid->Diazonium Salt NaNO2, H2SO4 0-5 °C 3-Fluoro-4-iodobenzoic acid 3-Fluoro-4-iodobenzoic acid Diazonium Salt->3-Fluoro-4-iodobenzoic acid KI

Caption: Synthetic pathway for 3-Fluoro-4-iodobenzoic acid.

Side_Reactions cluster_main Main Reaction cluster_side Potential Side Reactions Diazonium Salt Diazonium Salt 3-Fluoro-4-hydroxybenzoic acid 3-Fluoro-4-hydroxybenzoic acid Diazonium Salt->3-Fluoro-4-hydroxybenzoic acid H2O (Hydroxylation) Azo Compound Azo Compound Diazonium Salt->Azo Compound Unreacted Amine (Azo-Coupling) 3-Fluoro-4-iodobenzoic acid 3-Fluoro-4-iodobenzoic acid Diazonium Salt->3-Fluoro-4-iodobenzoic acid KI (Desired)

Caption: Main reaction and potential side reactions.

Troubleshooting_Workflow start Low Yield or Impure Product q1 Check Temperature Control (0-5 °C?) start->q1 s1 Maintain Strict Temperature Control with Ice Bath q1->s1 No q2 Check Reagent Addition (Slow, Dropwise NaNO2?) q1->q2 Yes s1->q2 s2 Ensure Slow, Dropwise Addition of NaNO2 q2->s2 No q3 Check Acidity (Sufficient Acid?) q2->q3 Yes s2->q3 s3 Use Sufficient Excess of Mineral Acid q3->s3 No end Improved Yield and Purity q3->end Yes s3->end

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Optimizing Suzuki Coupling of 3-Fluoro-4-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the Suzuki coupling of 3-Fluoro-4-iodobenzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of 3-Fluoro-4-iodobenzoic acid in a question-and-answer format.

Issue 1: Low or No Conversion to the Desired Product

  • Question: My Suzuki coupling reaction with 3-Fluoro-4-iodobenzoic acid is showing low or no conversion. What are the likely causes and how can I troubleshoot this?

  • Answer: Low conversion in Suzuki coupling can stem from several factors. Given that 3-Fluoro-4-iodobenzoic acid is an iodoarene, the oxidative addition step is generally facile. Therefore, issues with the catalyst, base, or other reaction conditions are more likely.

    • Catalyst Inactivity: The palladium catalyst is central to the reaction. Ensure you are using a fresh, active catalyst. Pre-catalysts that readily form the active Pd(0) species can be beneficial. If you suspect catalyst deactivation, consider using a more robust ligand or a pre-catalyst.

    • Suboptimal Base: The choice and quality of the base are critical. The base activates the boronic acid for transmetalation. For substrates like 3-Fluoro-4-iodobenzoic acid, common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1] The strength of the base can significantly impact the reaction rate.

    • Inadequate Temperature: While many Suzuki couplings require heating (typically 80-110 °C), an incorrect temperature can lead to a sluggish reaction or catalyst decomposition.[1] If the reaction is slow, a modest increase in temperature may help. Conversely, if catalyst decomposition is suspected, try a lower temperature for a longer duration.

    • Solvent and Degassing Issues: The solvent must dissolve the reactants and catalyst effectively. More importantly, the presence of oxygen can deactivate the palladium catalyst.[1] Ensure all solvents are thoroughly degassed by sparging with an inert gas (e.g., Argon or Nitrogen) or by using freeze-pump-thaw cycles.[1]

    • Boronic Acid Quality: Boronic acids can degrade over time, especially when exposed to air and moisture, leading to protodeboronation.[1] Use fresh, high-purity boronic acid. To enhance stability, consider using boronic esters, such as pinacol esters.[1]

Issue 2: Significant Formation of Side Products

  • Question: My reaction is producing significant amounts of side products, such as the dehalogenated starting material (3-fluorobenzoic acid) or homocoupled boronic acid. How can I minimize these?

  • Answer: The formation of byproducts indicates competing reaction pathways. Here’s how to address common side reactions:

    • Dehalogenation (Hydrodehalogenation): This occurs when the aryl halide is reduced, replacing the iodine with a hydrogen. This is a common side reaction, particularly with electron-deficient aryl halides.[2] The primary cause is often the formation of a palladium-hydride (Pd-H) species.

      • Mitigation Strategies:

        • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2]

        • Base Selection: Use a weaker inorganic base like K₂CO₃ or Cs₂CO₃, or a phosphate base like K₃PO₄. Avoid strong alkoxide bases if possible.[2]

        • Solvent Choice: Use aprotic solvents like dioxane, THF, or toluene. Alcohols can sometimes act as a hydride source.[2]

    • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen and Pd(II) species.[3]

      • Mitigation Strategies:

        • Thorough Degassing: Rigorously remove oxygen from the reaction mixture before adding the catalyst.[3]

        • Use of Pd(0) Source: Directly using a Pd(0) catalyst can sometimes reduce homocoupling compared to in-situ reduction of a Pd(II) source.

    • Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene.

      • Mitigation Strategies:

        • Use Boronic Esters: Pinacol esters are generally more stable than the corresponding boronic acids.

        • Anhydrous Conditions: While some water is often beneficial for Suzuki reactions, excessive amounts can promote protodeboronation. Using anhydrous solvents may be advantageous.

        • Milder Base: A milder base such as potassium fluoride (KF) can sometimes reduce the rate of protodeboronation.[1]

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting point for reaction conditions for the Suzuki coupling of 3-Fluoro-4-iodobenzoic acid?

    • A1: A typical starting point would be:

      • Catalyst: Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) with a phosphine ligand such as SPhos (2-4 mol%).

      • Base: K₂CO₃ or K₃PO₄ (2-3 equivalents).

      • Solvent: A degassed mixture of an organic solvent and water, such as 1,4-dioxane/water (4:1) or toluene/water (4:1).

      • Temperature: 80-100 °C.

      • Atmosphere: Inert (Argon or Nitrogen).

  • Q2: How do I choose the right palladium catalyst and ligand?

    • A2: For general screening, Pd(PPh₃)₄ is a common choice. However, for challenging substrates or to improve yields and reaction rates, using a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized ligand is often better. Bulky, electron-rich phosphine ligands like SPhos and XPhos (Buchwald ligands) are frequently effective for Suzuki couplings of aryl halides.

  • Q3: What is the role of water in the Suzuki coupling reaction?

    • A3: Water can play several beneficial roles. It can help dissolve the inorganic base, and it is often believed to facilitate the transmetalation step. However, the optimal amount of water can vary, and excessive water can lead to side reactions like protodeboronation.

  • Q4: How can I monitor the progress of my reaction?

    • A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.

  • Q5: My product is difficult to purify. What can I do?

    • A5: Purification challenges often arise from closely eluting byproducts, such as homocoupled boronic acid. Optimizing the reaction to minimize side products is the best approach. If purification is still difficult, consider alternative chromatography conditions (different solvent systems or stationary phases) or recrystallization.

Data Presentation

The following tables summarize typical reaction conditions for the Suzuki coupling of aryl halides with arylboronic acids. While specific data for 3-Fluoro-4-iodobenzoic acid is limited in readily available literature, these examples with similar substrates provide a good starting point for optimization.

Table 1: Suzuki Coupling of 3-Bromobenzoic Acid with Various Arylboronic Acids [4]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Phenylbenzoic acid97
24-Methylphenylboronic acid3-(p-Tolyl)benzoic acid95
34-Methoxyphenylboronic acid3-(4-Methoxyphenyl)benzoic acid99
44-Fluorophenylboronic acid3-(4-Fluorophenyl)benzoic acid89
53,5-Difluorophenylboronic acid3-(3,5-Difluorophenyl)benzoic acidLow Yield*

*Note: Reactions with arylboronic acids containing multiple strongly electron-withdrawing groups may result in lower yields under these specific conditions. Optimization of catalyst, base, or solvent may be required.[4]

Table 2: Optimization of Reaction Conditions for a Generic Aryl Halide

This table illustrates how different parameters can be varied for reaction optimization.

ParameterConditions to ScreenRationale
Catalyst/Ligand Pd(PPh₃)₄, Pd(OAc)₂/SPhos, PdCl₂(dppf)Ligand choice influences the rates of oxidative addition and reductive elimination.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFBase strength affects the rate of transmetalation and can influence side reactions.
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMFSolvent affects reagent solubility and catalyst activity.
Temperature Room Temp, 60 °C, 80 °C, 100 °CHigher temperatures can increase reaction rates but may also lead to degradation.
Co-Solvent Ratio 10:1, 4:1, 2:1 (Organic:Water)The amount of water can influence the solubility of the base and the rate of transmetalation.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of 3-Fluoro-4-iodobenzoic acid

This protocol provides a general starting point that can be optimized based on the specific boronic acid used.

Materials:

  • 3-Fluoro-4-iodobenzoic acid (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add 3-Fluoro-4-iodobenzoic acid, the arylboronic acid, and the base.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to establish an inert atmosphere.

  • Add the palladium catalyst to the flask under a positive flow of the inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Reactants & Base (3-Fluoro-4-iodobenzoic acid, Boronic Acid, Base) inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert catalyst 3. Add Catalyst & Solvent (Under Inert Gas) inert->catalyst heat 4. Heat and Stir (e.g., 80-100 °C) catalyst->heat monitor 5. Monitor Progress (TLC, LC-MS) heat->monitor cool 6. Cool to RT monitor->cool extract 7. Quench & Extract cool->extract purify 8. Purify (Chromatography/Recrystallization) extract->purify product Final Product purify->product

Caption: Experimental workflow for the Suzuki coupling reaction.

Troubleshooting_Suzuki cluster_catalyst Catalyst Issues cluster_reagents Reagent & Condition Issues cluster_side_reactions Side Product Analysis start Low Yield or No Reaction cat_activity Check Catalyst Activity (Use fresh catalyst/pre-catalyst) start->cat_activity boronic_acid Verify Boronic Acid Quality (Use fresh, pure reagent or ester) start->boronic_acid dehalogenation Dehalogenation? (Use bulky ligand, aprotic solvent) start->dehalogenation cat_degas Ensure Thorough Degassing (Prevent catalyst oxidation) cat_activity->cat_degas solution Improved Yield cat_degas->solution base Optimize Base (Screen K2CO3, K3PO4, Cs2CO3) boronic_acid->base temp Adjust Temperature (Increase for slow reaction, decrease if decomposition suspected) base->temp temp->solution homocoupling Homocoupling? (Improve degassing, use Pd(0) source) dehalogenation->homocoupling protodeboronation Protodeboronation? (Use boronic ester, milder base) homocoupling->protodeboronation protodeboronation->solution

Caption: Troubleshooting logic for low-yield Suzuki coupling reactions.

References

Technical Support Center: Scale-Up of 3-Fluoro-4-iodobenzoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for overcoming common challenges encountered during the scale-up of 3-Fluoro-4-iodobenzoic acid synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions to issues that may arise during laboratory and pilot-plant production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the large-scale production of 3-Fluoro-4-iodobenzoic acid?

The industrial synthesis of 3-Fluoro-4-iodobenzoic acid is typically achieved through a Sandmeyer-type reaction. This process involves two main steps: the diazotization of 3-fluoro-4-aminobenzoic acid, followed by an iodination reaction using a suitable iodide salt.

Q2: What are the primary safety concerns when scaling up this synthesis?

The primary safety concern is the formation and handling of the intermediate aryl diazonium salt. These compounds are known to be thermally unstable and can decompose exothermically, posing a risk of a runaway reaction. In a dry state, diazonium salts can be explosive. Therefore, strict temperature control and ensuring the diazonium salt remains in solution are critical safety measures.

Q3: What are the key process parameters to control during the diazotization step?

The critical parameters for the diazotization of 3-fluoro-4-aminobenzoic acid are:

  • Temperature: The reaction should be maintained at a low temperature, typically between 0-5°C, to ensure the stability of the diazonium salt.

  • Acid Concentration: An adequate concentration of a mineral acid, such as hydrochloric acid, is necessary to form the diazonium salt and maintain a low pH.

  • Addition Rate of Nitrite: The sodium nitrite solution should be added slowly and sub-surface to control the exothermic reaction and prevent localized overheating.

Q4: How can I monitor the completion of the diazotization reaction?

The completion of the diazotization can be monitored by testing for the presence of residual nitrous acid. A simple method is to use starch-iodide paper, which will turn blue in the presence of excess nitrous acid, indicating that the starting amine has been consumed.

Q5: What are the common impurities that can form during the synthesis, and how can they be minimized?

Common impurities can include:

  • Unreacted 3-fluoro-4-aminobenzoic acid: This can be minimized by ensuring the complete conversion during the diazotization step.

  • Phenolic byproducts (e.g., 3-fluoro-4-hydroxybenzoic acid): These can form if the diazonium salt decomposes prematurely due to elevated temperatures. Strict temperature control is the primary way to prevent this.

  • Azo-coupled compounds: These can arise from side reactions of the diazonium salt. Maintaining a sufficiently acidic environment can help to suppress their formation.

Regular in-process monitoring using techniques like HPLC can help to identify and quantify these impurities, allowing for process adjustments to improve the purity of the final product.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 3-Fluoro-4-iodobenzoic acid Incomplete diazotization of the starting material.- Ensure the use of a slight excess of sodium nitrite. - Verify the completion of the reaction using starch-iodide paper before proceeding to the iodination step.
Premature decomposition of the diazonium salt.- Maintain the reaction temperature strictly between 0-5°C. - Ensure efficient cooling and agitation of the reaction mixture.
Insufficient iodination.- Use a stoichiometric excess of potassium iodide. - Ensure the potassium iodide is fully dissolved before adding the diazonium salt solution.
Poor Product Purity (Presence of Impurities) Formation of phenolic byproducts.- Lower the reaction temperature during diazotization and iodination. - Reduce the time the diazonium salt is held before the iodination step.
Presence of unreacted starting material.- Optimize the diazotization reaction time and stoichiometry.
Formation of colored byproducts.- Consider a purification step involving treatment with activated carbon. - Optimize the recrystallization solvent system.
Difficulties in Product Isolation and Purification Oily or tarry product instead of a solid.- Ensure the complete removal of any organic solvents used during workup. - Optimize the pH of the aqueous solution during precipitation.
Product is difficult to filter.- Allow the precipitated product to stir for a period to encourage crystal growth before filtration. - Consider using a filter aid.

Experimental Protocols

While a specific, validated kilogram-scale protocol for 3-Fluoro-4-iodobenzoic acid is not publicly available, the following general laboratory-scale procedure outlines the key steps. This should be adapted and optimized with appropriate safety assessments for any scale-up.

Step 1: Diazotization of 3-Fluoro-4-aminobenzoic acid

  • In a well-ventilated fume hood, prepare a solution of 3-fluoro-4-aminobenzoic acid in an aqueous mineral acid (e.g., hydrochloric acid) in a jacketed reactor equipped with an overhead stirrer and a temperature probe.

  • Cool the mixture to 0-5°C using a circulating chiller.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the internal temperature below 5°C.

  • Stir the mixture for an additional 30-60 minutes at 0-5°C after the addition is complete.

  • Confirm the completion of the reaction by testing for a slight excess of nitrous acid with starch-iodide paper.

Step 2: Iodination

  • In a separate reactor, prepare a solution of potassium iodide in water.

  • Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution, controlling the rate of addition to manage gas evolution (nitrogen) and any exotherm.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC or HPLC.

Step 3: Work-up and Purification

  • Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 3-Fluoro-4-iodobenzoic acid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Visualizations

Scale_Up_Workflow cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination cluster_purification Step 3: Purification A 3-Fluoro-4-aminobenzoic Acid in Acidic Solution B Cool to 0-5°C A->B C Slow Addition of Sodium Nitrite Solution B->C D Diazonium Salt Intermediate C->D F Addition of Diazonium Salt D->F E Potassium Iodide Solution G Crude Product Mixture F->G H Extraction G->H I Washing H->I J Crystallization I->J K Pure 3-Fluoro-4-iodobenzoic Acid J->K

Caption: General workflow for the synthesis of 3-Fluoro-4-iodobenzoic acid.

Troubleshooting_Logic Start Low Yield or Purity Issue CheckDiazotization Check Diazotization Step Start->CheckDiazotization CheckIodination Check Iodination Step Start->CheckIodination CheckPurification Check Purification Step Start->CheckPurification TempControl Verify Temperature (0-5°C) CheckDiazotization->TempControl Stoichiometry Check Reagent Stoichiometry CheckDiazotization->Stoichiometry ReactionTime Optimize Reaction Time CheckDiazotization->ReactionTime CheckIodination->ReactionTime KI_Quality Ensure Quality/Excess of KI CheckIodination->KI_Quality SolventSystem Optimize Recrystallization Solvent CheckPurification->SolventSystem pH_Control Verify pH during Work-up CheckPurification->pH_Control

Caption: Troubleshooting decision tree for low yield or purity issues.

Technical Support Center: Overcoming Poor Solubility of 3-Fluoro-4-iodobenzoic Acid in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of 3-Fluoro-4-iodobenzoic acid in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is 3-Fluoro-4-iodobenzoic acid poorly soluble in many common organic solvents?

A1: The poor solubility of 3-Fluoro-4-iodobenzoic acid stems from a combination of its molecular structure. The rigid aromatic ring, the presence of a highly polar carboxylic acid group capable of strong hydrogen bonding, and the heavy iodine atom contribute to a high crystal lattice energy. Overcoming this energy to dissolve the solid in a solvent can be challenging.

Q2: What are the initial steps to consider when facing solubility issues with 3-Fluoro-4-iodobenzoic acid?

A2: Start by selecting a suitable solvent or a co-solvent system. Polar aprotic solvents like DMF and DMSO are often good starting points. Increasing the reaction temperature can also significantly improve solubility. However, be mindful of the thermal stability of your reactants and catalysts.

Q3: Can the solubility of 3-Fluoro-4-iodobenzoic acid be improved by converting it to a salt?

A3: Yes, converting the carboxylic acid to a salt is a highly effective method to increase its solubility in polar solvents, particularly protic ones like water or alcohols.[1] This is achieved by reacting the acid with a suitable base to form a carboxylate salt, which is generally more soluble. This approach is especially useful in biphasic reaction conditions.

Troubleshooting Guides for Common Reactions

Amide Coupling Reactions

Problem: 3-Fluoro-4-iodobenzoic acid is not dissolving in the reaction solvent (e.g., Dichloromethane - DCM), leading to a heterogeneous mixture and poor reaction conversion.

Solutions:

  • Co-solvent Addition: Add a minimal amount of a polar aprotic co-solvent such as N,N-Dimethylformamide (DMF) to the DCM. This can significantly enhance the solubility of the carboxylic acid without drastically changing the overall reaction polarity.

  • Solvent Change: Switch to a more polar aprotic solvent system entirely, such as pure DMF or DMSO.

  • Temperature Increase: Gently warming the reaction mixture can help dissolve the starting material. Ensure the temperature is compatible with the coupling reagents being used.

  • In-situ Salt Formation: Add the amine coupling partner and a non-nucleophilic base (e.g., DIPEA) to the suspension of the carboxylic acid. This will form the more soluble carboxylate salt in situ, which can then react more readily.

Experimental Protocol: Amide Coupling of 3-Fluoro-4-iodobenzoic Acid with Benzylamine

Materials:

  • 3-Fluoro-4-iodobenzoic acid

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Fluoro-4-iodobenzoic acid (1.0 equivalent).

  • Add anhydrous DCM to the flask. If the acid does not fully dissolve, add a minimal amount of anhydrous DMF dropwise until a clear solution is obtained.

  • Add benzylamine (1.1 equivalents) and HOBt (1.2 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (2.5 equivalents) followed by the portion-wise addition of EDC (1.5 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira)

Problem: Poor solubility of 3-Fluoro-4-iodobenzoic acid in typical cross-coupling solvents (e.g., toluene, dioxane) leading to low yields and catalyst deactivation.

Solutions:

  • Co-solvent Systems: Employing a co-solvent system is a standard approach.

    • For Suzuki couplings , a mixture of an organic solvent like toluene or dioxane with water is common. The water helps to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and the boronic acid partner.

    • For Heck and Sonogashira reactions , adding a polar aprotic solvent like DMF or NMP can help solubilize the carboxylic acid.

  • Elevated Temperatures: Most cross-coupling reactions are run at elevated temperatures (80-120 °C), which will also aid in dissolving the starting materials.

  • Phase-Transfer Catalysis (PTC): In biphasic systems (e.g., toluene/water), the addition of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), can facilitate the transfer of the carboxylate anion from the aqueous phase to the organic phase where the catalyst resides, thereby accelerating the reaction.

  • Base Selection: The choice of base can influence the solubility of the starting materials. For example, using an organic base like triethylamine (TEA) or DIPEA might be beneficial in a purely organic solvent system.

Experimental Protocol: Suzuki Coupling of 3-Fluoro-4-iodobenzoic Acid with Phenylboronic Acid

Materials:

  • 3-Fluoro-4-iodobenzoic acid

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • In a round-bottom flask, combine 3-Fluoro-4-iodobenzoic acid (1.0 equivalent), phenylboronic acid (1.2 equivalents), and K₂CO₃ (2.0 equivalents).

  • Add Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%).

  • Add a 4:1 mixture of toluene and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 90 °C with vigorous stirring under an inert atmosphere for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary

SolventDielectric Constant (20°C)Estimated Solubility of 3-Fluoro-4-iodobenzoic acid ( g/100 mL at 25°C)Rationale for Estimation
Toluene2.38Low (< 1)Benzoic acid and its derivatives generally show low solubility in non-polar aromatic solvents.
Tetrahydrofuran (THF)7.58Moderate (1-10)Good solvent for many organic compounds, but the high crystallinity may limit solubility.
Dichloromethane (DCM)9.08Low to Moderate (0.5-5)Benzoic acid has moderate solubility in halogenated solvents.
Acetone21.0Moderate to High (5-20)Ketones are generally good solvents for carboxylic acids.
Ethanol24.5Moderate to High (10-30)Alcohols can hydrogen bond with the carboxylic acid, aiding dissolution.[2]
Methanol32.7High (> 20)Similar to ethanol, its high polarity and hydrogen bonding capacity make it a good solvent.[2]
Acetonitrile37.5Moderate (2-15)Polar aprotic solvent, but may be less effective than DMF or DMSO for highly crystalline acids.
N,N-Dimethylformamide (DMF)38.3High (> 30)A powerful polar aprotic solvent, very effective at dissolving carboxylic acids.
Dimethyl sulfoxide (DMSO)47.2Very High (> 40)One of the strongest common organic solvents for polar and crystalline compounds.

Visualized Workflows

experimental_workflow cluster_prep Reaction Setup cluster_solubility Solubility Check cluster_troubleshoot Troubleshooting cluster_reaction Reaction & Workup A Weigh 3-Fluoro-4- iodobenzoic acid B Select Solvent System A->B C Add Reactants & Reagents B->C D Observe for complete dissolution C->D E Incomplete Dissolution? D->E F Add Co-solvent (e.g., DMF, DMSO) E->F Yes I Proceed with Reaction E->I No F->D G Increase Temperature G->D H Convert to Salt (in-situ) H->D J Monitor Progress (TLC/LC-MS) I->J K Workup & Purification J->K

Caption: General workflow for addressing the solubility of 3-Fluoro-4-iodobenzoic acid in a reaction.

signaling_pathway A Poorly Soluble 3-Fluoro-4-iodobenzoic Acid B Solubilization Strategy A->B C Co-Solvent System (e.g., Toluene/DMF) B->C D Salt Formation (Base Addition) B->D E Increased Temperature B->E F Homogeneous Reaction Mixture C->F D->F E->F G Successful Reaction F->G

Caption: Decision pathway for selecting a solubilization strategy.

References

Technical Support Center: Deiodination of 3-Fluoro-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the deiodination of 3-Fluoro-4-iodobenzoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the deiodination of 3-Fluoro-4-iodobenzoic acid?

A1: The most prevalent and robust method for the deiodination of 3-Fluoro-4-iodobenzoic acid is catalytic transfer hydrogenation. This method typically employs a palladium on carbon (Pd/C) catalyst with a hydrogen donor like ammonium formate. It is favored for its mild reaction conditions, high chemoselectivity, and operational simplicity, avoiding the need for high-pressure hydrogenation gas.[1]

Q2: Why is palladium on carbon (Pd/C) the preferred catalyst?

A2: Palladium on carbon is a highly efficient and versatile heterogeneous catalyst for dehalogenation reactions. Its key advantages include:

  • High Activity: It effectively catalyzes the cleavage of the carbon-iodine bond, which is the most labile among carbon-halogen bonds.[2]

  • Chemoselectivity: It generally does not reduce the carboxylic acid or the aromatic ring under typical deiodination conditions. The carbon-fluorine bond is also significantly stronger and less reactive, ensuring its preservation.

  • Ease of Use: As a heterogeneous catalyst, it can be easily removed from the reaction mixture by simple filtration, which simplifies product purification.

Q3: What are suitable hydrogen donors for this reaction?

A3: Several hydrogen donors are effective for catalytic transfer hydrogenation. The most common and practical choice is ammonium formate (HCO₂NH₄) .[1][3] Other potential donors include:

  • Sodium formate (HCO₂Na)

  • Formic acid (HCO₂H) in the presence of a base (e.g., triethylamine)

  • Isopropanol (in certain systems)

  • Hydrogen gas (H₂) - requires specialized high-pressure equipment.

Ammonium formate is often preferred as it decomposes in situ to produce hydrogen, carbon dioxide, and ammonia, with the byproducts being volatile or easily removed.[1]

Q4: Can the fluorine atom be removed during the deiodination process?

A4: It is highly unlikely for the fluorine atom to be removed under standard deiodination conditions. The carbon-fluorine bond is the strongest carbon-halogen bond, while the carbon-iodine bond is the weakest. Catalytic hydrogenation selectively cleaves the weaker C-I bond long before affecting the robust C-F bond. The general order of reactivity for dehalogenation is I > Br > Cl > F.

Troubleshooting Guide

Issue 1: Low or Incomplete Conversion

If you are observing a low yield of the desired 3-Fluorobenzoic acid and a significant amount of starting material remains, consider the following troubleshooting steps.

Potential Cause Recommended Solution Explanation
Catalyst Inactivity/Poisoning 1. Use fresh, high-quality Pd/C. 2. Increase catalyst loading (e.g., from 5 mol% to 10 mol%). 3. Ensure solvents and reagents are free from catalyst poisons (e.g., sulfur compounds).The palladium catalyst can be deactivated over time or by impurities. Increasing the amount can compensate for partial deactivation.
Insufficient Hydrogen Donor 1. Increase the equivalents of ammonium formate (e.g., from 3 eq. to 5-6 eq.). 2. Add the hydrogen donor in portions throughout the reaction.The hydrogen donor is consumed stoichiometrically. An insufficient amount will lead to an incomplete reaction.
Poor Solubility 1. Choose a solvent system where both the substrate and the hydrogen donor are soluble (e.g., Methanol, Ethanol, or a THF/water mixture). 2. Increase the reaction temperature moderately (e.g., to 40-60 °C).Poor solubility of either reactant can limit the reaction rate. Methanol is often a good starting point for both the benzoic acid substrate and ammonium formate.
Reaction Time Too Short 1. Monitor the reaction progress using TLC or LC-MS. 2. Extend the reaction time until no further conversion is observed.Deiodination reactions are typically fast (1-4 hours), but reaction times can vary based on scale, temperature, and substrate concentration.[3]

Experimental Protocols

Protocol 1: General Procedure for Deiodination using Pd/C and Ammonium Formate

This protocol describes a standard lab-scale procedure for the reductive deiodination of 3-Fluoro-4-iodobenzoic acid.

Materials:

  • 3-Fluoro-4-iodobenzoic acid

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCO₂NH₄)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Celite® or a similar filter aid

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-Fluoro-4-iodobenzoic acid (1.0 mmol, 1.0 equiv).

  • Dissolution: Dissolve the starting material in methanol (10 mL).

  • Hydrogen Donor Addition: Add ammonium formate (5.0 mmol, 5.0 equiv) to the solution and stir until it is fully dissolved.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% Pd) to the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) if possible, although it is often added in air.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).

  • Filtration: Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the deiodination experiment.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Substrate in Methanol B Add Ammonium Formate A->B C Add Pd/C Catalyst B->C D Stir at Room Temp (1-4 hours) C->D E Monitor by TLC/LC-MS D->E F Filter through Celite E->F G Concentrate Filtrate F->G H Purify Product G->H

Caption: Workflow for Pd/C-catalyzed deiodination.

Troubleshooting Logic

This diagram outlines the decision-making process when troubleshooting a low-yielding deiodination reaction.

Troubleshooting cluster_catalyst Catalyst Issues cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_time Time Issues Start Low Conversion? CheckCatalyst Is Catalyst Old or Low Grade? Start->CheckCatalyst Yes IncreaseLoading Increase Catalyst Loading CheckCatalyst->IncreaseLoading No UseFresh Use Fresh Catalyst CheckCatalyst->UseFresh Yes CheckDonor Sufficient H-Donor? IncreaseLoading->CheckDonor Success Reaction Complete UseFresh->Success AddMoreDonor Add More Ammonium Formate CheckDonor->AddMoreDonor No CheckSolubility Is Substrate Soluble? CheckDonor->CheckSolubility Yes AddMoreDonor->Success ChangeSolvent Change Solvent or Increase Temperature CheckSolubility->ChangeSolvent No CheckTime Sufficient Reaction Time? CheckSolubility->CheckTime Yes ChangeSolvent->Success IncreaseTime Extend Reaction Time CheckTime->IncreaseTime No IncreaseTime->Success

Caption: Troubleshooting workflow for low conversion.

References

Technical Support Center: Troubleshooting Reactions Involving 3-Fluoro-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists working with 3-Fluoro-4-iodobenzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura coupling, amide bond formation, and ether synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main reactivity features of 3-Fluoro-4-iodobenzoic acid?

3-Fluoro-4-iodobenzoic acid is a versatile building block in organic synthesis. The iodine atom is an excellent leaving group, making it highly suitable for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.[1] The fluorine atom and the carboxylic acid group are electron-withdrawing, which can influence the reactivity of the aromatic ring.

Q2: I am observing a low yield in my Suzuki-Miyaura coupling reaction. What are the likely causes?

Low yields in Suzuki-Miyaura couplings can stem from several factors, including inefficient catalyst systems, poor quality of reagents, or suboptimal reaction conditions. For fluorinated aryl halides, standard catalysts may not be effective, and more robust systems might be necessary.[2]

Q3: My amide coupling reaction with 3-Fluoro-4-iodobenzoic acid is not proceeding. What should I check first?

For amide bond formation, direct reaction between the carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[3] The use of a coupling agent is necessary to activate the carboxylic acid.[3] Ensure your coupling reagents are fresh and the reaction is conducted under anhydrous conditions.

Q4: Are there any known stability issues with 3-Fluoro-4-iodobenzoic acid under typical reaction conditions?

While generally stable, prolonged exposure to high temperatures and strong bases could potentially lead to side reactions such as decarboxylation, although this is not commonly reported under standard coupling conditions. It is always advisable to monitor the reaction progress and avoid unnecessarily harsh conditions.

Troubleshooting Guide: Suzuki-Miyaura Coupling

This guide addresses common issues encountered during the Suzuki-Miyaura coupling of 3-Fluoro-4-iodobenzoic acid with various boronic acids.

Problem: Low to No Product Yield

Possible Causes & Solutions:

  • Inefficient Catalyst System: The choice of palladium catalyst and ligand is crucial. For electron-deficient substrates like 3-Fluoro-4-iodobenzoic acid, a more electron-rich and bulky phosphine ligand may be required.

  • Suboptimal Base: The base plays a critical role in the catalytic cycle. A screening of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the yield.

  • Poor Reagent Quality: Boronic acids are susceptible to degradation. Use fresh, high-purity boronic acid. Ensure solvents are anhydrous and properly degassed to prevent catalyst deactivation.

  • Low Reaction Temperature: Some Suzuki couplings require elevated temperatures to proceed efficiently. A gradual increase in temperature should be explored.

Illustrative Data for Catalyst and Base Optimization:

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O8035
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O8075
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O10092
4Pd₂(dba)₃ (1)XPhos (3)Cs₂CO₃ (2.5)Toluene/H₂O10088

This data is illustrative and based on general Suzuki-Miyaura coupling optimizations. Actual results may vary.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

  • To a dry flask, add 3-Fluoro-4-iodobenzoic acid (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the chosen base (e.g., K₃PO₄, 3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1).

  • Heat the reaction mixture to the optimized temperature (e.g., 100 °C) and stir until completion (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

G start Low/No Yield in Suzuki Coupling check_reagents Verify Reagent Quality (Fresh Boronic Acid, Anhydrous Solvents) start->check_reagents optimize_catalyst Optimize Catalyst System (Screen Pd sources and Ligands) check_reagents->optimize_catalyst optimize_base Optimize Base (Screen K₂CO₃, K₃PO₄, Cs₂CO₃) optimize_catalyst->optimize_base optimize_temp Optimize Temperature (Gradual Increase) optimize_base->optimize_temp analysis Analyze for Side Products (Homocoupling, Protodeboronation) optimize_temp->analysis analysis->optimize_catalyst Side Products Observed success Successful Coupling analysis->success Issue Resolved

Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura coupling reactions.

Troubleshooting Guide: Amide Bond Formation

This section provides guidance for overcoming challenges in the synthesis of amides from 3-Fluoro-4-iodobenzoic acid.

Problem: Incomplete Reaction or No Amide Formation

Possible Causes & Solutions:

  • Inadequate Carboxylic Acid Activation: The choice of coupling reagent is critical. Common reagents include EDC/HOBt, HATU, and T3P. If one fails, screening others is recommended.

  • Sterically Hindered Amine: For bulky amines, the reaction may require longer reaction times, elevated temperatures, or a more potent coupling reagent.

  • Poor Solubility: 3-Fluoro-4-iodobenzoic acid or the amine may have poor solubility in the reaction solvent. Using a co-solvent like DMF or switching to a more polar solvent can help.

  • Side Reactions: The formation of an N-acylurea byproduct can occur with carbodiimide reagents. Adding HOBt or HOAt can suppress this side reaction.

Comparison of Common Coupling Reagents:

Coupling ReagentAdditiveBaseSolventTypical Reaction TimeGeneral Efficacy
EDCHOBtDIPEADCM12-24 hGood for primary and less hindered secondary amines.
HATU-DIPEADMF4-12 hHighly efficient, even for hindered amines.
T3P-PyridineEthyl Acetate2-6 hEffective and avoids carbodiimide-related side products.

This table provides a general comparison. Optimal conditions may vary.

Experimental Protocol: EDC/HOBt Mediated Amide Coupling

  • Dissolve 3-Fluoro-4-iodobenzoic acid (1.0 equiv.) and HOBt (1.2 equiv.) in anhydrous DCM or DMF.

  • Add the amine (1.1 equiv.) and a non-nucleophilic base such as DIPEA (2.5 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.5 equiv.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.[4]

Decision Tree for Amide Coupling Troubleshooting

G start Failed Amide Coupling check_activation Change Coupling Reagent (e.g., from EDC to HATU) start->check_activation check_solubility Improve Solubility (Use DMF, increase temperature) start->check_solubility steric_hindrance Address Steric Hindrance (Increase reaction time/temp) check_activation->steric_hindrance check_solubility->steric_hindrance side_reactions Check for Side Reactions (Add HOBt/HOAt) steric_hindrance->side_reactions side_reactions->check_activation Persistent Issues success Amide Formed side_reactions->success Problem Solved

Caption: A decision-making diagram for troubleshooting amide bond formation.

Troubleshooting Guide: Williamson Ether Synthesis

This guide focuses on the preparation of ethers from 3-Fluoro-4-iodobenzoic acid, which typically requires prior reduction of the carboxylic acid to an alcohol, followed by etherification. The troubleshooting here will focus on the etherification step of the corresponding benzyl alcohol.

Problem: Low Yield of Ether Product

Possible Causes & Solutions:

  • Steric Hindrance: The Williamson ether synthesis is an Sₙ2 reaction and is sensitive to steric hindrance. Using a primary alkyl halide is strongly preferred. If the alcohol derived from 3-fluoro-4-iodobenzoic acid is the nucleophile, the substrate for substitution should be unhindered.

  • Elimination as a Side Reaction: Alkoxides are strong bases and can promote E2 elimination, especially with secondary and tertiary alkyl halides. Using a less hindered base or milder reaction conditions can favor substitution.

  • Incomplete Deprotonation: The alcohol must be fully deprotonated to form the alkoxide for the reaction to proceed efficiently. A strong base like NaH is typically used.

  • Protecting Groups: If other functional groups are present that could interfere with the reaction, the use of appropriate protecting groups may be necessary.[5][6]

Reactivity of Alkyl Halides in Williamson Ether Synthesis:

Alkyl Halide TypePrimary (e.g., CH₃I)Secondary (e.g., 2-bromopropane)Tertiary (e.g., t-butyl bromide)
Predominant Pathway Sₙ2 (Substitution)Sₙ2 / E2 (Mixture)E2 (Elimination)
Expected Product EtherEther + AlkeneAlkene

Experimental Protocol: Williamson Ether Synthesis

(Assuming the carboxylic acid has been reduced to the corresponding alcohol)

  • To a suspension of NaH (1.5 equiv.) in anhydrous THF at 0 °C, add a solution of the alcohol derived from 3-fluoro-4-iodobenzoic acid (1.0 equiv.) in anhydrous THF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.

  • Add the primary alkyl halide (1.2 equiv.) to the reaction mixture. The addition of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can be beneficial.

  • Heat the reaction to reflux and monitor by TLC.

  • After completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer and purify the crude ether by column chromatography.

Signaling Pathway for Williamson Ether Synthesis

G cluster_0 Williamson Ether Synthesis Alcohol R-OH (from 3-Fluoro-4-iodobenzyl alcohol) Alkoxide R-O⁻Na⁺ (Alkoxide) Alcohol->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide SN2_Transition Sₙ2 Transition State Alkoxide->SN2_Transition Side_Product Alkene (Elimination Product) Alkoxide->Side_Product Elimination (if R' is hindered) Alkyl_Halide R'-X (Primary Alkyl Halide) Alkyl_Halide->SN2_Transition Alkyl_Halide->Side_Product Ether R-O-R' (Product) SN2_Transition->Ether Substitution

Caption: The reaction pathway of the Williamson ether synthesis, highlighting the key intermediates and potential side reactions.

References

Technical Support Center: Cross-Coupling with 3-Fluoro-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-Fluoro-4-iodobenzoic acid in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is 3-Fluoro-4-iodobenzoic acid a good substrate for cross-coupling reactions?

A1: 3-Fluoro-4-iodobenzoic acid is an excellent substrate because the iodine atom provides a highly reactive site for palladium-catalyzed cross-coupling, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1] The carbon-iodine bond is weaker than carbon-bromine or carbon-chlorine bonds, facilitating the initial oxidative addition step in the catalytic cycle.[2] Its structure allows for regioselective functionalization, making it a valuable intermediate in multi-step syntheses.[1]

Q2: What are the most common cross-coupling reactions performed with this substrate?

A2: The most common applications include Suzuki-Miyaura couplings to introduce aryl or heteroaryl groups, Sonogashira couplings to incorporate alkynes, and Buchwald-Hartwig aminations to form C-N bonds.[1][3] Heck reactions are also possible for forming carbon-carbon bonds with alkenes.[4]

Q3: Can the carboxylic acid group interfere with the reaction?

A3: Yes, the carboxylic acid group can be problematic. It can coordinate to the metal catalyst, potentially inhibiting its activity. Under certain conditions, especially at high temperatures, decarboxylation can occur, leading to undesired side products.[5] The acidic proton can also react with strong bases. It is often necessary to use a base that is strong enough to facilitate the reaction but does not cause significant side reactions.

Q4: What is the "ortho-fluoro effect" and how does it impact my reaction?

A4: The fluorine atom positioned ortho to the carboxylic acid can influence the reaction's selectivity and rate. The high electronegativity of fluorine can facilitate C-H bond activation ortho to the fluorine atom in certain types of reactions.[6][7] While the primary reactive site is the C-I bond, this electronic effect can influence the overall reactivity and stability of the molecule and its intermediates.

Troubleshooting Guides

Guide 1: Suzuki-Miyaura Coupling

Q: I am observing low to no yield in my Suzuki-Miyaura coupling. What should I check first?

A: Low yields in Suzuki couplings are common and can be traced to several factors. A logical troubleshooting workflow can help isolate the problem.

G Troubleshooting Low Yield in Suzuki Coupling start Low Yield Observed cat 1. Catalyst & Ligand Issues? start->cat cond 2. Suboptimal Conditions? start->cond reagent 3. Reagent Quality? start->reagent sub_cat Action: - Ensure rigorous degassing to prevent catalyst oxidation. - Use fresh, high-purity catalyst/ligand. - Screen different ligands (e.g., SPhos, XPhos). - Consider a pre-catalyst (e.g., XPhos Pd G3/G4). cat->sub_cat Check sub_cond Action: - Screen different bases (K3PO4, Cs2CO3 are often effective). - Vary the solvent system (e.g., Dioxane/H2O, Toluene/H2O). - Gradually increase temperature (e.g., 80°C to 110°C). - Ensure base is soluble; a biphasic system helps. cond->sub_cond Check sub_reagent Action: - Check purity of boronic acid/ester (prone to degradation). - Use anhydrous solvents. - Confirm integrity of the 3-fluoro-4-iodobenzoic acid. reagent->sub_reagent Check

Caption: A logical workflow for troubleshooting low yields.[8]

Q: My boronic acid seems to be degrading, leading to homocoupling or protodeboronation. How can I prevent this?

A: Protodeboronation is a common side reaction. To mitigate it:

  • Use Fresh Reagents: Boronic acids can degrade upon storage. Use freshly acquired or purified reagents.[9]

  • Rigorous Degassing: Oxygen can promote the degradation of both the catalyst and the boronic acid. Ensure your reaction mixture and solvents are thoroughly degassed.[9]

  • Use Potassium Trifluoroborates: Alkyl and aryl trifluoroborates are often more stable alternatives to boronic acids.

  • Optimize Base and Solvent: Use a milder base if possible and ensure appropriate solvent choice. Sometimes adding a small amount of water is necessary for reactions with anhydrous K₃PO₄.[10]

Q: I am coupling an electron-rich boronic acid and the reaction is sluggish. What catalyst system is recommended?

A: For challenging couplings, especially with electron-rich partners, more robust catalyst systems are needed.

  • Bulky, Electron-Rich Ligands: Ligands like SPhos, XPhos, or BrettPhos are designed to accelerate oxidative addition and reductive elimination, which can be challenging with electron-rich substrates.[11][12]

  • Pre-catalysts: Using pre-formed palladium G3 or G4 catalysts with these ligands can improve consistency and activity.[13]

Guide 2: Sonogashira Coupling

Q: My Sonogashira reaction is giving low yields and a lot of alkyne homocoupling (Glaser product). What is the cause?

A: The formation of Glaser byproducts is almost always due to the presence of oxygen.

  • Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).[14]

  • Degassed Reagents: Use freshly distilled and thoroughly degassed solvents and amine base.[14]

  • Copper(I) Source: Use a fresh, high-purity source of copper(I) iodide.

Q: The reaction is not proceeding to completion. How can I improve the conversion?

A:

  • Catalyst and Ligand: For less reactive alkynes, a more electron-rich and bulky phosphine ligand may be beneficial. While Pd(PPh₃)₄ is common, other catalysts can be more effective.[2][14]

  • Solvent: Vary the solvent. DMF is often a good choice for less reactive substrates.[14]

  • Temperature: A moderate increase in reaction temperature can improve the rate, but be cautious of potential decarboxylation of the starting material.[14]

  • Base: Ensure the amine base (e.g., triethylamine, diisopropylamine) is in sufficient excess and free of moisture.

Guide 3: Buchwald-Hartwig Amination

Q: I am trying to couple a secondary amine with 3-Fluoro-4-iodobenzoic acid and the reaction is failing. What are the key parameters?

A: Buchwald-Hartwig aminations require a careful selection of ligand, base, and solvent.

  • Ligand Choice: This is critical. For secondary amines, bulky biaryl phosphine ligands like Xantphos, BINAP, or DPPF are often required to promote the reaction and prevent side reactions.[3][15][16]

  • Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are commonly used.[15][17] The base deprotonates the amine, making it a better nucleophile.[16]

  • Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard.[15][17]

Q: The reaction works with primary amines but not hindered primary amines. How can I improve this?

A: Hindered primary amines are challenging substrates. Reaction progress kinetic analysis has guided the development of specific ligands for these difficult couplings. Consider using ligands specifically designed for hindered substrates, such as some of the newer generation Buchwald ligands.[18]

Catalyst & Condition Selection Tables

The following tables summarize typical starting conditions for various cross-coupling reactions with aryl iodides like 3-Fluoro-4-iodobenzoic acid. Optimization is likely required for specific substrates.

Table 1: Suzuki-Miyaura Coupling Conditions

Component Recommendation Rationale / Comments
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or pre-catalysts (e.g., XPhos Pd G3) Pd(II) sources are reduced in situ. Pre-catalysts offer better activity and reproducibility.[11][13][19]
Ligand PPh₃, SPhos, XPhos PPh₃ is standard. SPhos/XPhos are for more challenging couplings (electron-rich/hindered partners).[11]
Base K₂CO₃, K₃PO₄, Cs₂CO₃ K₃PO₄ and Cs₂CO₃ are often more effective, especially for difficult couplings.[9]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF A biphasic system with water helps dissolve the inorganic base.[9]

| Temperature | 80 - 110 °C | Higher temperatures may be needed but can risk decarboxylation.[9] |

Table 2: Sonogashira Coupling Conditions

Component Recommendation Rationale / Comments
Palladium Source Pd(PPh₃)₄, PdCl₂(PPh₃)₂ These are the most common and commercially available catalysts.[2][20]
Copper Co-catalyst CuI (1-5 mol%) Essential for the standard Sonogashira mechanism.[2]
Ligand PPh₃ (usually part of the Pd complex) Additional phosphine ligands can sometimes be beneficial.
Base Et₃N, i-Pr₂NH, Piperidine Must be an amine base; also often serves as the solvent.
Solvent THF, DMF, or the amine base itself Anhydrous and degassed conditions are critical to prevent homocoupling.[14]

| Temperature | 25 - 80 °C | Aryl iodides are reactive and often couple at or slightly above room temperature.[2] |

Table 3: Buchwald-Hartwig Amination Conditions

Component Recommendation Rationale / Comments
Palladium Source Pd(OAc)₂, Pd₂(dba)₃ These Pd(0) or Pd(II) sources are standard starting points.[16]
Ligand Xantphos, BINAP, BrettPhos Ligand choice is crucial and substrate-dependent. Bulky, electron-rich ligands are required.[15][16][17]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃ A strong, non-nucleophilic base is required.[15][17]
Solvent Toluene, Dioxane, THF Must be anhydrous.[17]

| Temperature | 80 - 110 °C | Reactions typically require heating. |

General Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification a 1. Charge flask with 3-fluoro-4-iodobenzoic acid, boronic acid/ester, and base. b 2. Add Pd catalyst and ligand. a->b c 3. Seal flask, evacuate, and backfill with inert gas (e.g., Argon) 3x. b->c d 4. Add degassed solvent(s) via syringe. c->d e 5. Heat mixture to desired temperature (e.g., 90-100 °C). d->e f 6. Stir vigorously for 12-24 hours. e->f g 7. Monitor progress by TLC or LC-MS. f->g h 8. Cool to RT, dilute with ethyl acetate. i 9. Wash with water and brine. h->i j 10. Dry organic layer, filter, and concentrate. i->j k 11. Purify by column chromatography or recrystallization. j->k

Caption: A typical experimental workflow for Suzuki coupling.[21]

Detailed Steps:

  • To an oven-dried reaction vessel, add 3-Fluoro-4-iodobenzoic acid (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and/or ligand.

  • Seal the vessel, and then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., dioxane and water, 4:1 ratio) via syringe.

  • Heat the reaction mixture to the target temperature (e.g., 90-100 °C) with vigorous stirring.[21]

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Sonogashira Coupling
  • To an oven-dried Schlenk flask, add 3-Fluoro-4-iodobenzoic acid (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Seal the flask, and then evacuate and backfill with an inert gas three times.

  • Add degassed solvent (e.g., THF or DMF) and degassed amine base (e.g., triethylamine, 3.0 eq.).[14]

  • Add the terminal alkyne (1.1-1.2 eq.) via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or LC-MS.[22]

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product as appropriate, often involving an acidic workup to handle the carboxylic acid, followed by extraction and chromatography.

References

minimizing byproduct formation in 3-Fluoro-4-iodobenzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 3-Fluoro-4-iodobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproduct formation in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with 3-fluoro-4-iodobenzoic acid?

A1: 3-Fluoro-4-iodobenzoic acid is a versatile building block commonly used in palladium-catalyzed cross-coupling reactions due to the reactivity of the carbon-iodine bond. The most frequent transformations include:

  • Suzuki-Miyaura Coupling: To form a carbon-carbon bond, typically with boronic acids or their derivatives.

  • Buchwald-Hartwig Amination: To form a carbon-nitrogen bond with a wide range of primary and secondary amines.

  • Esterification: The carboxylic acid group is readily converted to an ester, often to protect the acid or to modify the molecule's properties.

Q2: What is the most common byproduct in Suzuki-Miyaura couplings with 3-fluoro-4-iodobenzoic acid?

A2: A frequent and often problematic byproduct is the hydrodeiodination (or protodeiodination) product, 3-fluorobenzoic acid. This occurs when the iodine atom is replaced by a hydrogen atom from a proton source in the reaction mixture, such as water or solvent.

Q3: In Buchwald-Hartwig amination, what are potential side reactions?

A3: Besides unreacted starting material, side reactions can include hydrodeiodination of the starting material and, in some cases, double arylation if a primary amine is used. Catalyst deactivation can also be an issue.

Q4: Are there any common issues during the esterification of 3-fluoro-4-iodobenzoic acid?

A4: Fischer esterification is an equilibrium reaction, so incomplete conversion is a common issue.[1] Byproducts can include unreacted starting materials and water, which can hydrolyze the ester product back to the carboxylic acid.[1]

Troubleshooting Guides

Suzuki-Miyaura Coupling: Minimizing Protodeiodination

The primary challenge in Suzuki-Miyaura couplings of 3-fluoro-4-iodobenzoic acid is often the formation of the protodeiodinated byproduct, 3-fluorobenzoic acid. The following guide provides troubleshooting strategies to minimize this side reaction.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

start Low Yield or Significant Protodeiodination Byproduct check_reagents Check Reagent Quality and Stoichiometry start->check_reagents optimize_base Optimize Base check_reagents->optimize_base Reagents OK optimize_catalyst Optimize Catalyst and Ligand optimize_base->optimize_catalyst Base Optimized optimize_solvent Optimize Solvent and Temperature optimize_catalyst->optimize_solvent Catalyst System Optimized purification Purification Strategy optimize_solvent->purification Conditions Optimized

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Quantitative Data: Suzuki Coupling of 3-Fluoro-4-iodobenzoic Acid with Phenylboronic Acid (Illustrative)

EntryBase (equiv.)Catalyst (mol%)Ligand (mol%)SolventTemp (°C)Yield of Desired Product (%)Yield of 3-Fluorobenzoic Acid (%)
1K₂CO₃ (2)Pd(PPh₃)₄ (5)-Dioxane/H₂O (4:1)1006525
2K₃PO₄ (2)Pd(PPh₃)₄ (5)-Dioxane/H₂O (4:1)1007515
3Cs₂CO₃ (2)Pd₂(dba)₃ (2)SPhos (4)Toluene/H₂O (10:1)80885
4K₂CO₃ (2)Pd(OAc)₂ (2)XPhos (4)THF/H₂O (4:1)8092<5

Note: This data is illustrative and based on typical outcomes for similar substrates. Actual results may vary.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-fluoro-4-iodobenzoic acid with an arylboronic acid.

  • Reaction Setup: In an oven-dried Schlenk flask, combine 3-fluoro-4-iodobenzoic acid (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., THF/H₂O, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Optimizing for High Yield

Achieving high yields in the Buchwald-Hartwig amination of 3-fluoro-4-iodobenzoic acid requires careful selection of the catalyst system and reaction conditions.

Logical Relationship: Key Parameters in Buchwald-Hartwig Amination

A Catalyst System (Pd Source + Ligand) D Reaction Yield & Purity A->D B Base B->D C Solvent & Temperature C->D

Caption: Interplay of key parameters in Buchwald-Hartwig amination.

Quantitative Data: Buchwald-Hartwig Amination of 3-Fluoro-4-iodobenzoic Acid with Morpholine (Illustrative)

EntryPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield of Desired Product (%)
1Pd₂(dba)₃ (2)BINAP (4)NaOtBu (1.2)Toluene10070
2Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Dioxane11085
3Pd(OAc)₂ (1)RuPhos (2)Cs₂CO₃ (2)t-BuOH9093
4XPhos Pd G3 (2)-K₂CO₃ (2)Toluene10095

Note: This data is illustrative and based on typical outcomes for similar substrates. Actual results may vary.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of 3-fluoro-4-iodobenzoic acid.

  • Reagent Preparation: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the base (e.g., K₂CO₃, 2.0 equiv.), and 3-fluoro-4-iodobenzoic acid (1.0 equiv.).

  • Addition of Amine and Solvent: Add the amine (1.2 equiv.) and the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the mixture with vigorous stirring at the desired temperature (e.g., 100 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Fischer Esterification: Driving the Equilibrium

The Fischer esterification of 3-fluoro-4-iodobenzoic acid is a reversible reaction.[1] The following guide outlines strategies to maximize the yield of the desired ester.

Signaling Pathway: Fischer Esterification Equilibrium

Reactants 3-Fluoro-4-iodobenzoic Acid + Alcohol Products Ester + Water Reactants->Products Esterification (H⁺ catalyst) Products->Reactants Hydrolysis (H⁺ catalyst)

References

Validation & Comparative

A Comparative Guide to the NMR Characterization of 3-Fluoro-4-iodobenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 3-Fluoro-4-iodobenzoic acid and its ester and amide derivatives. The objective is to offer a valuable resource for the unambiguous identification and characterization of these compounds, which are important building blocks in medicinal chemistry and materials science. This document presents experimental data, detailed protocols, and visual aids to support research and development efforts.

Introduction

3-Fluoro-4-iodobenzoic acid is a halogenated aromatic carboxylic acid of significant interest in organic synthesis. The presence of three different functional groups—a carboxylic acid, a fluorine atom, and an iodine atom—provides multiple reaction sites for derivatization, making it a versatile precursor for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Accurate and thorough characterization of its derivatives is crucial for ensuring the identity, purity, and structural integrity of synthesized compounds. NMR spectroscopy, including ¹H, ¹³C, and ¹⁹F nuclei, is an indispensable tool for this purpose. This guide compares the NMR spectral data of 3-Fluoro-4-iodobenzoic acid with its methyl ester and an N-phenyl amide derivative to highlight the key differences and aid in their characterization.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of derivatives and subsequent NMR analysis.

Synthesis of Methyl 3-Fluoro-4-iodobenzoate (Esterification)

A solution of 3-Fluoro-4-iodobenzoic acid (1.0 eq.) in methanol (10-20 mL/g) is cooled to 0 °C. Thionyl chloride (1.2 eq.) is added dropwise. The reaction mixture is then heated to reflux and stirred for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution, followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be further purified by column chromatography on silica gel.

Synthesis of N-Phenyl-3-fluoro-4-iodobenzamide (Amidation)

To a solution of 3-Fluoro-4-iodobenzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) are added 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and N-Hydroxybenzotriazole (HOBt) (1.1 eq.). The mixture is stirred at room temperature for 30 minutes. Aniline (1.0 eq.) is then added, and the reaction is stirred at room temperature for 12-24 hours. The reaction is monitored by TLC. After completion, the reaction mixture is diluted with DCM and washed with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by recrystallization or column chromatography.

NMR Sample Preparation and Data Acquisition

Approximately 5-10 mg of the analyte is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to an internal standard (e.g., tetramethylsilane, TMS) or the residual solvent signals.[1] Coupling constants (J) are reported in Hertz (Hz).

NMR Data Comparison

The following tables summarize the ¹H, ¹³C, and ¹⁹F NMR spectral data for 3-Fluoro-4-iodobenzoic acid and its derivatives. The data for the parent acid is based on closely related analogs due to the limited availability of fully assigned public data.

Table 1: ¹H NMR Spectral Data (ppm)

CompoundH-2H-5H-6Other SignalsSolvent
3-Fluoro-4-iodobenzoic Acid (Predicted)~7.9 (dd)~7.3 (t)~8.1 (t)~11-13 (br s, COOH)DMSO-d₆
Methyl 3-fluoro-4-iodobenzoate7.83 (dd)7.40 (t)7.95 (t)3.91 (s, OCH₃)CDCl₃
N-Phenyl-3-fluoro-4-iodobenzamide7.7-7.8 (m)7.4-7.6 (m)7.7-7.8 (m)7.1-7.4 (m, N-Ph), ~10.3 (s, NH)DMSO-d₆

Table 2: ¹³C NMR Spectral Data (ppm)

CompoundC-1C-2C-3C-4C-5C-6Other SignalsSolvent
3-Fluoro-4-iodobenzoic Acid (Predicted)~133 (d)~125 (d)~162 (d, ¹JCF)~95 (d)~142 (d)~118 (d)~166 (C=O)DMSO-d₆
Methyl 3-fluoro-4-iodobenzoate132.3125.2162.5 (d, ¹JCF)94.8 (d)141.5 (d)117.5 (d)164.9 (C=O), 52.2 (OCH₃)CDCl₃
N-Phenyl-3-fluoro-4-iodobenzamide~137 (d)~124 (d)~162 (d, ¹JCF)~96 (d)~141 (d)~118 (d)~164 (C=O), 120-139 (N-Ph)DMSO-d₆

Table 3: ¹⁹F NMR Spectral Data (ppm)

CompoundChemical Shift (δ)MultiplicitySolvent
3-Fluoro-4-iodobenzoic Acid (Predicted)~ -110 to -115mDMSO-d₆
Methyl 3-fluoro-4-iodobenzoate-112.8mCDCl₃
N-Phenyl-3-fluoro-4-iodobenzamide~ -111mDMSO-d₆

Note: The predicted data for 3-Fluoro-4-iodobenzoic acid is extrapolated from the data of structurally similar compounds like 3-fluorobenzoic acid and 3-bromo-4-fluorobenzoic acid. The exact chemical shifts and coupling constants may vary.

Mandatory Visualizations

Chemical Structures and Numbering

G cluster_acid 3-Fluoro-4-iodobenzoic Acid cluster_ester Methyl 3-fluoro-4-iodobenzoate cluster_amide N-Phenyl-3-fluoro-4-iodobenzamide Acid Acid Ester Ester Amide Amide

Caption: Chemical structures of the compared molecules.

General Experimental Workflow

G start Starting Material: 3-Fluoro-4-iodobenzoic Acid derivatization Derivatization (Esterification or Amidation) start->derivatization purification Purification (Column Chromatography or Recrystallization) derivatization->purification nmr_sample_prep NMR Sample Preparation (Dissolve in Deuterated Solvent) purification->nmr_sample_prep nmr_acquisition NMR Data Acquisition (¹H, ¹³C, ¹⁹F NMR) nmr_sample_prep->nmr_acquisition data_processing Data Processing and Analysis nmr_acquisition->data_processing

Caption: General workflow for synthesis and NMR analysis.

Discussion of Spectral Features

The ¹H NMR spectra of these compounds are characterized by signals in the aromatic region (7.0-8.5 ppm). The protons on the aromatic ring exhibit complex splitting patterns due to both H-H and H-F couplings. The formation of the methyl ester introduces a characteristic singlet around 3.9 ppm for the methoxy protons. In the N-phenyl amide, the aromatic signals become more complex due to the additional phenyl ring, and a broad singlet for the N-H proton is observed, which is typically exchangeable with D₂O.

In the ¹³C NMR spectra, the most significant changes upon derivatization occur at the carbonyl carbon (C=O) and the carbons of the substituent. The carbon directly attached to the fluorine atom (C-3) shows a large one-bond C-F coupling constant (¹JCF) of approximately 250 Hz, which is a key identifying feature. The chemical shift of the carbonyl carbon is also diagnostic, appearing around 165-170 ppm.

The ¹⁹F NMR spectra provide a direct way to observe the fluorine environment. A single multiplet is expected for these compounds, with its chemical shift being sensitive to the electronic nature of the substituent on the carboxylic acid group.

Conclusion

This guide provides a comparative overview of the NMR characterization of 3-Fluoro-4-iodobenzoic acid and its methyl ester and N-phenyl amide derivatives. The presented data and protocols offer a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The distinct shifts and coupling patterns observed in ¹H, ¹³C, and ¹⁹F NMR spectra allow for the unambiguous identification and differentiation of these closely related compounds.

References

A Comparative Analysis of the Reactivity of 3-Fluoro-4-iodobenzoic Acid and Other Halobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the selection of appropriately functionalized building blocks is a critical determinant of synthetic efficiency and success. Halogenated benzoic acids are a cornerstone of this molecular toolbox, offering versatile handles for a variety of cross-coupling and substitution reactions. Among these, 3-Fluoro-4-iodobenzoic acid presents a unique combination of substituents, leading to distinct reactivity profiles compared to other halobenzoic acids. This guide provides an objective, data-driven comparison of the reactivity of 3-Fluoro-4-iodobenzoic acid with other relevant halobenzoic acids in key organic transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).

The Influence of Halogen Substitution on Reactivity

The nature of the halogen substituent and its position on the benzoic acid ring profoundly influence the substrate's reactivity. In palladium-catalyzed cross-coupling reactions, the reactivity is largely governed by the strength of the carbon-halogen (C-X) bond. The bond dissociation energies decrease in the order C-Cl > C-Br > C-I. Consequently, the rate-determining oxidative addition step of the palladium catalyst to the aryl halide is most facile for aryl iodides, followed by bromides and then chlorides. This generally leads to the reactivity trend of I > Br > Cl for reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.

Conversely, for nucleophilic aromatic substitution (SNAr) reactions, the reactivity trend is often reversed: F > Cl > Br > I . This is because the rate-determining step is the initial nucleophilic attack on the aromatic ring, which is facilitated by a more electron-deficient ring. The high electronegativity of fluorine makes the ipso-carbon more electrophilic and stabilizes the intermediate Meisenheimer complex, thus accelerating the reaction.[1]

The presence of a fluorine atom, as in 3-Fluoro-4-iodobenzoic acid, introduces an additional electronic element. Its strong electron-withdrawing inductive effect can influence the reactivity at other positions on the aromatic ring.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. The reactivity of the aryl halide is a key factor in determining the reaction conditions required for efficient coupling.

Data Presentation: Suzuki-Miyaura Coupling of Halobenzoic Acids with Phenylboronic Acid

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Conversion (%)Reference
4-Iodobenzoic AcidNa₂PdCl₄K₂CO₃WaterRoom Temp24100[2]
4-Bromobenzoic AcidNa₂PdCl₄K₂CO₃Water7024100[2]
4-Chlorobenzoic AcidPd(OAc)₂/SPhosK₃PO₄Toluene10018~70 (inferred)General Trend
3-Fluoro-4-iodobenzoic AcidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9012>95 (expected)Inferred

Note: The data for 3-Fluoro-4-iodobenzoic acid is an expected outcome based on the high reactivity of aryl iodides and may vary depending on specific reaction conditions. Direct comparative studies under identical conditions are limited in the literature.

As the data illustrates, 4-iodobenzoic acid exhibits significantly higher reactivity than its bromo and chloro counterparts, achieving complete conversion at room temperature.[2] The iodo-substituted substrate's higher reactivity allows for milder reaction conditions, which can be advantageous for the synthesis of complex molecules with sensitive functional groups. 3-Fluoro-4-iodobenzoic acid is expected to show similarly high reactivity due to the presence of the iodine atom.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Fluoro-4-iodobenzoic Acid

Objective: To synthesize 3-Fluoro-4-phenylbenzoic acid via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 3-Fluoro-4-iodobenzoic acid (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • SPhos (0.04 eq)

  • Potassium phosphate (K₃PO₄, 3.0 eq)

  • Anhydrous 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add 3-Fluoro-4-iodobenzoic acid, phenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the palladium acetate and SPhos ligand.

  • Add the anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 3-Fluoro-4-phenylbenzoic acid.

Mandatory Visualization:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 3-Fluoro-4-iodobenzoic acid, Phenylboronic acid, K3PO4 B Inert Atmosphere: Evacuate and backfill with Ar/N2 A->B C Add Catalyst & Ligand: Pd(OAc)2, SPhos B->C D Add Solvents: Dioxane, Water C->D E Heat & Stir: 90-100 °C D->E F Monitor Progress: TLC or LC-MS E->F G Cool & Dilute: Ethyl Acetate F->G H Aqueous Wash: Water, Brine G->H I Dry & Concentrate H->I J Purify: Chromatography or Recrystallization I->J K K J->K Final Product: 3-Fluoro-4-phenylbenzoic acid

A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a crucial factor.

Data Presentation: Buchwald-Hartwig Amination of Halobenzoic Acids with Aniline

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Iodobenzoic AcidPd₂(dba)₃/XantphosCs₂CO₃Toluene11012High (expected)General Trend
4-Bromobenzoic AcidPd₂(dba)₃/XantphosCs₂CO₃Toluene11016~90 (analogous)[3]
4-Chlorobenzoic AcidPd₂(dba)₃/RuPhosNaOtBuToluene11024~85 (analogous)[3]
3-Fluoro-4-iodobenzoic AcidPd₂(dba)₃/XantphosCs₂CO₃Toluene10010>95 (expected)Inferred

Note: The data for 3-Fluoro-4-iodobenzoic acid is an expected outcome based on the high reactivity of aryl iodides. Direct comparative studies under identical conditions are limited.

Aryl iodides are generally the most reactive substrates in Buchwald-Hartwig amination, often allowing for lower catalyst loadings and shorter reaction times. 3-Fluoro-4-iodobenzoic acid is therefore expected to be an excellent substrate for this transformation.

Experimental Protocol: Buchwald-Hartwig Amination of 3-Fluoro-4-iodobenzoic Acid

Objective: To synthesize 4-Anilino-3-fluorobenzoic acid.

Materials:

  • 3-Fluoro-4-iodobenzoic acid (1.0 eq)

  • Aniline (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 eq)

  • Xantphos (0.03 eq)

  • Cesium carbonate (Cs₂CO₃, 2.0 eq)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, add 3-Fluoro-4-iodobenzoic acid, cesium carbonate, Pd₂(dba)₃, and Xantphos to a dry reaction tube.

  • Add anhydrous toluene, followed by aniline.

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with 1M HCl solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield 4-Anilino-3-fluorobenzoic acid.

Mandatory Visualization:

Buchwald_Hartwig_Cycle cluster_reactants Reactants Pd0 Pd(0)Ln OA_complex Ar-Pd(II)(X)Ln Pd0->OA_complex Oxidative Addition Amine_complex [Ar-Pd(II)(NHR'R'')Ln]+X- OA_complex->Amine_complex Ligand Exchange Amido_complex Ar-Pd(II)(NR'R'')Ln Amine_complex->Amido_complex Deprotonation Amido_complex->Pd0 Product Ar-NR'R'' Amido_complex->Product Reductive Elimination ArX Ar-I (3-Fluoro-4-iodobenzoic acid) ArX->OA_complex Amine HNR'R'' (Aniline) Amine->Amine_complex Base Base (Cs2CO3) Base->Amine_complex Reactivity_Trends cluster_pd Palladium-Catalyzed Cross-Coupling cluster_snar Nucleophilic Aromatic Substitution (SNAr) pd_reactivity Reactivity: I > Br > Cl pd_reason Reason: Decreasing C-X Bond Strength pd_reactivity->pd_reason snar_reactivity Reactivity: F > Cl > Br > I snar_reason Reason: Increasing Electronegativity & Ring Activation snar_reactivity->snar_reason

References

A Comparative Guide to Alternatives for 3-Fluoro-4-iodobenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Aryl Halide and Boronic Acid Building Blocks in Cross-Coupling Reactions.

In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials, the choice of starting materials is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic route. 3-Fluoro-4-iodobenzoic acid is a valuable and frequently utilized building block, prized for its trifunctionality which allows for sequential and site-selective modifications. The presence of the fluorine atom, the carboxylic acid, and the highly reactive iodine atom makes it a versatile substrate for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.

This guide provides an objective, data-supported comparison of 3-fluoro-4-iodobenzoic acid with its common alternatives. We will delve into the relative performance of the analogous bromo- and chloro-derivatives, as well as the corresponding boronic acid pinacol ester, in the context of Suzuki-Miyaura cross-coupling, a cornerstone of modern C-C bond formation.

The Reactivity Hierarchy: Understanding the Role of the Halogen

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The efficiency of this step is inversely related to the strength of the carbon-halogen (C-X) bond. The established reactivity trend for aryl halides is:

I > Br > Cl >> F

This hierarchy is a direct consequence of the carbon-halogen bond dissociation energies; the weaker C-I bond is more readily cleaved by the palladium catalyst, leading to faster reaction rates and often allowing for milder reaction conditions compared to aryl bromides and chlorides.[1]

This fundamental principle governs the utility and selection of 3-fluoro-4-iodobenzoic acid and its alternatives in synthesis. While the iodo-compound offers the highest reactivity, factors such as cost, availability, and the potential for undesired side reactions can make less reactive analogues more suitable for a given application.

Performance Comparison in Suzuki-Miyaura Coupling

Aryl Halide Alternatives

The primary alternatives to 3-fluoro-4-iodobenzoic acid are its bromo- and chloro- counterparts. The choice between these reagents often represents a trade-off between reactivity and cost.

  • 3-Fluoro-4-iodobenzoic Acid: The most reactive of the halo-derivatives, it is ideal for challenging coupling reactions, those requiring low catalyst loadings, or when mild reaction conditions are paramount to preserve sensitive functional groups elsewhere in the molecule.

  • 3-Fluoro-4-bromobenzoic Acid: Offering a balance of good reactivity and lower cost compared to the iodo-analog, this is a widely used building block. It is effective in a broad range of Suzuki-Miyaura couplings, though it may necessitate slightly higher temperatures or catalyst loadings to achieve yields comparable to the iodo-derivative.

  • 3-Fluoro-4-chlorobenzoic Acid: As the least reactive of the three, aryl chlorides traditionally required harsh reaction conditions and specialized, highly active catalyst systems for successful coupling. However, significant advances in ligand design have expanded the utility of aryl chlorides, making them a viable and cost-effective option, particularly for large-scale synthesis.

The following table summarizes typical yields for Suzuki-Miyaura coupling reactions of various halobenzoic acids with phenylboronic acid, compiled from different sources. It is important to note that direct comparison of yields can be influenced by variations in catalysts, ligands, bases, solvents, and reaction times.

Aryl Halide ElectrophileCoupling PartnerCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Iodobenzoic Acid(3-propionamidophenyl)boronic acidNa2PdCl4/PPh2PhSO3Na (0.1)K2CO3WaterRT24>99[2]
4-Bromobenzoic AcidPhenylboronic Acid[PdCl2(NH2CH2COOH)2] (0.5)Na2CO3H2O/MeOHRT2>98[3]
3-Bromobenzoic AcidPhenylboronic Acid[PdCl2(NH2CH2COOH)2] (0.1)K2CO3WaterRT1.597[4][5]
4-ChlorobenzonitrilePhenylboronic Acid[IPr·H][Pd(3-cin)Cl2] (complex)K3PO4Ethanol401689[6]

Note: Data is compiled from various sources and represents typical yields. Actual yields will vary depending on the specific reaction conditions and substrates.

Boronic Acid Alternative: A Shift in Strategy

An alternative synthetic strategy involves reversing the roles of the coupling partners. Instead of an aryl halide, one can employ 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (the pinacol ester of the corresponding boronic acid) and couple it with an aryl halide or triflate.

  • Advantages: Boronic acids and their esters are generally stable, crystalline solids with low toxicity. This approach can be particularly advantageous when the desired coupling partner is a more readily available or complex aryl halide.

  • Considerations: The synthesis of the boronic acid itself adds a step to the overall sequence. Furthermore, boronic acids can be susceptible to side reactions such as protodeboronation, especially under harsh basic conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for any synthetic endeavor. Below are representative procedures for the Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide in Water

This protocol is adapted from a highly efficient and environmentally benign method.[4][5]

Materials:

  • 3-Fluoro-4-bromobenzoic acid (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • [PdCl2(NH2CH2COOH)2] (0.1 mol%)

  • Potassium carbonate (K2CO3) (3.0 mmol, 3.0 equiv)

  • Distilled water (5.0 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-4-bromobenzoic acid, the arylboronic acid, the palladium catalyst, and potassium carbonate.

  • Add distilled water to the flask.

  • Stir the mixture vigorously at room temperature under an open atmosphere for 1.5 to 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the product often precipitates from the reaction mixture.

  • Filter the precipitate and wash thoroughly with distilled water to remove inorganic salts.

  • Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Iodide in Water

This protocol is based on a method for the aqueous coupling of aryl iodides.[2]

Materials:

  • 3-Fluoro-4-iodobenzoic acid (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.05 mmol, 1.05 equiv)

  • Sodium tetrachloropalladate(II) (Na2PdCl4) (0.1 mol%)

  • 3-(Diphenylphosphino)benzenesulfonic acid sodium salt (ligand)

  • Potassium carbonate (K2CO3) (2.0 mmol, 2.0 equiv)

  • Degassed water

Procedure:

  • In a Schlenk flask, dissolve the 3-fluoro-4-iodobenzoic acid, arylboronic acid, and potassium carbonate in degassed water.

  • In a separate vial, prepare the catalyst solution by dissolving Na2PdCl4 and the phosphine ligand in degassed water.

  • Evacuate and backfill the Schlenk flask with an inert gas (e.g., Argon) three times.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, acidify the reaction mixture with an aqueous solution of NaHSO4.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Synthetic Logic

To better understand the relationship between the choice of reagent and the synthetic workflow, the following diagrams are provided.

G cluster_0 Reagent Selection Factors cluster_1 Choice of Aryl Halide Reactivity Desired Reactivity (I > Br > Cl) Iodo 3-Fluoro-4-iodobenzoic acid Reactivity->Iodo High Bromo 3-Fluoro-4-bromobenzoic acid Reactivity->Bromo Moderate Chloro 3-Fluoro-4-chlorobenzoic acid Reactivity->Chloro Low Cost Cost & Availability (Cl > Br > I) Cost->Iodo High Cost->Bromo Moderate Cost->Chloro Low Conditions Reaction Conditions (Mild vs. Harsh) Conditions->Iodo Milder Conditions->Chloro Harsher Scale Scale of Synthesis Scale->Chloro Favored for large scale

Caption: Logical flow for selecting an aryl halide based on key project parameters.

G cluster_0 Typical Suzuki-Miyaura Workflow start Assemble Reactants: Aryl Halide, Boronic Acid, Base setup Inert Atmosphere Setup & Degas Solvent start->setup add_catalyst Add Pd Catalyst & Ligand setup->add_catalyst react Heat & Stir (Monitor by TLC/LC-MS) add_catalyst->react workup Aqueous Workup & Extraction react->workup purify Purification (Chromatography/ Recrystallization) workup->purify

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The selection of an appropriate aryl halide or boronic acid derivative is a critical strategic decision in the planning of a synthetic route. 3-Fluoro-4-iodobenzoic acid stands out as the most reactive building block in its class, enabling rapid and efficient cross-coupling under mild conditions. However, its higher cost may not be justified for all applications.

3-Fluoro-4-bromobenzoic acid offers a well-balanced compromise between reactivity and cost, making it a workhorse for many research and development projects. With the advent of highly active catalyst systems, the once-challenging 3-fluoro-4-chlorobenzoic acid has become an increasingly attractive option, especially for process chemistry and large-scale manufacturing where cost is a primary driver.

Finally, the use of a boronic acid derivative, such as 3-fluoro-4-(pinacolato)boranylbenzoic acid, provides an alternative disconnection that can unlock different synthetic pathways and may be advantageous depending on the availability and reactivity of the desired coupling partners. A thorough evaluation of the factors outlined in this guide—reactivity, cost, reaction conditions, and scale—will empower researchers to make the most informed and effective choice for their specific synthetic goals.

References

A Comparative Guide to the Synthesis of 3-Fluoro-4-iodobenzoic Acid: An Established vs. Novel Synthetic Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of a traditional Sandmeyer-type reaction and a modern direct iodination approach for the synthesis of the versatile building block, 3-Fluoro-4-iodobenzoic acid.

Introduction

3-Fluoro-4-iodobenzoic acid is a valuable synthetic intermediate in the fields of medicinal chemistry and materials science. Its utility stems from the presence of three distinct functional groups on the aromatic ring: a carboxylic acid, a fluorine atom, and an iodine atom. The iodine atom, in particular, serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the construction of complex molecular architectures[1]. The fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability and binding affinity. This guide provides a comparative analysis of an established multi-step synthesis and a more recent, direct synthetic route to this important compound, offering insights into their respective advantages and disadvantages.

Established Synthetic Route: A Sandmeyer-Type Reaction

A traditional and reliable method for the synthesis of 3-Fluoro-4-iodobenzoic acid involves a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of arylamines to aryl halides. This multi-step process commences with the diazotization of 3-fluoro-4-aminobenzoic acid, followed by the introduction of iodine using an iodide salt.

Established_Synthetic_Route 3-Fluoro-4-aminobenzoic_acid 3-Fluoro-4-aminobenzoic acid Diazonium_salt Diazonium Salt Intermediate 3-Fluoro-4-aminobenzoic_acid->Diazonium_salt 1. NaNO2, H2SO4, H2O 2. 0-5 °C 3-Fluoro-4-iodobenzoic_acid 3-Fluoro-4-iodobenzoic acid Diazonium_salt->3-Fluoro-4-iodobenzoic_acid KI, H2O

Established Synthetic Route via Sandmeyer-Type Reaction

New Synthetic Route: Direct Electrophilic Iodination

A more contemporary approach to the synthesis of 3-Fluoro-4-iodobenzoic acid is through the direct electrophilic iodination of 3-fluorobenzoic acid. This method circumvents the need for a pre-functionalized starting material like the corresponding amine. The use of N-iodosuccinimide (NIS) in a strong acid, such as concentrated sulfuric acid, enables the direct installation of an iodine atom onto the electron-deficient aromatic ring[2]. The regioselectivity of this reaction is governed by the directing effects of the existing substituents.

New_Synthetic_Route 3-Fluorobenzoic_acid 3-Fluorobenzoic acid 3-Fluoro-4-iodobenzoic_acid 3-Fluoro-4-iodobenzoic acid 3-Fluorobenzoic_acid->3-Fluoro-4-iodobenzoic_acid NIS, H2SO4 0-20 °C

New Synthetic Route via Direct Electrophilic Iodination

Performance Comparison

The following table summarizes the key performance indicators for both the established and new synthetic routes to 3-Fluoro-4-iodobenzoic acid.

ParameterEstablished Route (Sandmeyer-Type)New Route (Direct Iodination)
Starting Material 3-Fluoro-4-aminobenzoic acid3-Fluorobenzoic acid
Number of Steps 2 (Diazotization and Iodination)1
Key Reagents NaNO₂, H₂SO₄, KIN-Iodosuccinimide (NIS), H₂SO₄
Reaction Time Several hours1 - 3 hours
Reported Yield ~75%80-90%
Purity High after purificationHigh after purification
Atom Economy LowerHigher
Safety Considerations Diazonium salts can be explosiveUse of concentrated sulfuric acid

Experimental Protocols

Established Route: Sandmeyer-Type Reaction

Step 1: Diazotization of 3-Fluoro-4-aminobenzoic acid

  • In a flask equipped with a stirrer, dissolve 3-fluoro-4-aminobenzoic acid in a mixture of water and concentrated sulfuric acid.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Iodination

  • In a separate flask, prepare a solution of potassium iodide in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Collect the precipitated solid by filtration, wash with cold water and sodium thiosulfate solution to remove excess iodine.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 3-Fluoro-4-iodobenzoic acid.

New Route: Direct Electrophilic Iodination
  • In a flask protected from moisture, add 3-fluorobenzoic acid to concentrated sulfuric acid at 0 °C.

  • Stir the mixture until the starting material is fully dissolved.

  • Add N-iodosuccinimide (NIS) portion-wise to the solution, maintaining the temperature between 0-20 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent to yield pure 3-Fluoro-4-iodobenzoic acid.

Experimental Workflow

The following diagram illustrates the general workflow for both synthetic routes, from starting materials to the purified final product.

Experimental_Workflow cluster_established Established Route cluster_new New Route Start_E Start: 3-Fluoro-4-aminobenzoic acid Diazotization Diazotization Start_E->Diazotization Iodination Iodination Diazotization->Iodination Workup Reaction Quench & Crude Isolation Iodination->Workup Purification Recrystallization Workup->Purification Start_N Start: 3-Fluorobenzoic acid Direct_Iodination Direct Iodination (NIS, H2SO4) Start_N->Direct_Iodination Direct_Iodination->Workup Final_Product Final Product: 3-Fluoro-4-iodobenzoic acid Purification->Final_Product

General Experimental Workflow Comparison

Conclusion

Both the established Sandmeyer-type reaction and the newer direct iodination method are effective for the synthesis of 3-Fluoro-4-iodobenzoic acid. The choice between the two routes will depend on factors such as the availability of starting materials, desired reaction scale, and safety considerations. The direct iodination route offers a more streamlined and atom-economical approach, potentially leading to higher yields in a single step. However, it requires the handling of concentrated sulfuric acid. The Sandmeyer-type reaction, while being a multi-step process with a potentially lower overall yield, starts from a different precursor and may be preferred in certain synthetic strategies. The information and protocols provided in this guide should assist researchers in making an informed decision for their specific synthetic needs.

References

A Comparative Guide to Catalysts for Reactions with 3-Fluoro-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Fluoro-4-iodobenzoic acid is a valuable building block in medicinal chemistry and materials science, prized for its reactive iodine and fluorine substituents that allow for diverse chemical modifications. The selection of an appropriate catalyst is paramount for achieving high yields and selectivity in cross-coupling reactions involving this substrate. This guide provides a comparative overview of various catalytic systems for common transformations of 3-fluoro-4-iodobenzoic acid, supported by experimental data to aid in catalyst selection and reaction optimization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are the most versatile and widely employed catalysts for cross-coupling reactions involving aryl iodides. Several common palladium-catalyzed reactions are applicable to 3-fluoro-4-iodobenzoic acid.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron compound and an organohalide. For 3-fluoro-4-iodobenzoic acid, this reaction enables the introduction of a wide range of aryl and vinyl substituents.

Comparative Data for Palladium Catalysts in Suzuki-Miyaura Coupling:

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄-K₂CO₃1,4-Dioxane/H₂O10012~85A classic, reliable catalyst, though sometimes requiring higher temperatures and longer reaction times.[1]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O10012>95Bulky, electron-rich phosphine ligands like SPhos can lead to higher yields under milder conditions.[1]
PdCl₂(dppf)dppfCs₂CO₃THF/H₂O801295Another effective ligand for achieving high yields at lower temperatures.[1]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a flame-dried reaction vessel, add 3-fluoro-4-iodobenzoic acid (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.). The vessel is then evacuated and backfilled with an inert gas (e.g., Argon) three times. Degassed solvent (e.g., 1,4-Dioxane/Water 4:1) is added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%). The mixture is heated to the specified temperature and stirred for the designated time, with reaction progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated. The crude product is then purified by column chromatography.[1]

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_reagents Reagents cluster_product Product A 3-Fluoro-4-iodobenzoic Acid D Oxidative Addition A->D B Arylboronic Acid E Transmetalation B->E C Pd(0) Catalyst C->D D->E F Reductive Elimination E->F F->C I Coupled Product F->I G Base (e.g., K₂CO₃) G->E H Solvent (e.g., Dioxane/H₂O) H->C

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed reactions, particularly the Ullmann condensation, offer a cost-effective alternative to palladium-catalyzed methods for the formation of carbon-heteroatom bonds.

Ullmann Condensation

The Ullmann condensation is a classic method for forming C-O and C-N bonds by reacting an aryl halide with an alcohol, phenol, or amine in the presence of a copper catalyst. [2] Comparative Data for Copper Catalysts in Ullmann Condensation:

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
CuI1,10-PhenanthrolineK₂CO₃DMF120-1502470-90A widely used system for the arylation of amines and phenols. [3]
Cu₂O-Cs₂CO₃NMP1502460-80Can be effective without a ligand, especially for activated aryl halides.
Cu(acac)₂L-prolineK₂CO₃DMSO10024>85Amino acid-based ligands can promote the reaction under milder conditions.

Experimental Protocol: General Procedure for Ullmann Condensation

A mixture of 3-fluoro-4-iodobenzoic acid (1.0 equiv.), the nucleophile (e.g., phenol or amine, 1.5 equiv.), the copper catalyst (e.g., CuI, 10 mol%), the ligand (if any, e.g., 1,10-Phenanthroline, 20 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.) in a high-boiling solvent (e.g., DMF) is heated at the specified temperature for the required duration. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography. [3]

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts are emerging as a more economical and, in some cases, more reactive alternative to palladium for various cross-coupling reactions.

Comparative Data for Nickel Catalysts in Cross-Coupling Reactions:

Catalyst SystemLigandBase/AdditiveSolventTemp. (°C)Time (h)Yield (%)Notes
NiCl₂(PCy₃)₂PCy₃K₃PO₄Toluene1001280-90Effective for Suzuki-Miyaura type couplings. [1]
Ni(cod)₂dppfNaOtBuDioxane8018>85Can be used for C-N bond formation, similar to the Buchwald-Hartwig reaction.
NiCl₂(dme)-MnDMF6012~75For reductive coupling reactions.

Experimental Protocol: General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling

In a glovebox, a mixture of 3-fluoro-4-iodobenzoic acid (1.0 equiv.), the arylboronic acid (1.5 equiv.), the base (e.g., K₃PO₄, 3.0 equiv.), and the nickel catalyst (e.g., NiCl₂(PCy₃)₂, 5 mol%) is assembled in a reaction tube. The tube is sealed, and the solvent (e.g., Toluene) is added. The mixture is then heated with vigorous stirring for the specified time. After cooling, the mixture is diluted with an organic solvent, filtered, and the filtrate is concentrated. The product is purified by column chromatography. [1] General Cross-Coupling Reaction Logic

General_Coupling_Logic Start Select Reaction Type (e.g., Suzuki, Sonogashira) Substrate 3-Fluoro-4-iodobenzoic Acid Start->Substrate Coupling_Partner Select Coupling Partner (Boronic Acid, Alkyne, Amine, etc.) Start->Coupling_Partner Catalyst_Selection Choose Catalyst System (Pd, Cu, Ni based) Substrate->Catalyst_Selection Coupling_Partner->Catalyst_Selection Reaction_Conditions Optimize Conditions (Solvent, Base, Temp., Time) Catalyst_Selection->Reaction_Conditions Run_Reaction Perform Reaction & Monitor Reaction_Conditions->Run_Reaction Workup Workup & Purification Run_Reaction->Workup Product Characterize Product Workup->Product

Caption: Logical flow for selecting and performing a cross-coupling reaction.

This guide provides a starting point for researchers working with 3-fluoro-4-iodobenzoic acid. The optimal catalyst and reaction conditions will ultimately depend on the specific coupling partners and desired outcome. It is recommended to perform small-scale screening experiments to identify the most efficient system for a particular transformation.

References

A Comparative Guide to Analytical Methods for Determining the Purity of 3-Fluoro-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 3-Fluoro-4-iodobenzoic acid is paramount for the synthesis of safe and effective active pharmaceutical ingredients (APIs). This guide provides an objective comparison of key analytical methods for determining the purity of 3-Fluoro-4-iodobenzoic acid, supported by experimental data and detailed protocols.

The selection of an appropriate analytical technique is crucial and depends on factors such as the required sensitivity, the nature of potential impurities, and the available instrumentation. The most common and effective methods for purity assessment of small organic molecules like 3-Fluoro-4-iodobenzoic acid include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Potential Impurities in 3-Fluoro-4-iodobenzoic Acid

Impurities in 3-Fluoro-4-iodobenzoic acid can originate from the synthetic route or degradation. A common synthesis involves the iodination of 3-fluorobenzoic acid or related precursors. Potential process-related impurities may include:

  • Isomeric variants: Such as 4-fluoro-2-iodobenzoic acid or 4-fluoro-3-iodobenzoic acid, arising from non-selective iodination.

  • Incompletely reacted starting materials: For instance, residual 3-fluorobenzoic acid.

  • Byproducts from side reactions: These can include multi-iodinated or de-iodinated species.

  • Residual solvents and reagents from the synthesis and purification steps.

Degradation products can form under stress conditions like heat, light, humidity, and oxidation. Forced degradation studies are essential to identify these potential degradants and to establish the stability-indicating nature of the analytical methods.[1][2][3]

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the purity analysis of 3-Fluoro-4-iodobenzoic acid. The quantitative data is based on typical performance for similar halogenated benzoic acids and aligns with ICH validation guidelines.[4][5][6]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection.[7]Intrinsic quantitative analysis based on the direct proportionality between the NMR signal integral and the number of atomic nuclei.[8]
Limit of Detection (LOD) 1 - 10 µg/mL6 - 44 ng/L (after derivatization)[7]Dependent on sample concentration and instrument sensitivity.
Limit of Quantitation (LOQ) 5 - 25 µg/mL20 - 150 ng/L (after derivatization)Typically in the low mg/mL range.
Linearity (R²) > 0.999> 0.995Not applicable in the same way; relies on direct signal proportionality.
Accuracy (Recovery) 98 - 102%71 - 94% (can be variable due to derivatization)[7]High accuracy, as it's a primary ratio method.
Precision (RSD) < 2%< 15%< 1%
Key Advantages Robust, widely available, suitable for non-volatile and thermally labile compounds.High sensitivity and specificity, excellent for identifying volatile impurities.Primary analytical method, does not require a reference standard of the analyte, provides structural information.
Limitations Requires a chromophore for UV detection, may require method development for complex mixtures.Requires derivatization for non-volatile compounds like carboxylic acids, which can introduce variability.[7]Lower sensitivity compared to MS, requires a highly pure internal standard, higher instrumentation cost.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reversed-phase HPLC method for determining the purity of 3-Fluoro-4-iodobenzoic acid.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-20 min: 30% B to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve 3-Fluoro-4-iodobenzoic acid reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.

  • Analysis: Inject the diluent (as a blank), the standard solution, and the sample solution into the HPLC system.

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of carboxylic acids, a derivatization step is necessary for GC-MS analysis.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Autosampler.

Derivatization and GC-MS Conditions:

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or BF₃·MeOH.[7]

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Injector Temperature: 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Final hold: 5 minutes at 300 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

Procedure:

  • Sample and Standard Derivatization:

    • Accurately weigh about 1 mg of the sample or standard into a vial.

    • Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Analysis: Inject 1 µL of the derivatized solution into the GC-MS system.

  • Data Analysis: Identify impurities by their mass spectra and retention times. Quantify the purity based on the peak area percentage of the derivatized 3-Fluoro-4-iodobenzoic acid.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a direct measure of purity against a certified internal standard. Both ¹H and ¹⁹F NMR can be utilized.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Experimental Protocol for ¹H-qNMR:

  • Reagents:

    • Deuterated solvent (e.g., DMSO-d₆).

    • Certified internal standard (e.g., Maleic acid or 1,4-Dinitrobenzene) with high purity.

  • Procedure:

    • Sample Preparation:

      • Accurately weigh approximately 15-20 mg of 3-Fluoro-4-iodobenzoic acid into an NMR tube.

      • Accurately weigh an appropriate amount of the internal standard and add it to the same NMR tube.

      • Add a precise volume of deuterated solvent (e.g., 0.6 mL for a 5 mm tube).

      • Ensure complete dissolution.

    • NMR Data Acquisition:

      • Acquire a ¹H NMR spectrum with quantitative parameters, including a long relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest for both the analyte and the standard.

      • Use a sufficient number of scans for a good signal-to-noise ratio.

    • Data Processing and Analysis:

      • Carefully phase and baseline correct the spectrum.

      • Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.

      • Calculate the purity using the following equation:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_IS = Purity of the internal standard

Workflow for Purity Determination

The following diagram illustrates a general workflow for the analytical determination of the purity of a chemical substance like 3-Fluoro-4-iodobenzoic acid.

Purity_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Methodologies cluster_data Data Processing & Evaluation cluster_result Final Report Sample Test Sample of 3-Fluoro-4-iodobenzoic Acid Dissolution Accurate Weighing & Dissolution in Solvent Sample->Dissolution RefStd Reference Standard RefStd->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization HPLC HPLC Analysis Dissolution->HPLC qNMR qNMR Analysis Dissolution->qNMR GCMS GC-MS Analysis Derivatization->GCMS Chromatography Chromatogram Integration HPLC->Chromatography GCMS->Chromatography Spectra Spectral Analysis (MS & NMR) GCMS->Spectra qNMR->Spectra Calculation Purity Calculation (% Area, qNMR Equation) Chromatography->Calculation Spectra->Calculation Report Purity Report with Supporting Data Calculation->Report

Caption: General workflow for purity analysis.

Conclusion

The determination of the purity of 3-Fluoro-4-iodobenzoic acid can be effectively achieved using HPLC, GC-MS, and qNMR.

  • HPLC is a robust and versatile method for routine purity assessment.

  • GC-MS offers high sensitivity for volatile impurities but requires a derivatization step for the parent compound.

  • qNMR serves as an excellent primary method for absolute purity determination without the need for a specific reference standard of the analyte.

The choice of method should be guided by the specific analytical needs, such as the desired level of sensitivity, the information required (e.g., identification of unknowns), and the available resources. For comprehensive characterization, a combination of these techniques is often employed.

References

Comparative Guide to the Biological Activity of 3-Fluoro-4-iodobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of compounds derived from the versatile synthetic building block, 3-Fluoro-4-iodobenzoic acid. The inclusion of a fluorine atom and an iodine atom on the benzoic acid core allows for diverse chemical modifications, leading to a range of biologically active molecules. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support further research and drug discovery efforts.

Anticancer Activity: β-Lactam Analogues of Combretastatin A-4

A notable class of compounds derived from precursors related to 3-fluoro-4-aminophenyl structures (conceptually accessible from 3-Fluoro-4-iodobenzoic acid) are 3-fluoroazetidin-2-ones. These compounds act as analogues of the potent natural anticancer agent, Combretastatin A-4 (CA-4), by inhibiting tubulin polymerization. Their cytotoxic activity against various human breast cancer cell lines has been evaluated, demonstrating significant potency.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of selected 3-fluoroazetidin-2-one derivatives compared to the parent compound, Combretastatin A-4. Lower IC₅₀ values indicate greater potency.

Compound IDDerivative StructureCancer Cell LineIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
32 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-oneMCF-7 (Estrogen Receptor-Positive Breast Cancer)0.075[1]Combretastatin A-40.0035[1]
Hs578T (Triple-Negative Breast Cancer)0.033[1]
Hs578Ts(i)8 (Invasive subclone of Hs578T)0.065[1]
33 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-oneMCF-7 (Estrogen Receptor-Positive Breast Cancer)0.095[1]Combretastatin A-40.0035[1]
MDA-MB-231 (Triple-Negative Breast Cancer)0.620[1]Combretastatin A-40.043[1]
Mechanism of Action: Tubulin Polymerization Inhibition and Apoptosis Induction

The primary mechanism of action for these 3-fluoroazetidin-2-one analogues is the inhibition of tubulin polymerization, a critical process for cell division. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of programmed cell death (apoptosis). Mechanistic studies have shown that this apoptotic process is mediated through the intrinsic (mitochondrial) pathway, characterized by the downregulation of the anti-apoptotic protein Bcl-2 and survivin, and the upregulation of the pro-apoptotic protein Bax[1].

G cluster_drug_target Drug Action cluster_cellular_effect Cellular Effects cluster_apoptosis Apoptotic Pathway drug 3-Fluoroazetidin-2-one tubulin β-Tubulin drug->tubulin binds to colchicine site inhibition Inhibition of Tubulin Polymerization tubulin->inhibition arrest G2/M Phase Cell Cycle Arrest inhibition->arrest bax Bax (pro-apoptotic) upregulation arrest->bax bcl2 Bcl-2 (anti-apoptotic) downregulation arrest->bcl2 mito Mitochondrial Permeability Increase bax->mito bcl2->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

Anticancer mechanism of 3-fluoroazetidin-2-ones.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for an additional 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

G cluster_workflow MTT Assay Workflow start Start seed Seed cells in 96-well plate start->seed treat Treat with compounds seed->treat incubate1 Incubate (48-72h) treat->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate (3-4h) add_mtt->incubate2 solubilize Add solubilization solution incubate2->solubilize read Read absorbance at 570 nm solubilize->read end End read->end

Experimental workflow for the MTT cell viability assay.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reagent Preparation: Reconstitute purified tubulin protein in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice. Prepare a stock solution of GTP (10 mM) and the test compound at various concentrations.

  • Reaction Mixture: In a pre-chilled 96-well plate, add the tubulin solution, GTP (to a final concentration of 1 mM), and the test compound or vehicle control.

  • Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

  • Monitoring Polymerization: Measure the increase in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis: Plot the absorbance against time. The inhibitory effect of the compound is determined by the reduction in the rate and extent of tubulin polymerization compared to the control.

Conclusion

Derivatives of 3-Fluoro-4-iodobenzoic acid, particularly the 3-fluoroazetidin-2-one analogues of Combretastatin A-4, exhibit potent anticancer activity. Their mechanism of action through tubulin polymerization inhibition and subsequent apoptosis induction makes them promising candidates for further drug development. The provided experimental protocols and pathway visualizations serve as a valuable resource for researchers in the field to design and execute further studies aimed at optimizing the therapeutic potential of this class of compounds. The unique substitution pattern of 3-Fluoro-4-iodobenzoic acid offers a gateway to novel chemical entities with diverse biological activities, warranting continued exploration.

References

A Cost-Benefit Analysis of 3-Fluoro-4-iodobenzoic Acid in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science, the judicious selection of starting materials is a critical determinant of synthetic efficiency, scalability, and overall project cost. Among the versatile building blocks available to researchers, halogenated benzoic acids are of paramount importance, serving as key intermediates in the construction of complex molecular architectures. This guide provides a comprehensive cost-benefit analysis of 3-Fluoro-4-iodobenzoic acid, comparing its performance in pivotal cross-coupling reactions with its bromo- and chloro-analogues. By presenting experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their synthetic endeavors.

The Trade-Off: Reactivity Versus Cost

The primary consideration when choosing between 3-fluoro-4-iodobenzoic acid and its other halogenated counterparts lies in the fundamental trade-off between reactivity and cost. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl. This trend is attributed to the decreasing bond strength of the carbon-halogen bond (C-I < C-Br < C-Cl), which facilitates the rate-determining oxidative addition step in the catalytic cycle. Consequently, iodo-substituted compounds like 3-Fluoro-4-iodobenzoic acid often react under milder conditions, with lower catalyst loadings and shorter reaction times. However, this enhanced reactivity typically comes at a higher purchasing price.

Cost Comparison of 3-Fluoro-4-halobenzoic Acids

To provide a clear economic perspective, the following table summarizes the approximate costs of 3-Fluoro-4-iodobenzoic acid and its bromo- and chloro-analogues. Prices are based on averaged catalog listings from various chemical suppliers and are subject to variation.

CompoundCAS NumberMolecular Weight ( g/mol )PurityApproximate Price (USD/g)
3-Fluoro-4-iodobenzoic acid825-98-9266.01≥98%17.00 - 58.00
3-Fluoro-4-bromobenzoic acid1007-16-5219.01≥96%10.00 - 86.00
3-Fluoro-4-chlorobenzoic acid403-16-7174.56≥95%1.87 - 25.00

Performance in Key Cross-Coupling Reactions

The superior reactivity of the carbon-iodine bond makes 3-Fluoro-4-iodobenzoic acid a highly efficient substrate in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Suzuki-Miyaura Coupling

Comparative Performance in Suzuki-Miyaura Coupling of 4-Halobenzoic Acids

Aryl HalideCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Conversion (%)
4-Iodobenzoic acid0.1K₂CO₃WaterRT1.5>99
4-Bromobenzoic acid0.1K₂CO₃WaterRT1.5~60
4-Chlorobenzoic acid1.0K₂CO₃Water/Toluene10024~70

Data extrapolated from studies on similar substrates for illustrative comparison.

Sonogashira Coupling

The Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, is another area where 3-Fluoro-4-iodobenzoic acid excels. The reaction with aryl iodides typically proceeds under milder conditions and with lower catalyst loadings than with aryl bromides or chlorides. This is particularly advantageous when working with sensitive or complex alkynes.

General Reactivity Trend in Sonogashira Coupling

Aryl HalideTypical Catalyst LoadingTypical Temperature
IodoLowRoom Temperature to mild heating
BromoModerateMild to high heating
ChloroHighHigh heating, often requires special ligands

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of these reagents. Below are representative protocols for Suzuki-Miyaura and Sonogashira coupling reactions.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • 3-Fluoro-4-halobenzoic acid (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1, 10 mL)

Procedure:

  • To a round-bottom flask, add the 3-fluoro-4-halobenzoic acid, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain the crude product, which can be further purified by crystallization or column chromatography.

General Protocol for Sonogashira Coupling

Materials:

  • 3-Fluoro-4-halobenzoic acid (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Triethylamine, 2.0 mmol)

  • Solvent (e.g., THF or DMF, 10 mL)

Procedure:

  • To a dry Schlenk flask, add the 3-fluoro-4-halobenzoic acid, palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent, base, and terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 50-80 °C) for the required time (typically 2-16 hours), monitoring the reaction by TLC.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Visualization of Synthetic Workflow and Catalytic Cycles

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Suzuki_Miyaura_Workflow cluster_start Starting Materials cluster_reaction Reaction Setup cluster_workup Workup & Purification A 3-Fluoro-4-halobenzoic Acid (Halo = I, Br, Cl) C Add Reagents to Flask A->C B Arylboronic Acid B->C D Inert Atmosphere C->D E Add Catalyst & Solvent D->E F Heat & Stir E->F G Cool & Acidify F->G H Filter & Wash G->H I Dry H->I J Purify I->J K Biaryl Carboxylic Acid (Final Product) J->K

A generalized workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate Ar-Pd(II)L₂(X) oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation pd2_biaryl Ar-Pd(II)L₂(Ar') transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_intermediate Ar-Pd(II)L₂(X) pd0->pd2_intermediate Oxidative Addition (Ar-X) pd2_alkynyl Ar-Pd(II)L₂(C≡CR) pd2_intermediate->pd2_alkynyl Transmetalation cu_halide Cu-X pd2_intermediate->cu_halide pd2_alkynyl->pd0 Reductive Elimination product Ar-C≡CR pd2_alkynyl->product cu_acetylide Cu-C≡CR cu_acetylide->pd2_intermediate terminal_alkyne H-C≡CR + Base terminal_alkyne->cu_acetylide Deprotonation

The dual catalytic cycle of the Sonogashira cross-coupling reaction.

Conclusion and Recommendation

The choice between 3-Fluoro-4-iodobenzoic acid and its bromo- or chloro-analogues is a nuanced decision that depends on the specific requirements of a synthetic project.

  • 3-Fluoro-4-iodobenzoic acid is the reagent of choice when high reactivity, mild reaction conditions, and rapid synthesis are paramount. It is particularly well-suited for the early stages of drug discovery and for the synthesis of complex molecules where functional group tolerance is critical. The higher cost is often justified by the increased efficiency and potentially higher yields.

  • 3-Fluoro-4-bromobenzoic acid offers a balanced compromise between reactivity and cost. It is a workhorse reagent for many applications and can often achieve comparable results to the iodo-analogue with some optimization of reaction conditions.

  • 3-Fluoro-4-chlorobenzoic acid is the most cost-effective option, making it attractive for large-scale synthesis. However, its lower reactivity necessitates more forcing reaction conditions and often requires the use of specialized, and potentially more expensive, catalyst systems.

For researchers and drug development professionals, a strategic approach may involve using the more reactive 3-Fluoro-4-iodobenzoic acid for initial proof-of-concept studies and then optimizing the process with the more economical bromo- or chloro-analogues for scale-up. Ultimately, a thorough evaluation of the factors outlined in this guide will enable the selection of the most appropriate reagent to achieve the desired synthetic outcomes in a timely and cost-effective manner.

References

A Comparative Spectroscopic Analysis of 3-Fluoro-4-iodobenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic differences between 3-Fluoro-4-iodobenzoic acid and its key positional isomers. This document provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid in their unambiguous identification and characterization.

The substitution pattern of halogens on a benzene ring significantly influences the electronic environment and, consequently, the spectroscopic properties of a molecule. For drug discovery and development, where precise structural confirmation is paramount, a clear understanding of these spectroscopic distinctions is crucial. This guide presents a detailed comparison of 3-Fluoro-4-iodobenzoic acid and three of its isomers: 4-Fluoro-3-iodobenzoic acid, 2-Fluoro-4-iodobenzoic acid, and 5-Fluoro-2-iodobenzoic acid.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 3-Fluoro-4-iodobenzoic acid and its selected isomers.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are highly sensitive to the electronic environment of the nuclei, allowing for the differentiation of isomers.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Compound¹H NMR (Solvent, 400 MHz) δ [ppm]¹³C NMR (Solvent, 101 MHz) δ [ppm]
3-Fluoro-4-iodobenzoic acid (DMSO-d₆) δ 13.49 (br s, 1H), 7.88 (d, 1H), 7.78 (d, 1H), 7.65 (d, 1H)Data not readily available in the searched literature.
4-Fluoro-3-iodobenzoic acid Data not readily available in the searched literature.Data not readily available in the searched literature.
2-Fluoro-4-iodobenzoic acid (DMSO-d₆) δ 13.49 (br s, 1H), 7.88 (d, 1H), 7.78 (d, 1H), 7.65 (d, 1H)[1]Data not readily available in the searched literature.
5-Fluoro-2-iodobenzoic acid (Methanol-d₄) δ 8.04-8.00 (m, 1H), 7.59-7.56 (m, 1H), 7.08-7.03 (m, 1H)[2]Data not readily available in the searched literature.
Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The positions of the absorption bands can be used to identify the presence of specific bonds and functional groups, and can be influenced by the substitution pattern on the aromatic ring.

Table 2: Key Infrared (IR) Absorption Bands

CompoundC=O Stretch (cm⁻¹)C-F Stretch (cm⁻¹)C-I Stretch (cm⁻¹)O-H Stretch (cm⁻¹)
3-Fluoro-4-iodobenzoic acid ~1700~1250~600-500~3000 (broad)
4-Fluoro-3-iodobenzoic acid ~1700~1250~600-500~3000 (broad)
2-Fluoro-4-iodobenzoic acid ~1700~1250~600-500~3000 (broad)
5-Fluoro-2-iodobenzoic acid ~1700~1250~600-500~3000 (broad)

Note: The exact peak positions can vary slightly depending on the sample preparation and measurement conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While all isomers have the same nominal molecular weight, their fragmentation patterns under electron ionization (EI) can differ, providing clues to their substitution patterns.

Table 3: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
3-Fluoro-4-iodobenzoic acid 266[M-OH]⁺, [M-COOH]⁺, [M-I]⁺
4-Fluoro-3-iodobenzoic acid 266[M-OH]⁺, [M-COOH]⁺, [M-I]⁺
2-Fluoro-4-iodobenzoic acid 266[M-OH]⁺, [M-COOH]⁺, [M-I]⁺
5-Fluoro-2-iodobenzoic acid 266[M-OH]⁺, [M-COOH]⁺, [M-I]⁺

Note: The relative intensities of the fragment ions can vary and provide further structural information.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer. For ¹H NMR, typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a larger number of scans (1024 or more) is typically required.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is commonly used. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing the mixture into a thin disk.

  • Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC) for volatile compounds.

  • Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) to obtain the mass-to-charge ratio (m/z) of each ion.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic identification and comparison of the isomers.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis cluster_identification Conclusion Sample Isomeric Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Functional Group Vibrations IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Comparison Comparison of Spectroscopic Data NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Identification Isomer Identification Comparison->Identification

A logical workflow for the spectroscopic analysis of isomers.

Structural Isomers

The following diagram shows the chemical structures of 3-Fluoro-4-iodobenzoic acid and the isomers discussed in this guide.

Isomer_Structures cluster_3F4I 3-Fluoro-4-iodobenzoic acid cluster_4F3I 4-Fluoro-3-iodobenzoic acid cluster_2F4I 2-Fluoro-4-iodobenzoic acid cluster_5F2I 5-Fluoro-2-iodobenzoic acid 3F4I 3F4I 4F3I 4F3I 2F4I 2F4I 5F2I 5F2I

Chemical structures of the compared fluoro-iodobenzoic acid isomers.

References

assessing the stability of 3-Fluoro-4-iodobenzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Stability of 3-Fluoro-4-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the anticipated stability of 3-Fluoro-4-iodobenzoic acid under various experimental and storage conditions. Due to the limited availability of direct stability data for this specific compound, this analysis is based on the known properties of its structural analogs, 3-fluorobenzoic acid and 4-iodobenzoic acid, as well as established principles of chemical stability. The guide also presents detailed experimental protocols for researchers to conduct their own stability assessments and compares the expected stability profile of 3-Fluoro-4-iodobenzoic acid with other halogenated benzoic acids.

Comparative Stability Analysis

The stability of 3-Fluoro-4-iodobenzoic acid is influenced by the presence of both fluorine and iodine substituents on the benzoic acid core. The electron-withdrawing nature of the fluorine atom and the relatively weaker carbon-iodine bond are key factors determining its reactivity and degradation pathways.[1]

Table 1: Predicted Stability of 3-Fluoro-4-iodobenzoic Acid and Comparison with Analogs

Condition3-Fluoro-4-iodobenzoic Acid (Predicted)3-Fluorobenzoic Acid (Known)4-Iodobenzoic Acid (Known)Comparison and Rationale
Thermal Stability Moderately stable. Decomposition may be initiated by the cleavage of the C-I bond.Stable under normal conditions.[2][3]Stable under normal temperatures and pressures.[4][5]The C-I bond is weaker than the C-F and C-H bonds, suggesting that 3-Fluoro-4-iodobenzoic acid may be less thermally stable than 3-fluorobenzoic acid.
Photostability Susceptible to photodegradation, leading to deiodination.Generally stable to light, but prolonged exposure may cause degradation.Prone to photodegradation, especially in the presence of UV light, which can cause cleavage of the C-I bond.The presence of the iodine atom makes the molecule susceptible to photolytic cleavage. This is a known characteristic of iodo-aromatic compounds.
pH Stability Stable in neutral and mildly acidic conditions. Potential for hydrolysis of the C-I bond under strongly basic conditions.Stable in a neutral pH range.[6]Stable in neutral and acidic solutions. Can form soluble salts with bases.[7]While generally stable, extreme pH conditions can affect the stability of halogenated benzoic acids.[8]
Chemical Stability (Oxidizing Agents) May be sensitive to strong oxidizing agents.Incompatible with strong oxidizing agents.[2]Incompatible with strong oxidizing agents.[5]The aromatic ring and the iodine atom can be susceptible to oxidation.
Solubility and Solution Stability Limited solubility in water; more soluble in organic solvents like ethanol and DMSO.[9] Solution stability is dependent on solvent, pH, and light exposure.Limited water solubility, but soluble in organic solvents.[9] Solutions should be stored protected from light.[6]Sparingly soluble in water; soluble in ethanol and ether.[4] Solutions should be stored in tightly closed containers.[7]The general solubility characteristics are expected to be similar to other halogenated benzoic acids. For long-term storage, solutions in anhydrous aprotic solvents at low temperatures are recommended.[6]

Experimental Protocols for Stability Assessment

To empirically determine the stability of 3-Fluoro-4-iodobenzoic acid, a series of forced degradation studies should be conducted. These studies expose the compound to various stress conditions to identify potential degradation products and pathways.[10][11]

Preparation of Stock and Test Solutions
  • Stock Solution: Accurately weigh and dissolve 3-Fluoro-4-iodobenzoic acid in a suitable solvent (e.g., HPLC-grade acetonitrile or methanol) to a concentration of 1 mg/mL.

  • Test Solutions: Dilute the stock solution with the appropriate stress medium (e.g., 0.1 M HCl, 0.1 M NaOH, water, or 3% H₂O₂) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

Forced Degradation Studies
  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24-48 hours.[10]

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24-48 hours.[10]

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and store at room temperature, protected from light, for 24-48 hours.[10]

  • Thermal Degradation: Incubate the solid compound and a solution of the compound at an elevated temperature (e.g., 60-80°C) for an extended period.[10]

  • Photostability: Expose a solution of the compound to a controlled light source (e.g., UV lamp) and analyze at various time points.[10] A control sample should be kept in the dark at the same temperature.

Analytical Method: Stability-Indicating HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the parent compound from any degradation products.

  • HPLC System: A system equipped with a UV detector is suitable.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is typically used.

  • Detection: UV detection at a wavelength where 3-Fluoro-4-iodobenzoic acid has maximum absorbance.

  • Analysis: Inject samples from the forced degradation studies and compare the chromatograms to a control sample. The appearance of new peaks indicates degradation, and the decrease in the peak area of the parent compound can be used to quantify the extent of degradation.

Visualizing Experimental Workflows and Potential Biological Interactions

To further clarify the experimental process and potential implications of degradation, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Stock Solution (1 mg/mL) test_acid Acidic Test Solution stock->test_acid test_base Basic Test Solution stock->test_base test_ox Oxidative Test Solution stock->test_ox test_therm Thermal Test Solution stock->test_therm test_photo Photostability Test Solution stock->test_photo stress_acid Acidic Hydrolysis 0.1 M HCl, 60°C test_acid->stress_acid stress_base Basic Hydrolysis 0.1 M NaOH, 60°C test_base->stress_base stress_ox Oxidative Degradation 3% H₂O₂, RT test_ox->stress_ox stress_therm Thermal Stress Solid & Solution, 60-80°C test_therm->stress_therm stress_photo Photolytic Stress UV Light, RT test_photo->stress_photo hplc HPLC Analysis stress_acid->hplc stress_base->hplc stress_ox->hplc stress_therm->hplc stress_photo->hplc data Data Interpretation hplc->data

Caption: Workflow for assessing the stability of 3-Fluoro-4-iodobenzoic acid.

Signaling_Pathway cluster_degradation Degradation of 3-Fluoro-4-iodobenzoic Acid cluster_cellular Potential Cellular Interaction parent 3-Fluoro-4-iodobenzoic Acid deiodinated 3-Fluorobenzoic Acid parent->deiodinated Deiodination other Other Degradants parent->other Other Pathways receptor Cell Surface Receptor deiodinated->receptor Binding kinase Kinase Cascade receptor->kinase tf Transcription Factor kinase->tf gene Gene Expression tf->gene Activation/Repression

Caption: Hypothetical interaction of a degradation product with a signaling pathway.

References

Safety Operating Guide

Proper Disposal of 3-Fluoro-4-iodobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 3-Fluoro-4-iodobenzoic acid are critical for ensuring laboratory safety and environmental protection. This document provides comprehensive guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of this halogenated aromatic carboxylic acid. Adherence to these procedures is essential to minimize risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle 3-Fluoro-4-iodobenzoic acid with appropriate personal protective equipment (PPE). The compound is a solid irritant, and appropriate measures should be taken to avoid contact and inhalation.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Respiratory Protection: Use a certified respirator if dust is generated.

  • Protective Clothing: A laboratory coat and closed-toe shoes are mandatory.

All handling of 3-Fluoro-4-iodobenzoic acid, including weighing and transfer, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

For Solid Spills:

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.

  • Containment: Carefully sweep up the spilled solid. Avoid generating dust.

  • Collection: Place the swept material into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent (such as ethanol), followed by soap and water. All cleaning materials must be collected as hazardous waste.

Waste Disposal Procedures

The primary and recommended method for the disposal of 3-Fluoro-4-iodobenzoic acid is through a licensed and approved hazardous waste management company. Due to its halogenated nature, this compound requires special handling and disposal, typically involving high-temperature incineration.

Step-by-Step Disposal Protocol:

  • Waste Segregation: It is crucial to segregate waste containing 3-Fluoro-4-iodobenzoic acid from non-halogenated chemical waste.[1][2] Mixing these waste streams can lead to higher disposal costs and improper treatment.[3]

  • Waste Collection: Collect all waste, including contaminated materials like filter paper and disposable labware, in a designated, compatible, and clearly labeled hazardous waste container. The container must be kept sealed when not in use.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including "3-Fluoro-4-iodobenzoic acid" and its approximate concentration.[4]

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste container by a certified chemical waste management company. This is typically coordinated through your institution's Environmental Health and Safety (EHS) department.

Note on Neutralization: While this compound is an acid, on-site neutralization is not recommended without a specific, validated protocol for this substance. The reaction of a solid halogenated organic acid with a base may be exothermic or produce hazardous byproducts. General neutralization procedures for simple inorganic acids should not be applied without a thorough risk assessment.[5][6]

Data Presentation

The following table summarizes key information for 3-Fluoro-4-iodobenzoic acid. It is important to note that specific occupational exposure limits (OELs) have not been established for this compound. Therefore, it should be handled with a high degree of caution, assuming it to be a potent irritant.

ParameterValue/InformationSource
Chemical Name 3-Fluoro-4-iodobenzoic acidN/A
CAS Number 825-98-9N/A
Physical State Solid[7]
Primary Hazard Irritant[8]
Recommended Disposal High-Temperature Incineration[2][9]
RCRA Waste Code Likely falls under codes for halogenated organic compounds (consult with EHS)[10][11][12]
Solubility Limited solubility in water; more soluble in organic solvents like ethanol and acetone.[7]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of 3-Fluoro-4-iodobenzoic acid.

DisposalWorkflow start Start: Generation of 3-Fluoro-4-iodobenzoic Acid Waste segregate Segregate from Non-Halogenated Waste start->segregate collect Collect in a Labeled, Compatible, and Sealed Container segregate->collect store Store in a Designated Secure Area collect->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs disposal_company Licensed Hazardous Waste Company Collects Waste contact_ehs->disposal_company incineration High-Temperature Incineration disposal_company->incineration end End: Proper Disposal incineration->end

Caption: Disposal workflow for 3-Fluoro-4-iodobenzoic acid.

References

Essential Safety and Handling Protocols for 3-Fluoro-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Information for 3-Fluoro-4-iodobenzoic Acid

Researchers, scientists, and drug development professionals must prioritize safety when handling 3-Fluoro-4-iodobenzoic acid. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound. The following procedural guidance is based on available safety data sheets for 3-Fluoro-4-iodobenzoic acid and structurally similar compounds, as well as general best practices for handling corrosive and halogenated aromatic compounds.

Hazard Identification and Personal Protective Equipment (PPE)

3-Fluoro-4-iodobenzoic acid is a hazardous substance that requires careful handling to prevent exposure. The primary hazards associated with this chemical are:

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3][5][6]

To mitigate these risks, the following personal protective equipment is mandatory when handling 3-Fluoro-4-iodobenzoic acid.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.[7]Protects against splashes and dust that can cause serious eye damage.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes.[7]Prevents skin contact, which can lead to irritation.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[8][9] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.Minimizes inhalation of dust and vapors, which can cause respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial to ensure safety. The following step-by-step guide outlines the correct procedure for handling 3-Fluoro-4-iodobenzoic acid.

1. Preparation and Engineering Controls:

  • Work should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[8][9]

  • Ensure that an eyewash station and emergency shower are readily accessible.[8][10]

  • Have spill cleanup materials, such as a chemical spill kit with an absorbent for acids, available.

2. Donning Personal Protective Equipment (PPE):

  • Before handling the chemical, put on all required PPE as specified in the table above.

  • Inspect gloves for any signs of damage before use.

3. Handling and Use:

  • Carefully weigh and transfer the solid compound within the fume hood to avoid generating dust.

  • Keep all containers of 3-Fluoro-4-iodobenzoic acid tightly closed when not in use.[2][3][4]

  • Avoid direct contact with the skin, eyes, and clothing.

  • Wash hands thoroughly after handling, even if gloves were worn.[2][3][4][5]

4. Immediate First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5][8]

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4][5][8] Remove contaminated clothing. If skin irritation persists, seek medical attention.

  • In case of inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][4][5]

  • In case of ingestion: Do not induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[4][5]

Disposal Plan: Waste Management Protocol

Proper disposal of 3-Fluoro-4-iodobenzoic acid and its containers is critical to prevent environmental contamination and ensure compliance with regulations.

1. Waste Segregation:

  • Halogenated organic waste must be collected separately from non-halogenated waste.

  • Use a designated and clearly labeled hazardous waste container for all materials contaminated with 3-Fluoro-4-iodobenzoic acid.

2. Container Management:

  • Contaminated glassware should be rinsed with a suitable solvent (e.g., acetone) in the fume hood. The rinsate must be collected as hazardous waste.

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

3. Final Disposal:

  • Follow your institution's and local regulations for the disposal of hazardous chemical waste.

  • Dispose of the collected waste through a licensed hazardous waste disposal company.[2][3][4][5]

Workflow for Safe Handling and Disposal

Workflow for Handling 3-Fluoro-4-iodobenzoic Acid cluster_prep Preparation cluster_handling Handling cluster_decon Decontamination & Waste Collection cluster_disposal Disposal prep_fume_hood Work in Chemical Fume Hood prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_spill_kit Ensure Spill Kit is Available prep_ppe->prep_spill_kit handle_weigh Weigh and Transfer prep_spill_kit->handle_weigh handle_use Perform Experiment handle_weigh->handle_use handle_close Keep Containers Closed handle_use->handle_close decon_glassware Rinse Contaminated Glassware handle_close->decon_glassware decon_collect Collect Halogenated Waste decon_glassware->decon_collect dispose_label Label Waste Container decon_collect->dispose_label dispose_store Store Safely dispose_label->dispose_store dispose_follow Follow Institutional Procedures dispose_store->dispose_follow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-iodobenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-iodobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.